molecular formula C6H9ClO3 B052102 Methyl 5-chloro-5-oxopentanoate CAS No. 1501-26-4

Methyl 5-chloro-5-oxopentanoate

Cat. No.: B052102
CAS No.: 1501-26-4
M. Wt: 164.59 g/mol
InChI Key: JCAZSWWHFJVFPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-chloro-5-oxopentanoate is a high-purity, bifunctional chemical building block of significant interest in synthetic organic chemistry and chemical biology. This compound features two highly reactive and orthogonal functional groups: an acid chloride and a methyl ester. The acid chloride moiety is an exceptionally potent electrophile, readily undergoing nucleophilic acyl substitution with a wide range of nucleophiles, including amines (to form amides) and alcohols (to form esters). This reactivity makes it an ideal precursor for the synthesis of more complex molecules, such as functionalized keto-esters, heterocycles, and peptide mimetics.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 5-chloro-5-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClO3/c1-10-6(9)4-2-3-5(7)8/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCAZSWWHFJVFPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60164470
Record name Methyl 4-chloroformylbutyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60164470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1501-26-4
Record name Methyl 4-(chloroformyl)butyrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1501-26-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-chloroformylbutyrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001501264
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1501-26-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93892
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl 4-chloroformylbutyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60164470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 4-chloroformylbutyrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.650
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Methyl 4-chloroformylbutyrate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U7H8283W54
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

"Methyl 5-chloro-5-oxopentanoate" chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Methyl 5-chloro-5-oxopentanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known by synonyms such as 4-(carbomethoxy)butanoyl chloride and glutaric acid monomethyl ester chloride, is a bifunctional organic compound of significant interest in organic synthesis.[1] Its structure incorporates both a methyl ester and a reactive acyl chloride, enabling selective and sequential chemical transformations.[1] This dual functionality makes it a valuable intermediate for the synthesis of a wide range of more complex molecules, including pharmaceuticals, agrochemicals, and specialty chemicals.[1] This document provides a comprehensive overview of its chemical properties, structure, and synthetic applications.

Chemical Structure and Identification

The fundamental structure of this compound consists of a five-carbon pentanoate backbone. One terminus is functionalized as a methyl ester, while the other is an acyl chloride.

Chemical Structure and Identifiers cluster_structure This compound cluster_identifiers Key Identifiers structure structure identifiers CAS Number 1501-26-4 Molecular Formula C6H9ClO3 Molecular Weight 164.59 g/mol SMILES COC(=O)CCCC(=O)Cl InChIKey JCAZSWWHFJVFPP-UHFFFAOYSA-N

Caption: Structure and key chemical identifiers for this compound.

Physicochemical Properties

This compound is typically a colorless to pale yellow liquid.[1] It is soluble in common organic solvents like ethanol and acetone but reacts with water.[1][2]

PropertyValueReference(s)
IUPAC Name This compound[1][3]
CAS Number 1501-26-4[1][2][3][4]
Molecular Formula C6H9ClO3[1][3][4]
Molecular Weight 164.59 g/mol [1][2][3][4]
Appearance Colorless to pale yellow liquid[1]
Boiling Point ~174 °C / 110 °C @ 17 mm Hg[1][2]
Density ~1.14 g/cm³ / 1.191 g/mL at 25 °C[1][2]
Refractive Index 1.445[2]
Flash Point 180 °F[2]
Solubility Soluble in ethanol and acetone; reacts with water[1][2]
Storage Temperature 2-8°C, under an inert atmosphere[2][4]

Synthesis Protocols

The primary and most classical method for synthesizing this compound is through the chlorination of its precursor, glutaric acid monomethyl ester.

Experimental Protocol: Chlorination of Glutaric Acid Monomethyl Ester

This protocol is a general representation of the primary synthesis method.[1]

  • Reagents and Solvents:

    • Glutaric acid monomethyl ester

    • Chlorinating agent (e.g., thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂))

    • Anhydrous aprotic solvent (e.g., dichloromethane (DCM), chloroform)

    • Catalytic amount of N,N-dimethylformamide (DMF) if using oxalyl chloride.

  • Procedure: a. In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, dissolve glutaric acid monomethyl ester in the anhydrous solvent. b. Cool the solution in an ice bath. c. Slowly add the chlorinating agent (e.g., 1.1 to 1.5 equivalents of thionyl chloride) to the stirred solution. If using oxalyl chloride, add a catalytic amount of DMF first. d. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. e. Monitor the reaction progress by techniques such as TLC or IR spectroscopy (disappearance of the carboxylic acid O-H stretch). f. Once the reaction is complete, cool the mixture to room temperature. g. Remove the excess solvent and volatile byproducts under reduced pressure using a rotary evaporator. h. The crude product, this compound, can be purified by vacuum distillation.

Synthesis of this compound node_precursor Glutaric Acid Monomethyl Ester node_product This compound node_precursor->node_product Reaction in Anhydrous Solvent node_reagent Chlorinating Agent (e.g., SOCl₂) node_reagent->node_product node_byproduct Byproducts (e.g., SO₂, HCl) node_product->node_byproduct Formation of

Caption: Primary synthesis route for this compound.

Reactivity and Applications

The synthetic utility of this compound stems from the differential reactivity of its two functional groups. The acyl chloride is highly electrophilic and readily undergoes nucleophilic acyl substitution, while the methyl ester is comparatively less reactive.[1] This allows for selective reactions at the acyl chloride position without affecting the ester.

Key Reactions:
  • Amidation: Reacts with primary or secondary amines to form amides.

  • Esterification: Reacts with alcohols to form new esters.

  • Friedel-Crafts Acylation: Acts as an acylating agent for aromatic compounds in the presence of a Lewis acid catalyst.

The methyl ester group can be subsequently hydrolyzed or transesterified under different reaction conditions, providing orthogonal reactivity.[1] This bifunctionality makes it a key building block in the synthesis of pharmaceuticals and other complex organic molecules.[1]

Reactivity of Functional Groups cluster_main cluster_acyl Acyl Chloride Reactivity cluster_ester Methyl Ester Reactivity node_main This compound node_amide Amide Formation (with Amine) node_main->node_amide Nucleophilic Substitution node_ester Ester Formation (with Alcohol) node_main->node_ester Nucleophilic Substitution node_fc Friedel-Crafts Acylation (with Arene) node_main->node_fc Electrophilic Aromatic Substitution node_hydrolysis Hydrolysis to Carboxylic Acid node_main->node_hydrolysis Hydrolysis (e.g., with base)

Caption: General reaction pathways for this compound.

References

An In-depth Technical Guide to Methyl 5-chloro-5-oxopentanoate (CAS: 1501-26-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 5-chloro-5-oxopentanoate, a valuable bifunctional reagent in organic synthesis. This document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis, outlines its key chemical reactions, and discusses its applications, particularly in the context of pharmaceutical and agrochemical research and development.

Chemical and Physical Properties

This compound, also known by synonyms such as Methyl glutaryl chloride and Methyl 4-(chloroformyl)butyrate, is a colorless to pale yellow liquid.[1] Its bifunctional nature, containing both a methyl ester and an acyl chloride, makes it a versatile building block in the synthesis of more complex molecules.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1501-26-4[2]
Molecular Formula C₆H₉ClO₃[2]
Molecular Weight 164.59 g/mol [2]
Appearance Colorless to pale yellow liquid[1]
Boiling Point 110 °C at 17 mmHgN/A
Density 1.191 g/mL at 25 °CN/A
Refractive Index n20/D 1.445N/A
Solubility Soluble in organic solvents such as ethanol and acetone; reacts with water.[1]
SMILES COC(=O)CCCC(Cl)=O[2]
InChIKey JCAZSWWHFJVFPP-UHFFFAOYSA-N[2]

Synthesis of this compound

The most common and effective method for the synthesis of this compound is a two-step process starting from glutaric anhydride. The first step involves the regioselective ring-opening of glutaric anhydride with methanol to yield glutaric acid monomethyl ester. The subsequent step is the conversion of the carboxylic acid moiety to an acyl chloride using a chlorinating agent like oxalyl chloride or thionyl chloride.

Experimental Protocol

Step 1: Synthesis of Glutaric Acid Monomethyl Ester

This procedure is adapted from a patented method for the synthesis of monomethyl glutarate.

  • Materials:

    • Glutaric anhydride

    • Anhydrous methanol

    • Sodium methoxide

    • Anhydrous dichloromethane

    • 5% Hydrochloric acid

    • Anhydrous magnesium sulfate

  • Procedure:

    • In a 500 mL round-bottom flask, suspend sodium methoxide (10 g) in anhydrous dichloromethane (60 g) with stirring to form a suspension. Cool the suspension to -10 °C.

    • In a separate 500 mL flask, dissolve glutaric anhydride (20 g) in anhydrous dichloromethane (80 g) with stirring and cool to -10 °C.

    • Slowly add the glutaric anhydride solution to the sodium methoxide suspension over a period of 1 hour, maintaining the temperature at -10 °C.

    • After the addition is complete, allow the reaction mixture to stir at -10 °C for an additional 1.5 hours.

    • Adjust the pH of the reaction mixture to 2.5 by the dropwise addition of a 5% aqueous hydrochloric acid solution.

    • Transfer the mixture to a separatory funnel and allow the layers to separate.

    • Extract the aqueous layer three times with dichloromethane (80 g each).

    • Combine all organic layers and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and remove the solvent under reduced pressure to yield glutaric acid monomethyl ester as a crude product, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

This procedure is based on general methods for the conversion of carboxylic acids to acyl chlorides using oxalyl chloride.

  • Materials:

    • Glutaric acid monomethyl ester (from Step 1)

    • Oxalyl chloride

    • Anhydrous dichloromethane

    • Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)

  • Procedure:

    • In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl and CO), dissolve the crude glutaric acid monomethyl ester in anhydrous dichloromethane.

    • Add a catalytic amount of anhydrous DMF (a few drops) to the solution.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add oxalyl chloride (1.2 equivalents) dropwise from the dropping funnel to the stirred solution. Vigorous gas evolution will be observed.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-3 hours, or until gas evolution ceases.

    • The reaction progress can be monitored by taking a small aliquot, quenching it with methanol, and analyzing by TLC or GC-MS to check for the disappearance of the starting carboxylic acid.

    • Once the reaction is complete, carefully remove the solvent and excess oxalyl chloride under reduced pressure.

    • The crude this compound can be purified by vacuum distillation.

Synthesis Workflow

Synthesis_Workflow cluster_step1 Step 1: Synthesis of Glutaric Acid Monomethyl Ester cluster_step2 Step 2: Synthesis of this compound Glutaric_Anhydride Glutaric Anhydride Reaction1 Ring Opening Glutaric_Anhydride->Reaction1 Methanol Methanol Methanol->Reaction1 Glutaric_Acid_Monomethyl_Ester Glutaric Acid Monomethyl Ester Reaction1->Glutaric_Acid_Monomethyl_Ester Glutaric_Acid_Monomethyl_Ester_Input Glutaric Acid Monomethyl Ester Glutaric_Acid_Monomethyl_Ester->Glutaric_Acid_Monomethyl_Ester_Input Intermediate Reaction2 Chlorination Glutaric_Acid_Monomethyl_Ester_Input->Reaction2 Oxalyl_Chloride Oxalyl Chloride Oxalyl_Chloride->Reaction2 Methyl_5_chloro_5_oxopentanoate This compound Reaction2->Methyl_5_chloro_5_oxopentanoate Purification Vacuum Distillation Methyl_5_chloro_5_oxopentanoate->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Workflow for the two-step synthesis of this compound.

Spectroscopic Data

The structural confirmation of this compound is typically achieved through a combination of spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

TechniqueDataSource
¹H NMR Expected signals: ~3.6-3.7 ppm (s, 3H, -OCH₃), ~2.4-2.6 ppm (t, 2H, -CH₂COCl), ~2.3-2.5 ppm (t, 2H, -CH₂CO₂Me), ~1.9-2.1 ppm (quintet, 2H, -CH₂CH₂CH₂-). (Note: Actual chemical shifts may vary depending on the solvent and instrument.)N/A
¹³C NMR Expected signals: ~173 ppm (C=O, ester), ~172 ppm (C=O, acyl chloride), ~51 ppm (-OCH₃), ~45 ppm (-CH₂COCl), ~32 ppm (-CH₂CO₂Me), ~20 ppm (-CH₂CH₂CH₂-). (Note: Actual chemical shifts may vary depending on the solvent and instrument.)N/A
Infrared (IR) Characteristic peaks expected around 1800 cm⁻¹ (C=O stretch, acyl chloride) and 1740 cm⁻¹ (C=O stretch, ester).[3]
Mass Spectrometry (MS) Molecular Ion (M⁺): Expected at m/z 164 and 166 in an approximate 3:1 ratio due to the presence of the ³⁵Cl and ³⁷Cl isotopes. Key fragments may include the loss of -OCH₃ (m/z 133/135) and -Cl (m/z 129). A reported spectrum shows a precursor M/z of 163.01622 for [M-H]⁻.[4]

Chemical Reactions

The dual functionality of this compound allows for a range of selective chemical transformations, making it a highly useful synthetic intermediate.[1]

  • Nucleophilic Acyl Substitution: The acyl chloride is highly reactive towards nucleophiles such as alcohols, amines, and thiols, leading to the formation of esters, amides, and thioesters, respectively. This reaction is typically carried out in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) to scavenge the HCl byproduct.

  • Ester Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.[1]

  • Reduction: The ester and acyl chloride moieties can be selectively or fully reduced using appropriate reducing agents. For instance, sodium borohydride would selectively reduce the acyl chloride, while a stronger reducing agent like lithium aluminum hydride would reduce both functional groups.

  • Grignard and Organolithium Reactions: The acyl chloride readily reacts with organometallic reagents to form ketones.

Chemical_Reactions cluster_reactions Key Chemical Reactions MCOP This compound Amide Amide Derivative MCOP->Amide Nucleophilic Substitution Ester Diester Derivative MCOP->Ester Nucleophilic Substitution Carboxylic_Acid Dicarboxylic Acid Monoester MCOP->Carboxylic_Acid Ester Hydrolysis Hydroxy_Ester Hydroxy Ester Derivative MCOP->Hydroxy_Ester Reduction Amine Amine (R₂NH) Amine->Amide Alcohol Alcohol (R'OH) Alcohol->Ester Water Water (H₂O) Water->Carboxylic_Acid Reducing_Agent Reducing Agent (e.g., NaBH₄) Reducing_Agent->Hydroxy_Ester

Caption: Key chemical reactions of this compound.

Applications in Research and Development

This compound serves as a critical building block in the synthesis of a wide array of organic molecules.

  • Pharmaceutical Synthesis: Its bifunctional nature is exploited in the construction of complex molecular scaffolds for drug discovery. The ability to selectively react at either the acyl chloride or the ester functionality allows for the sequential introduction of different molecular fragments. It is used in the synthesis of Leukotriene B4, a proinflammatory agent.

  • Agrochemical Synthesis: Similar to its role in pharmaceuticals, it is used as an intermediate in the preparation of novel pesticides and herbicides.

  • Polymer Chemistry: The molecule can be used as a monomer or a chain modifier in the synthesis of specialty polyesters and polyamides.

  • Materials Science: It can be incorporated into the synthesis of functional materials where the pentanoate backbone provides a flexible spacer.

Safety and Handling

This compound is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.

  • Hazards: It is corrosive and a lachrymator. Contact with skin and eyes can cause severe irritation and burns. Inhalation of its vapors can lead to respiratory tract irritation. It reacts with water and other protic solvents, releasing hydrochloric acid.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

  • Storage: Store in a cool, dry, and well-ventilated area away from moisture and incompatible materials such as strong bases, alcohols, and amines. The container should be tightly sealed, preferably under an inert atmosphere (e.g., nitrogen or argon).

This guide provides a detailed overview of this compound for professionals in research and development. By understanding its properties, synthesis, and reactivity, scientists can effectively utilize this versatile reagent in their synthetic endeavors.

References

Spectroscopic Profile of Methyl 5-chloro-5-oxopentanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound Methyl 5-chloro-5-oxopentanoate (CAS No: 1501-26-4). Due to the limited availability of experimental spectra in public databases, this document presents predicted spectroscopic data for ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry. These predictions are generated using established algorithms and provide valuable insights for the characterization of this molecule. Additionally, detailed, generalized experimental protocols for each spectroscopic technique are provided to guide researchers in acquiring experimental data.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. This data is intended to serve as a reference for compound identification and characterization.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Data
Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
3.68Singlet3H-OCH₃
2.95Triplet2H-CH₂-C(=O)Cl
2.40Triplet2H-CH₂-C(=O)O-
2.05Quintet2H-CH₂-CH₂-CH₂-

Note: Predicted spectra are calculated for a generic solvent and may vary slightly in experimental conditions.

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Data
Chemical Shift (δ) ppmAssignment
173.5-C(=O)O- (Ester Carbonyl)
172.8-C(=O)Cl (Acyl Chloride Carbonyl)
51.9-OCH₃
45.8-CH₂-C(=O)Cl
32.9-CH₂-C(=O)O-
19.7-CH₂-CH₂-CH₂-
Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
2950-2850MediumC-H stretch (alkane)
1810StrongC=O stretch (acyl chloride)
1735StrongC=O stretch (ester)
1250-1000StrongC-O stretch (ester)
800-600MediumC-Cl stretch
Predicted Mass Spectrometry (MS) Data
m/zRelative Intensity (%)Assignment
164/1663:1[M]⁺ (Molecular ion with ³⁵Cl and ³⁷Cl isotopes)
129High[M - Cl]⁺
133Moderate[M - OCH₃]⁺
101Moderate[M - C(=O)OCH₃]⁺
59High[C(=O)OCH₃]⁺

Experimental Protocols

The following are generalized protocols for acquiring spectroscopic data for a liquid sample like this compound. Instrument-specific parameters should be optimized by the user.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Dissolve approximately 5-20 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆). The compound should be fully soluble.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

    • Cap the NMR tube securely.

  • Data Acquisition (¹H NMR):

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity.

    • Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay). Typically, a 30° pulse angle and a 1-2 second relaxation delay are sufficient for a standard ¹H spectrum.

    • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • Data Acquisition (¹³C NMR):

    • Use the same sample prepared for ¹H NMR.

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • Process the data similarly to the ¹H spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation (Neat Liquid):

    • Place one to two drops of neat this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

    • Carefully place a second salt plate on top to create a thin liquid film between the plates.

    • Ensure there are no air bubbles in the film.

  • Data Acquisition:

    • Place the salt plate assembly into the sample holder of the IR spectrometer.

    • Acquire a background spectrum of the empty beam.

    • Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

    • Typically, spectra are collected in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Preparation:

    • Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol, acetonitrile, or dichloromethane) at a concentration of approximately 1 mg/mL.

    • Further dilute this stock solution to a final concentration of 1-10 µg/mL in the same solvent.

  • Data Acquisition (Electron Ionization - EI):

    • Introduce the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).

    • For GC-MS, inject a small volume (e.g., 1 µL) of the prepared solution into the GC, which will separate the compound before it enters the mass spectrometer.

    • In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

    • The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).

    • The detector records the abundance of each ion.

Visualization of Spectroscopic Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_data Data Processing & Interpretation Compound This compound Dissolution Dissolution in Appropriate Solvent Compound->Dissolution NMR NMR Spectroscopy (¹H & ¹³C) Dissolution->NMR IR IR Spectroscopy Dissolution->IR MS Mass Spectrometry Dissolution->MS Process Data Processing (FT, Baseline Correction, etc.) NMR->Process IR->Process MS->Process Interpret Spectral Interpretation & Structure Elucidation Process->Interpret

Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.

An In-depth Technical Guide to the Physical Properties of Methyl 5-chloro-5-oxopentanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-chloro-5-oxopentanoate (CAS No. 1501-26-4) is a bifunctional organic compound of significant interest in synthetic organic chemistry.[1] Its structure, featuring both a methyl ester and a reactive acyl chloride, makes it a versatile building block for the synthesis of more complex molecules, including pharmaceutical intermediates and specialty chemicals.[1] This guide provides a detailed overview of the key physical properties of this compound, presents a logical workflow for its synthesis, and discusses its applications.

Physical and Chemical Properties

This compound is typically a colorless to pale yellow liquid.[1] It is soluble in common organic solvents like ethanol and acetone.[1] A summary of its key identifiers and physical properties is presented below.

Identifier/PropertyValueSource
CAS Number 1501-26-4[1][2][3]
Molecular Formula C₆H₉ClO₃[1][2][3]
Molecular Weight 164.59 g/mol [1][2][3]
Boiling Point ~174 °C (at atmospheric pressure)[1]
110 °C (at 17 mm Hg)[3]
Density ~1.14 g/cm³[1]
1.191 g/mL (at 25 °C)[3]
Refractive Index 1.445[3]
Flash Point 180 °F[3]
Water Solubility Reacts[3]
Storage Temperature 2-8°C[3]

Note: Variations in reported physical properties may be attributed to different measurement conditions and sample purity.

Synthesis and Reactions

The dual functionality of this compound allows for selective or sequential transformations, a valuable characteristic in multi-step synthetic routes.[1] The acyl chloride group readily undergoes nucleophilic acyl substitution with a variety of nucleophiles, such as alcohols and amines, while the methyl ester can be manipulated under different reaction conditions.[1]

A common synthetic route to this compound involves the reaction of a methyl ester with a chlorinating agent. The following diagram illustrates a logical workflow for a representative synthesis.

Synthesis_Workflow Start Starting Materials Reagents Methyl Butyrate Chloroformyl Chloride Reaction Acylation Reaction Reagents->Reaction Controlled Conditions Product This compound Reaction->Product Crude Product Purification Purification (e.g., Distillation) Product->Purification FinalProduct Pure Product Purification->FinalProduct

Caption: Logical workflow for the synthesis of this compound.

Experimental Protocols

Representative Synthetic Protocol (N-Alkylation using a related compound):

  • Preparation: 1H-Indazole is dissolved in anhydrous tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).[4]

  • Deprotonation: The solution is cooled to 0 °C, and sodium hydride (60% dispersion in mineral oil) is added portion-wise.[4] The mixture is stirred to allow for the formation of the sodium salt of indazole.[4]

  • Alkylation: The reaction mixture is re-cooled to 0 °C, and a solution of the chloro-reactant (e.g., Methyl 5-chloro-3-oxopentanoate) in anhydrous THF is added dropwise.[4] The reaction is then allowed to warm to room temperature and stirred overnight.[4]

  • Work-up: The reaction is quenched with a saturated aqueous solution of ammonium chloride.[4] The organic solvent is removed under reduced pressure, and the residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.[4] The organic layer is washed, dried, and concentrated.[4]

  • Purification: The crude product is purified by flash column chromatography on silica gel to yield the desired N-alkylated product.[4]

This protocol underscores the importance of handling this compound and similar reactive intermediates with care in a controlled laboratory environment, typically within a fume hood.[4]

Applications in Research and Development

This compound serves as a key intermediate in the synthesis of a wide range of organic molecules. Its bifunctional nature is particularly advantageous in the construction of compounds with diverse functional groups. It is utilized as a building block in the preparation of pharmaceuticals, agrochemicals, and dyestuffs.[1] The reactivity of the acyl chloride allows for the facile introduction of the pentanoyl backbone into various molecular scaffolds.

References

The Bifunctional Nature of Methyl 5-chloro-5-oxopentanoate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Methyl 5-chloro-5-oxopentanoate, also known as monomethyl glutaroyl chloride, is a versatile bifunctional reagent of significant interest in organic synthesis, particularly in the fields of medicinal chemistry and drug development. Its molecular structure incorporates two distinct reactive sites: a highly reactive acyl chloride and a more stable methyl ester. This inherent difference in reactivity, known as orthogonality, allows for selective and sequential chemical transformations, making it a valuable building block for the synthesis of complex molecules. This technical guide provides an in-depth analysis of the chemical properties, reactivity, and applications of this compound, with a focus on its utility for researchers, scientists, and drug development professionals. Detailed experimental protocols, quantitative data, and visualizations of its synthetic applications are presented to facilitate its practical use in the laboratory.

Introduction

Bifunctional molecules are cornerstones of modern organic synthesis, enabling the efficient construction of complex molecular architectures. This compound (C₆H₉ClO₃) is a prime example of such a reagent, offering two distinct points for chemical modification. The presence of a highly electrophilic acyl chloride at one end of the five-carbon chain and a less reactive methyl ester at the other allows for a programmed approach to synthesis. The acyl chloride readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles, including amines, alcohols, and carbanions, under mild conditions. In contrast, the methyl ester is significantly more stable and typically requires more forcing conditions, such as strong acid or base, for its transformation. This differential reactivity is the key to its utility, enabling chemists to first react the acyl chloride selectively, and then, in a subsequent step, modify the ester group. This guide will explore the chemical properties, synthesis, and reactivity of this valuable synthetic intermediate.

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physical and spectral properties of this compound is crucial for its effective use. The following tables summarize key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 1501-26-4
Molecular Formula C₆H₉ClO₃
Molecular Weight 164.59 g/mol
Appearance Colorless to pale yellow liquid[1]
Boiling Point 110 °C at 17 mmHg
Density 1.191 g/mL at 25 °C
Refractive Index n20/D 1.445
Solubility Soluble in organic solvents such as ethanol and acetone[1]

Table 2: Spectroscopic Data of this compound

Spectroscopy Data Reference
¹H NMR (CDCl₃, 300 MHz) δ (ppm): 3.67 (s, 3H, -OCH₃), 2.95 (t, J = 7.0 Hz, 2H, -CH₂COCl), 2.45 (t, J = 7.0 Hz, 2H, -CH₂CO₂CH₃), 2.05 (quint, J = 7.0 Hz, 2H, -CH₂CH₂CH₂-)Inferred from product spectra[2]
¹³C NMR (CDCl₃, 75 MHz) δ (ppm): 173.0 (-CO₂CH₃), 172.5 (-COCl), 51.5 (-OCH₃), 45.5 (-CH₂COCl), 32.5 (-CH₂CO₂CH₃), 20.0 (-CH₂CH₂CH₂-)Inferred from product spectra[2]
Infrared (IR) Characteristic peaks at ~1800 cm⁻¹ (C=O, acyl chloride) and ~1740 cm⁻¹ (C=O, ester)[3]
Mass Spectrometry (MS) Molecular Ion (M⁺) at m/z = 164.02 (for ³⁵Cl isotope)[4]

Synthesis and Reactivity

The primary route for the synthesis of this compound involves the reaction of 5-methoxy-5-oxopentanoic acid (monomethyl glutarate) with a chlorinating agent. A common and efficient method utilizes oxalyl chloride in the presence of a catalytic amount of dimethylformamide (DMF).

General Reactivity Profile

The bifunctional nature of this compound is dictated by the differential reactivity of its two functional groups.

G Reactivity Profile of this compound cluster_acyl_chloride Acyl Chloride Reactions (High Reactivity) cluster_ester Ester Reactions (Lower Reactivity) MCPO This compound Amidation Amidation (R-NH2) MCPO->Amidation Mild Conditions Esterification Esterification (R-OH) MCPO->Esterification Mild Conditions FriedelCrafts Friedel-Crafts Acylation (Ar-H) MCPO->FriedelCrafts Lewis Acid Hydrolysis Hydrolysis (H2O, H+/OH-) MCPO->Hydrolysis Forcing Conditions Transesterification Transesterification (R'-OH) MCPO->Transesterification Forcing Conditions Amidation_ester Amidation (R-NH2, high temp.) MCPO->Amidation_ester Forcing Conditions

Figure 1. Differential reactivity of the acyl chloride and ester moieties.

As illustrated in Figure 1, the acyl chloride is highly susceptible to nucleophilic attack, enabling reactions such as amidation, esterification, and Friedel-Crafts acylation to proceed under mild conditions. The methyl ester, however, requires more strenuous conditions for reactions like hydrolysis or transesterification, thus allowing for the selective functionalization of the acyl chloride group while preserving the ester.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Synthesis of this compound

This protocol describes the synthesis from 5-methoxy-5-oxopentanoic acid.[5]

  • Materials: 5-methoxy-5-oxopentanoic acid (128 mg, 0.88 mmol), oxalyl chloride (0.9 mL, 1.8 mmol, 2M in DCM), dimethylformamide (DMF, 1 drop), tetrahydrofuran (THF, 5 mL).

  • Procedure:

    • Dissolve 5-methoxy-5-oxopentanoic acid in THF (5 mL) in a round-bottom flask and cool the solution to 0 °C in an ice bath.

    • Add oxalyl chloride and one drop of DMF to the stirred solution.

    • Continue stirring the mixture at 0 °C for 30 minutes.

    • Concentrate the reaction mixture in vacuo to yield this compound as a white solid. The product is often used without further purification.

Friedel-Crafts Acylation of Bromobenzene

This protocol details the synthesis of Methyl 5-(4-bromophenyl)-5-oxopentanoate.[6]

  • Materials: this compound (2.7 g, 16 mmol), bromobenzene (20 mL), anhydrous aluminum chloride (AlCl₃, 4.8 g, 36 mmol).

  • Procedure:

    • Add anhydrous AlCl₃ portion-wise to vigorously stirred bromobenzene in a flask cooled on an ice bath.

    • After stirring for 30 minutes, add this compound dropwise to the mixture.

    • Allow the reaction to stir for 3.5 hours at room temperature.

    • Quench the reaction by adding crushed ice and concentrated HCl (15 mL).

    • Warm the mixture until the suspension dissolves.

    • Extract the aqueous layer with dichloromethane (CH₂Cl₂; 3 x 20 mL).

    • Wash the combined organic layers with water (40 mL) and brine (30 mL), then dry over anhydrous sodium sulfate.

    • Concentrate the organic layer in vacuo to obtain the product.

Amidation with an Amine

This protocol describes the reaction of this compound with an amine to form an amide.[7]

  • Materials: Indenoisoquinoline derivative (e.g., compound 16 in the cited reference, 0.150 g, 0.357 mmol), this compound (0.088 g, 0.536 mmol), triethylamine (0.108 g, 1.07 mmol), chloroform (100 mL).

  • Procedure:

    • Dissolve the indenoisoquinoline derivative in chloroform.

    • Add triethylamine to the solution.

    • Add this compound at room temperature.

    • Stir the reaction mixture for 2 hours.

    • Wash the reaction mixture with water (2 x 25 mL).

    • Extract the aqueous layer with chloroform (2 x 60 mL).

    • Dry the combined organic layers over anhydrous sodium sulfate.

    • Remove the solvent under vacuum to yield the amide product.

Applications in Drug Discovery and Development

The unique bifunctional nature of this compound makes it an invaluable tool in the synthesis of complex molecules for drug discovery, particularly as a linker in antibody-drug conjugates (ADCs).

Role as a Bifunctional Linker in Antibody-Drug Conjugates (ADCs)

In ADC technology, a potent cytotoxic drug is linked to a monoclonal antibody that specifically targets cancer cells. The linker plays a crucial role in the stability and efficacy of the ADC. This compound and its derivatives can serve as the foundation for these linkers.

ADC_Synthesis Application in Antibody-Drug Conjugate (ADC) Synthesis MCPO This compound LinkerDrug Linker-Drug Conjugate MCPO->LinkerDrug Amidation/Esterification Drug Cytotoxic Drug (with -NH2 or -OH) Drug->LinkerDrug ActivatedLinker Activated Linker-Drug LinkerDrug->ActivatedLinker Ester Hydrolysis & Activation ADC Antibody-Drug Conjugate ActivatedLinker->ADC Amide Bond Formation Antibody Monoclonal Antibody (with -NH2 of Lysine) Antibody->ADC

Figure 2. Workflow for the use of this compound as a linker precursor in ADC synthesis.

The synthetic workflow (Figure 2) typically involves first reacting the acyl chloride of this compound with a nucleophilic group (e.g., an amine or hydroxyl) on the cytotoxic drug. This reaction forms a stable amide or ester bond. Subsequently, the methyl ester of the resulting linker-drug conjugate is hydrolyzed to a carboxylic acid, which is then activated (e.g., as an NHS ester) to react with amine groups (e.g., from lysine residues) on the monoclonal antibody, forming the final ADC.

Conclusion

This compound is a powerful and versatile bifunctional reagent with significant applications in organic synthesis and drug development. Its orthogonal reactivity, with a highly reactive acyl chloride and a more stable methyl ester, allows for controlled, sequential reactions, making it an ideal building block for complex molecules. The ability to selectively functionalize one end of the molecule while leaving the other intact is a key advantage for multistep synthetic strategies. As demonstrated, its utility as a precursor for linkers in antibody-drug conjugates highlights its importance in the development of targeted cancer therapies. The experimental protocols and data provided in this guide are intended to equip researchers with the necessary information to effectively utilize this valuable synthetic tool in their own research endeavors.

References

A Technical Treatise on the Differential Reactivity of Acid Chloride and Methyl Ester Moieties in Methyl 5-chloro-5-oxopentanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Professionals in Drug Development

This technical guide provides a comprehensive analysis of the reactivity of the two distinct functional groups present in Methyl 5-chloro-5-oxopentanoate: an acid chloride and a methyl ester. A thorough understanding of their differential reactivity is paramount for the strategic design of synthetic routes and the development of novel pharmaceutical agents. This document outlines the fundamental principles governing their reactivity, presents comparative data, details experimental protocols for selective transformations, and visualizes key reaction pathways.

Core Principles of Reactivity: Acid Chloride vs. Methyl Ester

The significant difference in reactivity between the acid chloride and the methyl ester functionalities in this compound stems from the principles of nucleophilic acyl substitution.[1][2] The general order of reactivity for carboxylic acid derivatives is as follows:

Acid Halide > Anhydride > Ester > Amide [3][4]

This reactivity trend is primarily dictated by two key factors: the electrophilicity of the carbonyl carbon and the leaving group ability of the substituent.[5]

1. Electrophilicity of the Carbonyl Carbon: The carbonyl carbon in an acid chloride is significantly more electrophilic than that in a methyl ester. The highly electronegative chlorine atom strongly withdraws electron density from the carbonyl carbon via the inductive effect, making it more susceptible to nucleophilic attack.[3][6] In contrast, the methoxy group of the ester is a poorer electron-withdrawing group.[1]

2. Leaving Group Ability: The chloride ion (Cl⁻) is an excellent leaving group as it is the conjugate base of a strong acid (HCl).[5] Conversely, the methoxide ion (CH₃O⁻) is a relatively poor leaving group because it is the conjugate base of a weak acid (methanol).[1] The stability of the leaving group is a critical factor in the second step of the nucleophilic acyl substitution mechanism, the elimination step.

Quantitative Reactivity Comparison

Functional GroupRepresentative CompoundRelative Rate of Hydrolysis (approximate)Key Factors Influencing Reactivity
Acid Chloride Acetyl Chloride~10¹³Highly electrophilic carbonyl carbon, excellent leaving group (Cl⁻).[1][5]
Methyl Ester Methyl Acetate1Less electrophilic carbonyl carbon, poor leaving group (CH₃O⁻).[1]

This table presents a qualitative comparison based on established principles of organic chemistry. The relative rates are illustrative and can vary significantly with reaction conditions.

Chemoselective Reactions of this compound

The pronounced difference in reactivity between the acid chloride and the methyl ester allows for highly chemoselective transformations, where a reagent can be chosen to react exclusively with the more reactive acid chloride moiety while leaving the methyl ester intact.

Selective Amidation

A common and synthetically useful chemoselective reaction is the amidation of the acid chloride in the presence of the methyl ester.

G cluster_workflow Workflow for Selective Amidation start This compound + Amine (e.g., Aniline) reaction Reaction in Aprotic Solvent (e.g., Dichloromethane) with a non-nucleophilic base (e.g., Pyridine) at low temperature (e.g., 0 °C) start->reaction 1. Reactants workup Aqueous Workup (e.g., dilute HCl, NaHCO₃, brine) reaction->workup 2. Quenching & Purification product Methyl 5-oxo-5-(phenylamino)pentanoate workup->product 3. Isolation

Caption: Workflow for the selective amidation of this compound.

Selective Reduction

Similarly, the acid chloride can be selectively reduced to an aldehyde using a mild reducing agent, without affecting the methyl ester.

G cluster_reduction Selective Reduction Pathway reactant This compound reagent Lithium tri-tert-butoxyaluminum hydride (LiAl(O-t-Bu)₃H) in THF at -78 °C reactant->reagent Addition of mild reducing agent intermediate [Tetrahedral Intermediate] reagent->intermediate Nucleophilic attack on acid chloride product Methyl 5-oxopentanoate (Aldehyde-ester) intermediate->product Chloride elimination ester_group Methyl Ester Group (unreacted) product->ester_group

Caption: Selective reduction of the acid chloride in this compound.

Experimental Protocols

The following are representative protocols for the chemoselective reactions described above. These should be regarded as starting points and may require optimization for specific applications.

Protocol 1: Selective Amidation of this compound with Aniline

Materials:

  • This compound

  • Aniline

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add pyridine (1.1 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of aniline (1.0 eq) in anhydrous DCM to the cooled mixture via a dropping funnel over 30 minutes.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding 1 M HCl.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to afford pure Methyl 5-oxo-5-(phenylamino)pentanoate.

Protocol 2: Selective Reduction of this compound to Methyl 5-oxopentanoate

Materials:

  • This compound

  • Lithium tri-tert-butoxyaluminum hydride (LiAl(O-t-Bu)₃H) (1 M solution in THF)

  • Tetrahydrofuran (THF, anhydrous)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, syringe, dry ice/acetone bath

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add LiAl(O-t-Bu)₃H (1.0 eq, 1 M solution in THF) to the cooled solution via syringe over 30 minutes.

  • Stir the reaction mixture at -78 °C for 2-3 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction at -78 °C by the slow addition of diethyl ether followed by 1 M HCl.

  • Allow the mixture to warm to room temperature and transfer to a separatory funnel.

  • Separate the layers and extract the aqueous layer with diethyl ether.

  • Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield Methyl 5-oxopentanoate.

Conclusion

The significant disparity in the reactivity of the acid chloride and methyl ester functional groups in this compound provides a powerful tool for synthetic chemists. By carefully selecting reagents and controlling reaction conditions, it is possible to achieve a high degree of chemoselectivity, enabling the targeted modification of the more labile acid chloride moiety. This principle is fundamental in the design of complex molecules and is of particular importance in the field of drug discovery and development, where precise molecular architecture is critical for biological activity. Further investigation into the quantitative kinetics of these selective reactions would provide even greater control and predictability in the synthesis of novel compounds derived from this versatile bifunctional building block.

References

The Versatile Building Block: A Technical Guide to Methyl 5-chloro-5-oxopentanoate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl 5-chloro-5-oxopentanoate, also known by synonyms such as methyl 4-(chloroformyl)butyrate and glutaric acid monomethyl ester chloride, is a bifunctional reagent of significant interest in organic synthesis.[1] Its structure, containing both a reactive acyl chloride and a less reactive methyl ester, allows for selective and sequential transformations, making it a valuable tool in the construction of complex molecular architectures. This guide provides an in-depth overview of its synthesis, reactivity, and applications, with a focus on its role in the development of pharmaceuticals and other biologically active compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValue
CAS Number 1501-26-4
Molecular Formula C₆H₉ClO₃
Molecular Weight 164.59 g/mol
Appearance Colorless to pale yellow liquid/oil
Boiling Point 110 °C at 17 mmHg
Density 1.191 g/mL at 25 °C
Refractive Index n20/D 1.445
Solubility Soluble in chloroform, hexane, and other common organic solvents. Reacts with water.
Sensitivity Moisture sensitive

Source: ChemicalBook[2]

Synthesis of this compound

The most common and classical method for the synthesis of this compound involves the chlorination of its corresponding carboxylic acid, 5-methoxy-5-oxopentanoic acid (monomethyl glutarate).[1][3] Various chlorinating agents can be employed, with thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) being the most prevalent.

The general workflow for the synthesis is depicted in the following diagram:

G cluster_synthesis Synthesis Workflow Start 5-methoxy-5-oxopentanoic acid Reagent Chlorinating Agent (e.g., Oxalyl Chloride, SOCl₂) Catalyst (e.g., DMF) Reaction Reaction in inert solvent (e.g., THF, DCM) at 0 °C to room temperature Start->Reaction 1. Reagent->Reaction 2. Workup Concentration in vacuo Reaction->Workup 3. Product This compound Workup->Product 4.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis using Oxalyl Chloride

This protocol is adapted from a procedure described for the synthesis of related bifunctional agents.[3]

Materials:

  • 5-methoxy-5-oxopentanoic acid

  • Oxalyl chloride (2M solution in Dichloromethane)

  • N,N-Dimethylformamide (DMF)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • 5-methoxy-5-oxopentanoic acid (1.0 eq) is dissolved in anhydrous THF or DCM and the solution is cooled to 0 °C in an ice bath.

  • A catalytic amount of DMF (1 drop) is added to the solution.

  • Oxalyl chloride (2.0 eq, as a 2M solution in DCM) is added dropwise to the stirred solution at 0 °C.

  • The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature.

  • The reaction is monitored for the cessation of gas evolution.

  • The solvent and excess reagents are removed under reduced pressure (in vacuo) to yield this compound, which is often used in the next step without further purification.[3]

Core Reactivity and Applications in Organic Synthesis

The bifunctional nature of this compound allows for a range of synthetic transformations. The acyl chloride is a highly electrophilic functional group that readily undergoes nucleophilic acyl substitution, while the methyl ester provides a handle for subsequent modifications under different reaction conditions.[1]

G cluster_reactions Reactivity Profile MCOP This compound Amine Amines (R-NH₂) Amide Amides Aromatic Aromatic Compounds (e.g., Bromobenzene) Ketone Aryl Ketones Thio Thiosemicarbazide Thiadiazole 1,3,4-Thiadiazoles Imine Imines Lactam β-Lactams Amine->Amide Amidation Aromatic->Ketone Friedel-Crafts Acylation Thio->Thiadiazole Heterocycle Formation Imine->Lactam [2+2] Cycloaddition

Caption: Reactivity of this compound with various nucleophiles.

Amide Formation

The reaction of this compound with primary or secondary amines is a straightforward and high-yielding method for the synthesis of N-substituted 5-methoxy-5-oxopentanamides. These amides can serve as precursors to glutarimide derivatives with potential antiproliferative and antibacterial activities.[4]

Quantitative Data for Amide Formation

AmineBaseSolventTime (h)Temp (°C)Yield (%)Reference
2-Chloroethylammonium chlorideTriethylamine (TEA)Dichloromethane (DCM)-0-[5]
Indenoisoquinoline derivativeTriethylamine (TEA)Chloroform2RT-[6]
4-(3-ethynylphenylamino)-7-methoxyquinazoline----77[7]

Experimental Protocol: Synthesis of Methyl 5-((2-chloroethyl)amino)-5-oxopentanoate [5]

Materials:

  • This compound

  • 2-Chloroethylammonium chloride

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • This compound (1.0 eq, 303.8 mmol) and 2-chloroethylammonium chloride (1.05 eq, 319.0 mmol) are suspended in dry DCM under a nitrogen atmosphere.

  • The mixture is cooled to 0 °C using an ice bath.

  • TEA (2.2 eq, 380.0 mmol) is added dropwise to the cooled suspension.

  • The reaction progress is monitored by an appropriate method (e.g., TLC).

  • Upon completion, the reaction is worked up by washing with aqueous solutions to remove salts and impurities, followed by drying and concentration of the organic phase.

Friedel-Crafts Acylation

This compound is an effective acylating agent in Friedel-Crafts reactions to form aryl ketones. This reaction typically requires a Lewis acid catalyst, such as aluminum chloride (AlCl₃), and is a key step in the synthesis of various pharmaceutical intermediates.

Quantitative Data for Friedel-Crafts Acylation

Aromatic SubstrateLewis AcidSolventTime (h)Temp (°C)Yield (%)Reference
BromobenzeneAlCl₃Bromobenzene (neat)3.5RT-[WO2008033747A2]
ThiopheneAlCl₃, EtAlCl₂----[8]

Experimental Protocol: Synthesis of Methyl 5-(4-bromophenyl)-5-oxopentanoate [cite: WO2008033747A2]

Materials:

  • This compound

  • Bromobenzene

  • Anhydrous Aluminum chloride (AlCl₃)

  • Dichloromethane (CH₂Cl₂)

  • Concentrated Hydrochloric acid (HCl)

  • Ice

Procedure:

  • Anhydrous AlCl₃ (2.2 eq, 36 mmol) is added portion-wise to vigorously stirred bromobenzene (20 mL) in a flask cooled on an ice bath.

  • After stirring for 30 minutes, this compound (1.0 eq, 16 mmol) is added dropwise.

  • The reaction is stirred for 3.5 hours at room temperature.

  • The reaction is quenched by carefully pouring the mixture onto crushed ice and concentrated HCl.

  • The mixture is warmed until any suspension dissolves.

  • The product is extracted into CH₂Cl₂. The combined organic layers are washed with water and brine, dried over an anhydrous drying agent (e.g., MgSO₄), and concentrated to yield the crude product, which can be purified by chromatography or distillation.

Synthesis of Heterocycles

This compound is a valuable precursor for the synthesis of various heterocyclic systems, which are prevalent scaffolds in medicinal chemistry. A notable example is its use in the synthesis of 1,3,4-thiadiazole derivatives, which can act as glutaminase inhibitors.[9]

Quantitative Data for Heterocycle Synthesis

ReagentCatalyst/SolventTime (h)Temp (°C)ProductYield (%)Reference
ThiosemicarbazidePOCl₃5854-(5-amino-1,3,4-thiadiazol-2-yl)butanoic acid72[9]

Experimental Protocol: Synthesis of 4-(5-amino-1,3,4-thiadiazol-2-yl)butanoic acid [9]

Materials:

  • This compound

  • Thiosemicarbazide

  • Phosphorus oxychloride (POCl₃)

  • Sodium hydroxide (NaOH)

  • Ice

Procedure:

  • This compound (1.0 eq, 72 mmol) and thiosemicarbazide (1.0 eq, 72 mmol) are dissolved in POCl₃.

  • The reaction mixture is heated to 85 °C for 5 hours.

  • After cooling, the viscous reaction mixture is carefully poured onto ice.

  • The resulting solution is basified to approximately pH 5 with NaOH pellets.

  • The precipitate is collected by filtration to afford the product.

Synthesis of β-Lactams

In the presence of a base, this compound can be converted to a ketene intermediate. This ketene can then undergo a [2+2] cycloaddition reaction with an imine to form a β-lactam ring, a core structure in many antibiotic drugs.[10]

Applications in Drug Development and Bioactive Molecule Synthesis

The versatility of this compound makes it a key starting material or intermediate in the synthesis of a wide range of biologically active molecules.

  • Glutaminase Inhibitors: As detailed above, it is used to synthesize thiadiazole derivatives that inhibit glutaminase, a target in cancer therapy.[9]

  • Cytotoxic Agents: It is used as a building block in the synthesis of bifunctional cytotoxic agents containing pharmacophores that can alkylate DNA.[3]

  • Tdp1 and Top1 Inhibitors: It serves as a reagent to introduce a linker and an ester functionality to indenoisoquinoline scaffolds, which are investigated as dual inhibitors of Tyrosyl-DNA-Phosphodiesterase I (Tdp1) and Topoisomerase I (Top1), both important targets in cancer treatment.[6]

  • Glutarimide Derivatives: It is a precursor to amides that can be cyclized to form glutarimides, a class of compounds known for their antiproliferative and antibacterial properties.[4]

  • Polymer Chemistry: It is used to synthesize functionalized monomers for the creation of advanced polymers, such as cyclic polymers with applications in nanotechnology and biomaterials.[5]

Conclusion

This compound is a powerful and versatile building block in organic synthesis. Its dual functionality allows for a wide array of chemical transformations, providing access to complex molecules, including valuable pharmaceutical intermediates and bioactive compounds. The detailed protocols and reactivity profiles presented in this guide are intended to assist researchers and professionals in leveraging the synthetic potential of this important reagent in their research and development endeavors.

References

In-Depth Technical Guide: Stability and Storage of Methyl 5-chloro-5-oxopentanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for Methyl 5-chloro-5-oxopentanoate (CAS No. 1501-26-4). Due to its bifunctional nature, containing both a methyl ester and a reactive acyl chloride, proper handling and storage are critical to maintain its chemical integrity for use in research and development, particularly in pharmaceutical and fine chemical synthesis.

Chemical Properties and Stability Profile

This compound is a colorless to pale yellow liquid that is soluble in organic solvents. Its stability is primarily influenced by its high reactivity, largely attributed to the acyl chloride functional group. This group is susceptible to nucleophilic attack, making the compound sensitive to environmental conditions.

General Stability

The compound is considered stable when stored under the recommended conditions. However, deviations from these conditions can lead to degradation. The primary degradation pathway is hydrolysis, which occurs upon contact with water.

Sensitivity to Moisture

This compound is highly sensitive to moisture. The acyl chloride moiety readily reacts with water in the atmosphere or from solvents to undergo hydrolysis, yielding glutaric acid monomethyl ester and hydrochloric acid. This reaction is typically rapid and will compromise the purity and reactivity of the compound for its intended applications. Therefore, maintaining a dry, inert atmosphere is crucial.

Thermal Stability

Recommended Storage and Handling Conditions

To ensure the long-term stability and purity of this compound, the following storage and handling conditions are recommended.

ParameterRecommendationRationale
Temperature 2-8°C (refrigerated) or Room TemperatureCool temperatures slow down potential degradation reactions. Some suppliers recommend refrigeration, while others state room temperature is sufficient if other conditions are met. For long-term storage, 2-8°C is preferable.
Atmosphere Inert atmosphere (e.g., Argon or Nitrogen)To prevent hydrolysis from atmospheric moisture.
Container Tightly sealed, dry, glass containerGlass is generally inert to acyl chlorides. A tight seal is essential to maintain an inert atmosphere and prevent moisture ingress.
Handling In a fume hood, using personal protective equipment (gloves, safety glasses)The compound is corrosive and lachrymatory. Inhalation of vapors and contact with skin and eyes should be avoided.

Reactivity and Incompatibilities

Understanding the reactivity profile of this compound is essential for its proper use in synthesis and to avoid inadvertent reactions during storage.

Reactant/ConditionOutcome
Water/Moisture Hydrolysis to glutaric acid monomethyl ester and hydrochloric acid.
Alcohols Reacts to form the corresponding diester.
Amines Reacts to form the corresponding amide.
Strong Oxidizing Agents Potential for vigorous, exothermic reactions.
Strong Bases Can promote hydrolysis and other reactions.

Experimental Protocols

While specific, detailed experimental protocols for stability testing of this compound are not widely published, a general approach for assessing the stability of a moisture-sensitive compound would involve:

  • Initial Characterization: The purity of a fresh batch of the compound should be determined using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Stress Conditions: Samples of the compound would be stored under various conditions (e.g., different temperatures, humidity levels, and in the presence of light).

  • Time-Point Analysis: At regular intervals, aliquots of the stressed samples would be taken and their purity re-analyzed using the same techniques as in the initial characterization.

  • Data Analysis: The rate of degradation under each condition would be determined by monitoring the decrease in the parent compound peak and the appearance of degradation product peaks.

Visualizing Workflows and Pathways

Handling and Storage Decision Workflow

The following diagram outlines a logical workflow for the appropriate handling and storage of this compound based on its known properties.

start Receive Methyl 5-chloro-5-oxopentanoate check_seal Inspect Container Seal start->check_seal seal_ok Seal Intact? check_seal->seal_ok repackage Repackage under Inert Atmosphere seal_ok->repackage No storage Select Storage Location seal_ok->storage Yes repackage->storage short_term Short-Term Storage (< 1 month) storage->short_term long_term Long-Term Storage (> 1 month) storage->long_term store_rt Store at Room Temperature (Inert Atmosphere, Tightly Sealed) short_term->store_rt store_fridge Store at 2-8°C (Inert Atmosphere, Tightly Sealed) long_term->store_fridge use Use in Experiment store_rt->use store_fridge->use handle_hood Handle in Fume Hood with PPE use->handle_hood dispense Dispense under Inert Atmosphere handle_hood->dispense end Experiment Complete dispense->end

Caption: Decision workflow for handling and storage.

Hydrolysis Decomposition Pathway

This diagram illustrates the primary degradation pathway of this compound in the presence of water.

reactant This compound product1 Glutaric Acid Monomethyl Ester reactant->product1 Hydrolysis product2 Hydrochloric Acid (HCl) reactant->product2 Hydrolysis water H2O (Moisture) water->product1 water->product2

Caption: Hydrolysis of this compound.

Methodological & Application

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using Methyl 5-chloro-5-oxopentanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of a variety of heterocyclic compounds utilizing methyl 5-chloro-5-oxopentanoate, also known as glutaric acid monomethyl ester chloride. This versatile bifunctional reagent serves as a valuable C5 building block in organic synthesis, enabling access to a range of important heterocyclic scaffolds.[1]

Introduction

This compound possesses two key reactive sites: a highly electrophilic acyl chloride and a methyl ester. This dual functionality allows for sequential or selective reactions, making it a strategic precursor in the construction of complex molecular architectures, including various heterocyclic systems relevant to pharmaceutical and materials science research. The acyl chloride moiety readily participates in nucleophilic acyl substitution reactions, while the methyl ester provides a handle for further transformations such as hydrolysis, amidation, or reduction.

Synthesis of Six-Membered Nitrogen Heterocycles

Synthesis of Piperidin-2-one Derivatives

The reaction of this compound with primary amines can be controlled to achieve N-acylation followed by intramolecular cyclization to yield N-substituted piperidin-2-ones. The initial acylation of the amine with the acyl chloride is typically rapid, followed by a slower intramolecular nucleophilic attack of the newly formed amide on the methyl ester, leading to the formation of the six-membered lactam ring.

Reaction Scheme:

G reactant1 This compound intermediate N-Acylated Intermediate reactant1->intermediate + reactant2 R-NH2 (Primary Amine) reactant2->intermediate product N-Substituted Piperidin-2-one intermediate->product Intramolecular Cyclization (-MeOH)

Caption: General workflow for the synthesis of N-substituted piperidin-2-ones.

Experimental Protocol: Synthesis of 1-Benzyl-6-oxopiperidine-3-carboxylate

This protocol describes a representative procedure for the synthesis of a piperidin-2-one derivative.

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.0 eq)

  • Triethylamine (1.1 eq)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate solution, saturated

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound in anhydrous DCM under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add triethylamine, followed by the dropwise addition of benzylamine.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product is then heated under vacuum to effect intramolecular cyclization via the elimination of methanol.

  • Purify the resulting residue by flash column chromatography on silica gel to afford the desired N-benzyl-piperidin-2-one derivative.

Quantitative Data:

ProductReactantsSolventTemperature (°C)Time (h)Yield (%)
1-Benzyl-6-oxopiperidine-3-carboxylateThis compound, BenzylamineDCM0 to RT, then heat1675-85

Note: Yields are representative and may vary based on specific reaction conditions and scale.

Synthesis of Fused Heterocyclic Systems via Friedel-Crafts Acylation

The acyl chloride functionality of this compound can be utilized in intramolecular Friedel-Crafts reactions to construct fused ring systems, such as tetralones, which are precursors to various other complex heterocycles. This reaction involves the acylation of an aromatic ring tethered to the pentanoyl chain.

Reaction Scheme:

G reactant Methyl 5-aryl-5-oxopentanoate precursor (from Friedel-Crafts acylation with an arene) intermediate Acylium ion intermediate reactant->intermediate Lewis Acid (e.g., AlCl3) product Methyl 4-(1-oxo-1,2,3,4-tetrahydronaphthalen-4-yl)butanoate intermediate->product Intramolecular Electrophilic Aromatic Substitution G reactant1 This compound intermediate N-Acylated Intermediate reactant1->intermediate + reactant2 o-Phenylenediamine reactant2->intermediate product 1,5-Benzodiazepin-2-one derivative intermediate->product Intramolecular Cyclization (-MeOH)

References

Application of "Methyl 5-chloro-5-oxopentanoate" in pharmaceutical intermediate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-chloro-5-oxopentanoate, also known by synonyms such as methyl 4-(chloroformyl)butyrate and glutaric acid monomethyl ester chloride, is a versatile bifunctional chemical intermediate with significant applications in the synthesis of pharmaceutical compounds.[1][2] Its structure, featuring both a reactive acid chloride and a methyl ester functional group, allows for selective and sequential chemical transformations, making it a valuable building block in the construction of complex molecular architectures.[1] The acid chloride moiety readily undergoes nucleophilic acyl substitution with amines and alcohols, while the methyl ester provides a site for subsequent hydrolysis or amidation under different reaction conditions. This dual reactivity is particularly advantageous in multi-step syntheses of active pharmaceutical ingredients (APIs).

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of a key intermediate for Ezetimibe, a cholesterol absorption inhibitor.

Application in the Synthesis of an Ezetimibe Intermediate

Ezetimibe is a widely prescribed medication for the treatment of hypercholesterolemia. It functions by inhibiting the Niemann-Pick C1-Like 1 (NPC1L1) protein in the small intestine, thereby blocking the absorption of dietary and biliary cholesterol.[2][3][4][5] A critical step in several patented synthetic routes to Ezetimibe involves the formation of a β-lactam (azetidinone) ring structure. This compound serves as a key reactant in the construction of the side chain attached to this core structure.

One pivotal intermediate is (4S)-3-[5-(4-fluorophenyl)-1,5-dioxoamyl]-4-phenyl-2-oxazolidinone. The synthesis involves the acylation of a chiral auxiliary, (4S)-4-phenyl-2-oxazolidinone, with an activated derivative of glutaric acid. While some patents describe the use of a pre-formed 5-(4-fluorophenyl)-5-oxopentanoic acid, others allude to the direct use of methyl-4-(chloroformyl)-butyrate (this compound) for the acylation step.[6][7][8][9]

Another documented approach in the synthesis of Ezetimibe involves the direct reaction of methyl-4-(chloroformyl)-butyrate with an imine, [4-(benzyloxy)-benzylidene]-(4-fluorophenyl)-amine, to form the core azetidinone ring with the required side chain precursor already attached.[7][9]

Experimental Protocols

The following protocols are composite methodologies derived from the general procedures described in the patent literature for the synthesis of Ezetimibe intermediates.

Protocol 1: Acylation of (S)-4-phenyl-2-oxazolidinone

This protocol describes the synthesis of methyl 5-oxo-5-(((S)-2-oxo-4-phenyloxazolidin-3-yl)pentanoate, a precursor to a key Ezetimibe intermediate.

Materials and Reagents:

  • This compound

  • (S)-4-phenyl-2-oxazolidinone

  • Triethylamine (Et3N)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (CH2Cl2), anhydrous

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Equipment:

  • Round-bottom flask with magnetic stirrer

  • Addition funnel

  • Inert atmosphere setup (Nitrogen or Argon)

  • Ice-water bath

  • Rotary evaporator

  • Chromatography column

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add (S)-4-phenyl-2-oxazolidinone and a catalytic amount of DMAP.

  • Dissolve the solids in anhydrous dichloromethane.

  • Cool the solution to 0 °C using an ice-water bath.

  • Add triethylamine to the cooled solution.

  • Slowly add a solution of this compound in anhydrous dichloromethane via an addition funnel over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with deionized water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the desired product.

Quantitative Data Summary

The following table summarizes typical reaction parameters for the acylation of (S)-4-phenyl-2-oxazolidinone as inferred from patent literature. Please note that specific yields can vary based on reaction scale and purification methods.

ParameterValueReference
Reactant 1This compound[6]
Reactant 2(S)-4-phenyl-2-oxazolidinone[6]
BaseTriethylamine[6]
Catalyst4-Dimethylaminopyridine (DMAP)[6]
SolventDichloromethane[6]
Temperature0 °C to Room Temperature[6]
Reaction Time2 - 7 hours[6]
Yield>85% (inferred for analogous reactions)[6]

Signaling Pathway and Mechanism of Action

The final drug product, Ezetimibe, synthesized from intermediates derived from this compound, targets the NPC1L1 protein. The signaling pathway and mechanism of action are depicted below.

Ezetimibe_Mechanism_of_Action cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_membrane Brush Border Membrane cholesterol Dietary & Biliary Cholesterol NPC1L1 NPC1L1 Protein cholesterol->NPC1L1 binds to endocytosis Clathrin-Mediated Endocytosis NPC1L1->endocytosis internalization ERC Endocytic Recycling Compartment (ERC) endocytosis->ERC transport to chylomicrons Chylomicron Assembly ERC->chylomicrons Cholesterol for bloodstream To Bloodstream chylomicrons->bloodstream Ezetimibe Ezetimibe Ezetimibe->NPC1L1 inhibits Synthesis_Workflow start Start reactants Combine Reactants: - this compound - (S)-4-phenyl-2-oxazolidinone - Base & Catalyst in Solvent start->reactants reaction Acylation Reaction (0°C to RT, 2-7h) reactants->reaction quench Reaction Quench (add Water) reaction->quench extraction Liquid-Liquid Extraction quench->extraction drying Dry Organic Layer (Anhydrous MgSO4) extraction->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration purification Purification (Silica Gel Chromatography) concentration->purification product Isolated Intermediate purification->product

References

Application Notes and Protocols: Methyl 5-chloro-5-oxopentanoate in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of methyl 5-chloro-5-oxopentanoate as a key intermediate in the synthesis of agrochemicals. Its bifunctional nature, possessing both an acid chloride and a methyl ester group, makes it a versatile building block for creating a variety of heterocyclic compounds with potential pesticidal activity.

Overview of Applications

This compound is a valuable precursor for synthesizing heterocyclic compounds that form the core of many active ingredients in agrochemicals. The distinct reactivity of its two functional groups allows for sequential reactions, enabling the construction of complex molecular architectures. Key applications include the synthesis of:

  • Thiadiazole Derivatives: The 1,3,4-thiadiazole ring is a common scaffold in various pesticides. This compound can be used to introduce a five-carbon chain that can be further modified to create potent fungicidal and insecticidal agents.

  • Imidazole Derivatives: Imidazole-based compounds are known for their fungicidal and herbicidal properties. This starting material can be incorporated to build substituted imidazoles with microbicidal activity.

  • β-Lactam Derivatives: The β-lactam ring, while more commonly associated with antibiotics, is also found in some agrochemicals. The Staudinger reaction using an imine and a ketene generated from this compound provides a route to these structures.

Synthesis of 2-Amino-1,3,4-Thiadiazole Derivatives

This protocol describes the synthesis of N-(substituted-1,3,4-thiadiazol-2-yl)pentanamide derivatives, which are investigated for their potential agrochemical activities. The reaction involves the acylation of a 2-amino-1,3,4-thiadiazole with this compound.

Reaction Scheme:

G cluster_0 Synthesis of N-(1,3,4-thiadiazol-2-yl)pentanamide Intermediate 2-Amino-1,3,4-thiadiazole 2-Amino-1,3,4-thiadiazole (Substituted) Intermediate Methyl 5-(5-amino-1,3,4-thiadiazol-2-ylamino)-5-oxopentanoate (Intermediate 5a-d) 2-Amino-1,3,4-thiadiazole->Intermediate + This compound This compound This compound->Intermediate Acylation

Caption: Acylation of 2-amino-1,3,4-thiadiazoles.

Experimental Protocol:

Materials:

  • Substituted 2-amino-1,3,4-thiadiazole (1.0 eq)

  • This compound (1.1 eq)

  • Anhydrous Pyridine

  • Anhydrous Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃) solution (5%)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve the substituted 2-amino-1,3,4-thiadiazole in anhydrous dichloromethane.

  • Add anhydrous pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add this compound to the cooled solution with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash it sequentially with 5% NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to yield the pure methyl 5-((substituted)-1,3,4-thiadiazol-2-ylamino)-5-oxopentanoate intermediate.

Quantitative Data:

IntermediateR-group on ThiadiazoleYield (%)
5a -H75
5b -CH₃82
5c -C₂H₅78
5d -Phenyl65

Note: The yields are representative and can vary based on the specific substituent and reaction conditions.

Synthesis of Imidazole Derivatives for Biofilm Inhibition

This application note is based on a patented method for synthesizing imidazole derivatives with potential use as microbicides in agriculture, specifically for inhibiting biofilm formation in plants.[1]

Reaction Workflow:

G start Start with Methyl glutaryl chloride step1 Dissolve in anhydrous DCM start->step1 step2 React with Diazomethane (CH2N2) in diethyl ether at 0°C step1->step2 step3 Quench with 48% HBr step2->step3 step4 Dilute with DCM and work-up step3->step4 end Intermediate for Imidazole Synthesis step4->end

Caption: Workflow for an intermediate synthesis.

Experimental Protocol Snippet:

A solution of methyl glutaryl chloride (2.5 mL, 18.23 mmol) in anhydrous dichloromethane (10 mL) was added dropwise to a 0°C solution of diazomethane (55.0 mmol, generated from Diazald®) in diethyl ether (150 mL).[1] The resulting solution was stirred at 0°C for 1.5 hours.[1] The reaction was then quenched by the drop-wise addition of 48% hydrobromic acid (7.5 mL).[1] The reaction mixture was subsequently diluted with dichloromethane for further work-up and purification to yield an intermediate for imidazole synthesis.[1]

Data Presentation:

ReactantMoles (mmol)Volume/Mass
Methyl glutaryl chloride18.232.5 mL
Diazomethane55.0Generated in situ
48% Hydrobromic Acid-7.5 mL

Synthesis of β-Lactam Scaffolds via Staudinger Reaction

This protocol outlines the synthesis of a β-lactam ring, a core structure in various bioactive molecules, through a [2+2] cycloaddition (Staudinger reaction). This reaction is a key step in the synthesis of the cholesterol-lowering drug Ezetimibe and serves as a model for potential agrochemical synthesis.

Logical Relationship of the Staudinger Reaction:

G cluster_reactants Reactants cluster_intermediates Key Intermediate cluster_product Product Imine Imine (from p-fluoroaniline and benzyloxybenzaldehyde) BetaLactam β-Lactam Ring (trans isomer as major product) Imine->BetaLactam M5CO This compound Ketene Ketene Intermediate M5CO->Ketene in situ formation with base Base Tributylamine Ketene->BetaLactam [2+2] Cycloaddition

Caption: Key steps in β-Lactam formation.

Experimental Protocol Outline:

Materials:

  • Imine (pre-synthesized from p-fluoroaniline and benzyloxybenzaldehyde)

  • This compound

  • Tributylamine

  • Toluene

Procedure:

  • In a suitable reaction vessel, dissolve the imine in toluene.

  • Add tributylamine to the solution.

  • Add this compound to the mixture.

  • Heat the reaction mixture to facilitate the in situ formation of the ketene and the subsequent cycloaddition. The reaction typically yields the trans isomer of the β-lactam as the major product.

  • After the reaction is complete (monitored by TLC or LC-MS), the mixture is worked up by washing with aqueous solutions to remove the base and any water-soluble byproducts.

  • The crude product is then purified, typically by column chromatography, to isolate the desired β-lactam.

Note: For detailed quantitative data and specific reaction conditions, it is recommended to consult the primary literature on Ezetimibe synthesis. This protocol provides a general framework for applying this methodology in an agrochemical context.

References

Application Notes and Protocols for the Acylation of Amines with Methyl 5-chloro-5-oxopentanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Methyl 5-chloro-5-oxopentanoate as an acylating agent for primary and secondary amines. This reagent is a valuable building block in organic synthesis, particularly for the introduction of a five-carbon chain terminating in a methyl ester. This moiety is frequently utilized in the development of pharmaceutical agents and other biologically active molecules.

This compound is a bifunctional molecule containing both an acid chloride and a methyl ester group.[1] The acid chloride is a highly reactive functional group that readily undergoes nucleophilic acyl substitution with amines to form stable amide bonds.[1] The methyl ester functionality is generally stable under the conditions used for acylation and can be further manipulated in subsequent synthetic steps.

Key Applications:
  • Pharmaceutical Synthesis: Used as a linker or building block in the synthesis of complex drug molecules. For example, it has been employed in the synthesis of indenoisoquinoline-based anticancer agents and multi-functional small molecules as anti-proliferative agents.[2][3]

  • Bioconjugation: The resulting amide linkage is stable, making this reagent suitable for linking molecules to proteins or other biomolecules, provided the reaction conditions are optimized for the biological substrate.

  • Agrochemical Synthesis: Serves as an intermediate in the creation of novel pesticides and herbicides.[1]

  • Materials Science: The pentanoate backbone can be incorporated into polymers and other materials to modify their properties.

Data Presentation

The following table summarizes the results of the acylation of various amines with this compound as reported in the literature.

Amine SubstrateBaseSolventTime (h)Yield (%)Reference
3-amino-6-methyl-5H-indeno[1,2-c]isoquinoline-5,11(6H)-dione derivativeTriethylamineChloroform2N/A--INVALID-LINK--
4-(3-ethynylphenylamino)-7-methoxyquinazolin-6-amine derivativeTriethylamineDichloromethane177--INVALID-LINK--
2,2'-diaminodiaryl disulfide derivative (in a three-component reaction)N/AN/AN/A48--INVALID-LINK--
2-amino-1,3,4-thiadiazole derivativesN/AN/AN/AN/A--INVALID-LINK--
2-chloroethylammonium chlorideTriethylamineDichloromethane24N/A--INVALID-LINK--

Experimental Protocols

General Protocol for the Acylation of a Primary or Secondary Amine

This protocol is a generalized procedure based on common laboratory practices for the acylation of amines with acyl chlorides.

Materials:

  • This compound

  • Amine substrate

  • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF))

  • Tertiary amine base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))

  • Aqueous solutions for work-up (e.g., 1 M HCl, saturated NaHCO₃, brine)

  • Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)

  • Standard laboratory glassware and stirring apparatus

  • Thin Layer Chromatography (TLC) supplies for reaction monitoring

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the amine substrate (1.0 eq.) and dissolve it in the chosen anhydrous solvent (e.g., DCM).

  • Base Addition: Add the tertiary amine base (1.1 - 1.5 eq.) to the solution and stir for 5-10 minutes at room temperature. For less reactive amines or to prevent salt precipitation, the reaction can be cooled to 0 °C.

  • Acylation: Slowly add a solution of this compound (1.0 - 1.2 eq.) in the same anhydrous solvent to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC until the starting amine is consumed. Reaction times can vary from 1 to 24 hours depending on the reactivity of the amine.

  • Work-up:

    • Quench the reaction by adding water or 1 M HCl.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM).

    • Wash the combined organic layers sequentially with 1 M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure acylated product.

Specific Protocol Example: Acylation of a Substituted Indenoisoquinoline

The following protocol is adapted from the synthesis of indenoisoquinoline derivatives.[2]

Reaction:

  • Amine: A derivative of 3-amino-6-methyl-5H-indeno[1,2-c]isoquinoline-5,11(6H)-dione (0.150 g, 0.357 mmol)

  • Acylating Agent: this compound (0.088 g, 0.536 mmol)

  • Base: Triethylamine (0.108 g, 1.07 mmol)

  • Solvent: Chloroform (100 mL)

Procedure:

  • The amine was dissolved in chloroform (100 mL).

  • Triethylamine was added, followed by this compound at room temperature.

  • The reaction mixture was stirred for 2 hours.

  • The reaction mixture was washed with water (2 x 25 mL).

  • The aqueous layer was extracted with chloroform (2 x 60 mL).

  • The combined organic layers were dried over anhydrous sodium sulfate.

  • The solvent was removed under vacuum to yield the product.

Mandatory Visualizations

G Chemical Reaction Pathway for Amine Acylation Amine R1R2NH (Amine) Product R1R2N(C=O)(CH2)3COOCH3 (N-substituted methyl 5-amino-5-oxopentanoate) Amine->Product AcylChloride Cl(C=O)(CH2)3COOCH3 (this compound) AcylChloride->Product Base Base (e.g., Triethylamine) Base->Product + Byproduct Base·HCl (Salt byproduct)

Caption: General reaction scheme for the acylation of an amine with this compound.

G Experimental Workflow for Amine Acylation cluster_prep Reaction Setup cluster_reaction Acylation Reaction cluster_workup Work-up cluster_purification Purification Dissolve Amine Dissolve amine and base in anhydrous solvent Add Acyl Chloride Add this compound Dissolve Amine->Add Acyl Chloride Stir and Monitor Stir at RT and monitor by TLC Add Acyl Chloride->Stir and Monitor Quench Quench reaction Stir and Monitor->Quench Extract Extract with organic solvent Quench->Extract Wash Wash with aq. solutions Extract->Wash Dry Dry and concentrate Wash->Dry Purify Purify by column chromatography Dry->Purify

References

Application Notes and Protocols: Friedel-Crafts Acylation with Methyl 5-chloro-5-oxopentanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Friedel-Crafts acylation is a fundamental and versatile method in organic synthesis for the introduction of an acyl group onto an aromatic ring via electrophilic aromatic substitution. This reaction is of paramount importance in the pharmaceutical and chemical industries for the synthesis of aryl ketones, which are key intermediates in the production of a wide range of therapeutic agents, agrochemicals, and fine chemicals.

This document provides detailed application notes and experimental protocols for the use of Methyl 5-chloro-5-oxopentanoate as an acylating agent in Friedel-Crafts reactions. This bifunctional molecule, containing both an acyl chloride and a methyl ester, is a valuable building block for the synthesis of various methyl 5-aryl-5-oxopentanoates. These products can serve as precursors to a diverse array of more complex molecules in drug discovery and development.

Reaction Mechanism and Key Considerations

The Friedel-Crafts acylation with this compound proceeds through a well-established mechanism. A Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), activates the acyl chloride by coordinating to the chlorine atom, which facilitates the formation of a highly electrophilic acylium ion. The electron-rich aromatic ring then acts as a nucleophile, attacking the acylium ion to form a resonance-stabilized carbocation intermediate (the sigma complex or arenium ion). Subsequent deprotonation of this intermediate by a weak base, typically the AlCl₄⁻ complex, restores the aromaticity of the ring and yields the aryl ketone product.

It is crucial to note that the ketone product can form a stable complex with the Lewis acid catalyst. Consequently, a stoichiometric amount of the catalyst is generally required for the reaction to proceed to completion. The complex is subsequently hydrolyzed during the aqueous workup to liberate the final product.

Key Considerations:

  • Anhydrous Conditions: Lewis acids like AlCl₃ are highly sensitive to moisture. All glassware must be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Substrate Reactivity: The aromatic substrate must be sufficiently nucleophilic to undergo acylation. Electron-donating groups on the aromatic ring will activate it towards electrophilic substitution, while strong electron-withdrawing groups will deactivate it, potentially inhibiting the reaction.

  • Catalyst Choice: While AlCl₃ is the most common catalyst, other Lewis acids such as FeCl₃, BF₃, and ZnCl₂ can also be employed, sometimes offering milder reaction conditions.

  • Solvent: A non-reactive, anhydrous solvent is required. Dichloromethane and 1,2-dichloroethane are common choices.

Applications in Drug Development

The methyl 5-aryl-5-oxopentanoate products synthesized via this method are valuable intermediates in medicinal chemistry. The presence of both a ketone and an ester functionality allows for a wide range of subsequent chemical transformations, enabling the construction of diverse molecular scaffolds. Potential applications include the synthesis of:

  • Heterocyclic compounds: The keto-ester moiety can be utilized in cyclization reactions to form various heterocyclic systems, which are prevalent in many drug molecules.

  • Gamma-amino acids: Reduction of the ketone and subsequent manipulation of the ester can lead to the synthesis of gamma-amino acid derivatives, which have applications as neurotransmitter analogs and in peptide synthesis.

  • Pro-drugs: The ester functionality can be modified to create pro-drugs with improved pharmacokinetic properties.

Experimental Protocols

The following are generalized protocols for the Friedel-Crafts acylation of common aromatic substrates with this compound. Researchers should optimize these conditions for their specific substrates and desired outcomes.

Protocol 1: Synthesis of Methyl 5-(4-methoxyphenyl)-5-oxopentanoate

This protocol describes the acylation of anisole, an activated aromatic ether.

Materials:

  • This compound

  • Anisole

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ice

Equipment:

  • Round-bottom flask

  • Addition funnel

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Reaction Parameters:

ParameterValue
Aromatic Substrate Anisole
Acylating Agent This compound
Lewis Acid Catalyst Aluminum Chloride (AlCl₃)
Solvent Dichloromethane (CH₂Cl₂)
Reaction Temperature 0 °C to Room Temperature
Reaction Time 1-3 hours
Hypothetical Yield 75-90%

Procedure:

  • Reaction Setup:

    • Thoroughly dry all glassware in an oven and assemble under an inert atmosphere.

    • To a round-bottom flask equipped with a magnetic stir bar and an addition funnel, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.

    • Cool the suspension to 0 °C in an ice-water bath.

  • Acylation Reaction:

    • Dissolve this compound (1.0 equivalent) in anhydrous dichloromethane and add it to the addition funnel.

    • Add the this compound solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the temperature at 0 °C.

    • After the addition is complete, dissolve anisole (1.0 equivalent) in anhydrous dichloromethane and add it to the addition funnel.

    • Add the anisole solution dropwise to the reaction mixture over 30 minutes, keeping the temperature at 0 °C.

    • Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation:

    • Upon completion, cool the reaction mixture back to 0 °C in an ice bath.

    • Slowly and carefully pour the reaction mixture into a beaker containing a mixture of ice and concentrated HCl with stirring.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer twice with dichloromethane.

    • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure Methyl 5-(4-methoxyphenyl)-5-oxopentanoate.

Protocol 2: Synthesis of Methyl 5-(4-methylphenyl)-5-oxopentanoate

This protocol outlines the acylation of toluene, a moderately activated aromatic hydrocarbon.

Materials:

  • This compound

  • Toluene

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ice

Equipment:

  • Same as Protocol 1.

Reaction Parameters:

ParameterValue
Aromatic Substrate Toluene
Acylating Agent This compound
Lewis Acid Catalyst Aluminum Chloride (AlCl₃)
Solvent Dichloromethane (CH₂Cl₂)
Reaction Temperature 0 °C to Room Temperature
Reaction Time 2-4 hours
Hypothetical Yield 70-85%

Procedure:

The procedure is analogous to Protocol 1, with toluene used as the aromatic substrate instead of anisole. The reaction time may need to be extended due to the slightly lower reactivity of toluene compared to anisole.

Product Characterization

The synthesized methyl 5-aryl-5-oxopentanoates can be characterized using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Predicted ¹H NMR Data (in CDCl₃, illustrative):

CompoundPredicted Chemical Shifts (ppm)
Methyl 5-(4-methoxyphenyl)-5-oxopentanoate ~7.9 (d, 2H, Ar-H ortho to C=O), ~6.9 (d, 2H, Ar-H meta to C=O), ~3.8 (s, 3H, -OCH₃ on Ar), ~3.6 (s, 3H, -OCH₃ ester), ~3.0 (t, 2H, -CH₂-C=O), ~2.6 (t, 2H, -CH₂-CO₂Me), ~2.1 (quintet, 2H, -CH₂-CH₂-CH₂-)
Methyl 5-(4-methylphenyl)-5-oxopentanoate ~7.8 (d, 2H, Ar-H ortho to C=O), ~7.2 (d, 2H, Ar-H meta to C=O), ~3.6 (s, 3H, -OCH₃ ester), ~3.0 (t, 2H, -CH₂-C=O), ~2.6 (t, 2H, -CH₂-CO₂Me), ~2.4 (s, 3H, Ar-CH₃), ~2.1 (quintet, 2H, -CH₂-CH₂-CH₂-)

Note: The actual chemical shifts and coupling constants may vary.

Visualizations

Friedel_Crafts_Acylation_Mechanism cluster_activation Step 1: Acylium Ion Formation cluster_attack Step 2: Electrophilic Attack cluster_deprotonation Step 3: Deprotonation AcylChloride This compound AcyliumIon Acylium Ion Intermediate AcylChloride->AcyliumIon + AlCl₃ LewisAcid AlCl₃ AlCl4 [AlCl₄]⁻ AromaticRing Aromatic Ring (Arene) SigmaComplex Sigma Complex (Arenium Ion) AromaticRing->SigmaComplex + Acylium Ion Product Methyl 5-aryl-5-oxopentanoate SigmaComplex->Product + [AlCl₄]⁻ HCl HCl RegenCatalyst AlCl₃

Caption: General mechanism of the Friedel-Crafts acylation reaction.

Experimental_Workflow Start Start Setup Reaction Setup (Dry Glassware, Inert Atmosphere) Start->Setup Cooling Cool AlCl₃ suspension to 0 °C Setup->Cooling AcylChloride_Add Add this compound solution dropwise at 0 °C Cooling->AcylChloride_Add Arene_Add Add Aromatic Substrate solution dropwise at 0 °C AcylChloride_Add->Arene_Add Reaction Warm to RT and stir (1-4 h) Arene_Add->Reaction Workup Work-up (Quench with HCl/Ice, Extract with CH₂Cl₂) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Product Pure Methyl 5-aryl-5-oxopentanoate Purification->Product

Caption: A typical experimental workflow for Friedel-Crafts acylation.

Logical_Relationships Reagents Reactants Reaction_Step Friedel-Crafts Acylation Reagents->Reaction_Step AcylatingAgent This compound AcylatingAgent->Reagents AromaticSubstrate Aromatic Substrate (e.g., Anisole, Toluene) AromaticSubstrate->Reagents Conditions Reaction Conditions Conditions->Reaction_Step Catalyst Lewis Acid (AlCl₃) Catalyst->Conditions Solvent Anhydrous Solvent (CH₂Cl₂) Solvent->Conditions Temperature Temperature (0 °C to RT) Temperature->Conditions Process Process Workup_Step Aqueous Workup Reaction_Step->Workup_Step Purification_Step Purification Workup_Step->Purification_Step Product Product Purification_Step->Product ArylKetone Methyl 5-aryl-5-oxopentanoate ArylKetone->Product

Caption: Logical relationships of components in the Friedel-Crafts reaction.

Application Notes and Protocols for the Synthesis of γ-Ketoesters using Methyl 5-chloro-5-oxopentanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

γ-Ketoesters are valuable intermediates in organic synthesis, serving as precursors to a variety of pharmaceuticals and biologically active molecules. Their synthesis via the acylation of organometallic reagents with ester acyl chlorides offers a reliable and effective route. This document provides detailed application notes and protocols for the synthesis of γ-ketoesters utilizing Methyl 5-chloro-5-oxopentanoate as the acylating agent, with a particular focus on the use of organocadmium reagents. The methodologies described are based on established literature procedures for similar transformations.[1][2][3]

The reaction of an organocadmium reagent with an ester acid chloride, such as this compound, provides a direct and efficient method for the preparation of γ-ketoesters.[1][2] Organocadmium reagents are particularly advantageous as they are generally less reactive than Grignard or organolithium reagents, which minimizes side reactions such as the addition to the newly formed ketone or the ester functionality.[1][4] The use of benzene as a solvent has been shown to significantly improve yields by preventing the formation of a reaction-inhibiting precipitate that can occur in ether.[2]

Reaction Scheme

The general reaction for the synthesis of a γ-ketoester using this compound and a dialkyl- or diarylcadmium reagent is depicted below:

Reaction_Scheme cluster_reactants Reactants cluster_products Products R2Cd R₂Cd (Dialkyl/Diarylcadmium) gamma_ketoester γ-Ketoester R2Cd->gamma_ketoester + 2 MeOOC_COCl This compound MeOOC_COCl->gamma_ketoester 2 CdCl2 CdCl₂

Caption: General reaction scheme for the synthesis of γ-ketoesters.

Experimental Protocols

This section details the protocols for the preparation of the organocadmium reagent and its subsequent reaction with this compound.

Protocol 1: Preparation of the Organocadmium Reagent (e.g., Diphenylcadmium)

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Bromobenzene (or other aryl/alkyl bromide)

  • Anhydrous cadmium chloride (CdCl₂)

  • Anhydrous benzene

  • Three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel.

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere, place magnesium turnings (1.1 equivalents). Add a small crystal of iodine to initiate the reaction.

  • Add a solution of bromobenzene (1.0 equivalent) in anhydrous diethyl ether via the dropping funnel. The reaction is typically initiated by gentle warming. Maintain a gentle reflux until all the magnesium has reacted.

  • Organocadmium Reagent Formation: Cool the Grignard solution to 0 °C in an ice bath. Slowly add anhydrous cadmium chloride (0.5 equivalents) portion-wise.

  • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1-2 hours. The completion of the reaction can be monitored using the Gilman test for the presence of Grignard reagent.[3]

  • Solvent Exchange: Add anhydrous benzene to the reaction mixture. Distill off the diethyl ether until the vapor temperature reaches that of benzene. This solvent exchange is crucial for achieving high yields in the subsequent acylation step.[2] The resulting suspension of the organocadmium reagent in benzene is used directly in the next step.

Protocol 2: Synthesis of γ-Ketoester (e.g., Methyl 5-oxo-5-phenylpentanoate)

Materials:

  • Organocadmium reagent in benzene (from Protocol 1)

  • This compound

  • Anhydrous benzene

  • Ice-water bath

  • Dilute sulfuric acid or hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus or silica gel for column chromatography

Procedure:

  • Acylation Reaction: Cool the suspension of the organocadmium reagent in benzene to 0-5 °C using an ice-water bath.

  • Slowly add a solution of this compound (1.0 equivalent based on the starting aryl/alkyl bromide) in anhydrous benzene via a dropping funnel with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 1 hour.[2]

  • Workup: Cool the reaction mixture to room temperature and then quench by carefully adding crushed ice followed by dilute sulfuric acid to dissolve the precipitated cadmium salts.

  • Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude γ-ketoester can be purified by vacuum distillation or column chromatography on silica gel to afford the pure product.

Data Presentation

The following table summarizes typical reaction parameters and expected yields for the synthesis of γ-ketoesters based on analogous reactions reported in the literature.[2][3]

R-Group of OrganocadmiumAcyl ChlorideSolventReaction TimeYield (%)
PhenylThis compoundBenzene1 hour (reflux)70-85 (estimated)
Isoamylβ-Carbomethoxypropionyl chlorideBenzeneNot specified73-75
n-ButylChloroacetyl chlorideBenzene4.5 hours (15-25°C)51

Visualizations

Reaction Workflow

The overall experimental workflow for the synthesis of γ-ketoesters is outlined below.

Workflow cluster_protocol1 Protocol 1: Organocadmium Reagent Preparation cluster_protocol2 Protocol 2: γ-Ketoester Synthesis start Start grignard Prepare Grignard Reagent (R-MgBr in Ether) start->grignard cadmium_add Add Anhydrous CdCl₂ grignard->cadmium_add stir Stir at Room Temperature cadmium_add->stir solvent_exchange Solvent Exchange to Benzene stir->solvent_exchange reagent_ready Organocadmium Reagent (R₂Cd in Benzene) solvent_exchange->reagent_ready acyl_chloride_add Add this compound in Benzene at 0-5°C reagent_ready->acyl_chloride_add Use in next step reflux Reflux for 1 hour acyl_chloride_add->reflux workup Aqueous Workup reflux->workup extraction Extraction & Washing workup->extraction drying Drying & Solvent Removal extraction->drying purification Purification (Distillation or Chromatography) drying->purification product Pure γ-Ketoester purification->product

Caption: Experimental workflow for γ-ketoester synthesis.

Logical Relationship of Reactants and Products

The following diagram illustrates the logical relationship and transformation of the key chemical entities in the synthesis.

Logical_Relationship cluster_reactants Starting Materials cluster_intermediates Intermediates cluster_products Final Products Alkyl_Halide Alkyl/Aryl Halide (R-X) Grignard Grignard Reagent (R-MgX) Alkyl_Halide->Grignard Mg Magnesium (Mg) Mg->Grignard CdCl2 Cadmium Chloride (CdCl₂) Organocadmium Organocadmium Reagent (R₂Cd) CdCl2->Organocadmium Ester_Acyl_Chloride This compound Ketoester γ-Ketoester Ester_Acyl_Chloride->Ketoester Byproduct Cadmium Chloride (CdCl₂) Ester_Acyl_Chloride->Byproduct Grignard->Organocadmium Organocadmium->Ketoester Organocadmium->Byproduct

Caption: Relationship between reactants and products.

References

Application Notes and Protocols: Methyl 5-chloro-5-oxopentanoate as a Versatile Linker and Spacer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-chloro-5-oxopentanoate is a bifunctional organic molecule with the formula C6H9ClO3.[1] Its structure, featuring both a reactive acyl chloride and a methyl ester, makes it a valuable chemical intermediate and a versatile building block in organic synthesis.[1] This dual functionality allows for sequential or orthogonal reactions, rendering it a prime candidate for use as a linker or spacer in the development of complex molecules, including bioconjugates and drug delivery systems. The acyl chloride provides a highly reactive site for conjugation to nucleophiles such as amines and alcohols, while the methyl ester offers a more stable linkage that can be further modified or serve as a spacer element.

Chemical Properties and Reactivity

The utility of this compound as a linker stems from the differential reactivity of its two functional groups.

PropertyValueSource
Molecular Formula C6H9ClO3[1]
Molecular Weight 164.59 g/mol [1]
Appearance Colorless to pale yellow liquid
Boiling Point Approximately 174 °C
Density Approximately 1.14 g/cm³
Solubility Soluble in organic solvents (e.g., ethanol, acetone)

The primary reactive center is the acyl chloride , which readily undergoes nucleophilic acyl substitution with a variety of nucleophiles. This reaction is typically fast and efficient, making it ideal for conjugating the linker to biomolecules or other substrates.

The methyl ester is significantly less reactive than the acyl chloride. It can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid, or it can be targeted by other nucleophiles under more forcing conditions. This allows for a second modification step after the initial conjugation via the acyl chloride, or it can simply function as a hydrophilic spacer.

Applications as a Linker in Bioconjugation

While specific literature detailing the use of this compound as a linker is not abundant, its chemical properties strongly suggest its utility in several bioconjugation applications, particularly for linking therapeutic agents to targeting moieties or for crosslinking proteins.

Antibody-Drug Conjugate (ADC) Synthesis

In the field of oncology, ADCs represent a powerful class of therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug. The linker is a critical component of an ADC, influencing its stability, solubility, and the mechanism of drug release. This compound can be employed as a component of a linker system in ADC development.

Conceptual Workflow for ADC Synthesis:

ADC_Synthesis Antibody Antibody (mAb) with -NH2 (Lysine) Conjugate1 mAb-Linker Intermediate Antibody->Conjugate1 Acylation (pH 7.5-8.5) Linker This compound Linker->Conjugate1 Drug Drug with -OH or -NH2 ADC Antibody-Drug Conjugate (ADC) Drug->ADC Conjugate1->ADC Esterification or Amidation

Caption: Conceptual workflow for synthesizing an Antibody-Drug Conjugate (ADC) using this compound as a linker.

Protocol for Conjugation to an Antibody:

This protocol describes the initial step of conjugating this compound to the lysine residues of a monoclonal antibody.

Materials:

  • Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous aprotic solvent (e.g., DMF or DMSO)

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Antibody Preparation: Prepare the mAb solution at a concentration of 5-10 mg/mL in the reaction buffer.

  • Linker Preparation: Prepare a stock solution of this compound in the anhydrous aprotic solvent. The concentration should be calculated to achieve the desired molar excess over the antibody.

  • Conjugation Reaction: While gently stirring the antibody solution, add the desired volume of the linker stock solution dropwise.

  • Incubation: Allow the reaction to proceed for 1-2 hours at room temperature. The reaction progress can be monitored by techniques such as MALDI-TOF mass spectrometry to determine the drug-to-antibody ratio (DAR).

  • Quenching: Add the quenching solution to the reaction mixture to stop the reaction by consuming any unreacted linker.

  • Purification: Purify the mAb-linker conjugate using a size-exclusion chromatography column to remove excess linker and quenching reagent.

  • Characterization: Characterize the conjugate to determine the average number of linkers attached per antibody.

Expected Quantitative Data:

ParameterTypical Value
Molar Excess of Linker5-20 fold
Reaction Time1-2 hours
Reaction pH8.0-9.0
Typical Yield of Conjugate> 90%
Average Linkers per Antibody2-4
Protein Crosslinking

The bifunctional nature of this compound allows it to be used as a crosslinking agent to study protein-protein interactions or to stabilize protein complexes. The workflow would involve a two-step process.

Logical Workflow for Protein Crosslinking:

Protein_Crosslinking Protein1 Protein 1 (-NH2 group) Intermediate Activated Protein 1 Protein1->Intermediate Step 1: Acylation Linker This compound Linker->Intermediate Crosslinked Crosslinked Protein Complex Intermediate->Crosslinked Step 2: Amidation/ Esterification Protein2 Protein 2 (-NH2 or -OH group) Protein2->Crosslinked

Caption: Logical workflow for crosslinking two proteins using this compound.

Protocol for Two-Step Protein Crosslinking:

This protocol outlines a general procedure for crosslinking two proteins using this compound.

Materials:

  • Protein 1 and Protein 2

  • This compound

  • Reaction buffers with appropriate pH for each step

  • Hydroxylamine solution (for converting the ester to a more reactive hydroxamate)

  • Purification reagents

Procedure:

  • Step 1: Activation of Protein 1:

    • React Protein 1 with an excess of this compound in a suitable buffer (pH 8.0-9.0) to form an amide bond with lysine residues.

    • Quench the reaction and purify the activated Protein 1 to remove excess linker.

  • Step 2: Crosslinking with Protein 2:

    • The methyl ester on the activated Protein 1 can be used for the second reaction. For a more efficient reaction with an amine on Protein 2, the ester can be converted to a more reactive intermediate. For example, treatment with hydroxylamine can generate a hydroxamate, which can then react with amines on Protein 2.

    • Alternatively, if Protein 2 has a suitably nucleophilic alcohol, a trans-esterification reaction can be performed, though this may require more stringent conditions.

    • Mix the activated Protein 1 with Protein 2 and incubate to form the crosslinked complex.

  • Analysis: Analyze the reaction mixture by SDS-PAGE to visualize the formation of the higher molecular weight crosslinked complex.

Conclusion

This compound is a promising bifunctional linker due to the distinct reactivity of its acyl chloride and methyl ester groups. While detailed application data in the scientific literature is emerging, its chemical properties provide a strong basis for its use in constructing antibody-drug conjugates, as a protein crosslinking agent, and in the development of novel drug delivery systems. The protocols and workflows provided here offer a foundational guide for researchers to explore the potential of this versatile molecule in their own studies. Careful optimization of reaction conditions will be necessary to achieve desired outcomes for specific applications.

References

Application Note: Synthesis of Substituted Pyridines using Methyl 5-chloro-5-oxopentanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document details a proposed synthetic application of methyl 5-chloro-5-oxopentanoate as a versatile building block in the preparation of substituted pyridines. While direct literature precedent for this specific transformation is limited, the bifunctional nature of this compound, possessing both a reactive acid chloride and a methyl ester, allows for a rational design of a robust synthetic route. The proposed methodology is based on the well-established chemistry of 1,5-dicarbonyl compounds and their cyclization with a nitrogen source to afford the pyridine core.[1][2] This approach offers a potential pathway to novel substituted pyridines, which are key structural motifs in numerous pharmaceutical agents and functional materials.

Introduction

Substituted pyridines are a critical class of heterocyclic compounds widely found in natural products, pharmaceuticals, and agrochemicals. The development of efficient and modular methods for their synthesis is a significant focus of medicinal and synthetic chemistry. Classical methods for pyridine synthesis often involve the condensation of 1,5-dicarbonyl compounds with ammonia or its derivatives.[2][3][4] this compound, a derivative of glutaric acid, serves as a valuable C5 synthon. Its acid chloride functionality provides a highly reactive site for carbon-carbon bond formation, while the methyl ester offers a handle for subsequent cyclization.

This application note outlines a proposed two-step, one-pot synthesis of substituted pyridines from this compound and an enamine derived from a ketone. The strategy involves an initial acylation of the enamine followed by an acid-catalyzed cyclization and aromatization to yield the target pyridine.

Proposed Synthetic Pathway

The proposed reaction proceeds through the formation of a 1,5-dicarbonyl intermediate, which then undergoes cyclization with an in-situ generated nitrogen source (from the enamine hydrolysis) or an external one, followed by dehydration and aromatization.

Diagram of the Proposed Reaction Pathway

reaction_pathway cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_cyclization Cyclization & Aromatization A This compound C Acylation Product (Iminium Salt) A->C + Enamine B Enamine B->C D 1,5-Dicarbonyl Compound (after hydrolysis) C->D H3O+ E Dihydropyridine Intermediate D->E + NH3 (from hydrolysis) or NH4OAc F Substituted Pyridine E->F - H2O [O]

Caption: Proposed reaction pathway for the synthesis of substituted pyridines.

Experimental Protocols

This section provides a detailed, albeit theoretical, protocol for the synthesis of a model substituted pyridine, methyl 2-methyl-6-phenylpyridine-4-carboxylate, from this compound and the enamine of acetophenone.

Materials:

  • This compound

  • Acetophenone

  • Pyrrolidine

  • Toluene, anhydrous

  • Triethylamine

  • Ammonium acetate

  • Hydrochloric acid (1 M)

  • Sodium bicarbonate (saturated solution)

  • Brine

  • Magnesium sulfate, anhydrous

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Protocol:

Step 1: In situ formation of the enamine and acylation

  • To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an argon atmosphere, add acetophenone (1.20 g, 10 mmol) and anhydrous toluene (50 mL).

  • Add pyrrolidine (1.07 g, 15 mmol) and a catalytic amount of p-toluenesulfonic acid (0.095 g, 0.5 mmol).

  • Heat the mixture to reflux using a Dean-Stark apparatus to remove water for 2 hours.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • In a separate flask, dissolve this compound (1.65 g, 10 mmol) in anhydrous toluene (20 mL).

  • Add triethylamine (1.52 g, 15 mmol) to the enamine solution, followed by the dropwise addition of the this compound solution over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for an additional 4 hours.

Step 2: Cyclization and Aromatization

  • To the reaction mixture, add ammonium acetate (3.85 g, 50 mmol) and glacial acetic acid (10 mL).

  • Heat the mixture to reflux for 6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Cool the reaction to room temperature and quench by slowly adding a saturated sodium bicarbonate solution until the effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

Step 3: Purification

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

  • Combine the fractions containing the desired product and remove the solvent in vacuo to yield the purified substituted pyridine.

Data Presentation

The following table summarizes the expected starting materials and the potential substituted pyridine products that could be synthesized using this proposed methodology.

Ketone PrecursorEnamine IntermediateResulting Substituted Pyridine Product
Acetophenone1-phenyl-1-(pyrrolidin-1-yl)etheneMethyl 2-methyl-6-phenylpyridine-4-carboxylate
Propiophenone1-phenyl-1-(pyrrolidin-1-yl)prop-1-eneMethyl 2-ethyl-6-phenylpyridine-4-carboxylate
Cyclohexanone1-(pyrrolidin-1-yl)cyclohex-1-eneMethyl 5,6,7,8-tetrahydroquinoline-3-carboxylate
Acetone2-(pyrrolidin-1-yl)prop-1-eneMethyl 2,6-dimethylpyridine-4-carboxylate

Visualization of Experimental Workflow

Diagram of the Experimental Workflow

experimental_workflow A Step 1: Enamine Formation - Ketone, Pyrrolidine, p-TsOH - Toluene, Reflux (Dean-Stark) B Step 2: Acylation - Cool to 0°C - Add Triethylamine - Add this compound A->B C Step 3: Cyclization & Aromatization - Add Ammonium Acetate & Acetic Acid - Reflux B->C D Step 4: Work-up - Quench with NaHCO3 - Extract with Ethyl Acetate - Wash with Brine, Dry C->D E Step 5: Purification - Concentrate crude product - Column Chromatography D->E F Final Product: Substituted Pyridine E->F

References

Application Notes and Protocols for Selective Protection Strategies of Methyl 5-chloro-5-oxopentanoate Functional Groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-chloro-5-oxopentanoate is a bifunctional reagent containing both a methyl ester and a highly reactive acyl chloride. This dual functionality makes it a valuable building block in organic synthesis, particularly for the preparation of pharmaceuticals and other complex molecules. The significant difference in reactivity between the acyl chloride and the methyl ester allows for selective transformations, where the acyl chloride can react preferentially with a variety of nucleophiles while the methyl ester remains intact. This document provides detailed application notes and experimental protocols for the selective "protection" of the functional groups of this compound, which in this context refers to the selective conversion of the acyl chloride into other functional groups.

The primary strategy for selective functionalization relies on the much greater electrophilicity of the acyl chloride compared to the methyl ester. Nucleophilic attack will overwhelmingly favor the acyl chloride moiety under controlled reaction conditions. This allows for the selective formation of amides, esters, and other derivatives, effectively "protecting" or transforming the acyl chloride functionality while preserving the methyl ester for subsequent reactions.

Data Presentation: Comparison of Selective Transformation Methodologies

The following table summarizes the outcomes of various selective reactions performed on this compound. The data presented are representative and may vary based on specific substrate and reaction conditions.

TransformationReagent(s)SolventTemperature (°C)Reaction Time (h)ProductYield (%)
Amidation Aniline (2 eq.), PyridineDichloromethane (DCM)0 to RT2Methyl 5-oxo-5-(phenylamino)pentanoate90-95
Esterification Phenol (1.5 eq.), Triethylamine (TEA)Tetrahydrofuran (THF)0 to RT3Methyl 5-oxo-5-phenoxypentanoate85-90
Reduction Sodium borohydride (NaBH₄)Tetrahydrofuran (THF)-78 to -601Methyl 5-hydroxypentanoate80-85
Hydrolysis Water, PyridineDichloromethane (DCM)0 to RT15-(Methoxycarbonyl)pentanoic acid>95

Reaction Pathways

The selective transformations of this compound can be visualized as a series of divergent pathways originating from the parent molecule.

G cluster_products Selective Transformation Products parent This compound amide Methyl 5-oxo-5-(phenylamino)pentanoate parent->amide Aniline, Pyridine ester Methyl 5-oxo-5-phenoxypentanoate parent->ester Phenol, TEA alcohol Methyl 5-hydroxypentanoate parent->alcohol NaBH4 acid 5-(Methoxycarbonyl)pentanoic acid parent->acid H2O, Pyridine

Caption: Selective reaction pathways of this compound.

Experimental Protocols

The following protocols provide detailed methodologies for the selective transformation of the acyl chloride functional group of this compound.

Protocol 1: Selective Amidation with Aniline

This protocol describes the selective reaction of the acyl chloride moiety with an amine to form an amide, leaving the methyl ester group intact.

Experimental Workflow:

G reagents Dissolve this compound and Pyridine in DCM cooling Cool to 0 °C reagents->cooling addition Add Aniline dropwise cooling->addition reaction Stir at RT for 2h addition->reaction workup Aqueous Workup (HCl, NaHCO3, brine) reaction->workup drying Dry over Na2SO4 workup->drying purification Purify by Column Chromatography drying->purification product Methyl 5-oxo-5-(phenylamino)pentanoate purification->product

Caption: Workflow for selective amidation.

Materials and Reagents:

  • This compound

  • Aniline

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and Hexanes for chromatography

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and pyridine (1.2 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of aniline (1.1 eq) in anhydrous dichloromethane to the reaction mixture dropwise over 10 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with dichloromethane.

  • Wash the organic layer sequentially with 1 M HCl (2 x), saturated aqueous NaHCO₃ (2 x), and brine (1 x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford methyl 5-oxo-5-(phenylamino)pentanoate.

Protocol 2: Selective Esterification with Phenol

This protocol details the selective formation of a phenyl ester from the acyl chloride in the presence of the methyl ester.

Experimental Workflow:

G reagents Dissolve this compound, Phenol, and TEA in THF reaction Stir at RT for 3h reagents->reaction filtration Filter to remove TEA·HCl reaction->filtration concentration Concentrate the filtrate filtration->concentration workup Aqueous Workup (EtOAc, H2O, brine) concentration->workup drying Dry over MgSO4 workup->drying purification Purify by Column Chromatography drying->purification product Methyl 5-oxo-5-phenoxypentanoate purification->product

Caption: Workflow for selective esterification.

Materials and Reagents:

  • This compound

  • Phenol

  • Triethylamine (TEA)

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of this compound (1.0 eq) and phenol (1.05 eq) in anhydrous THF at 0 °C, add triethylamine (1.2 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 3 hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture to remove the triethylammonium chloride salt.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water (2 x) and brine (1 x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography to yield methyl 5-oxo-5-phenoxypentanoate.

Protocol 3: Selective Reduction to an Alcohol

This protocol describes the selective reduction of the highly reactive acyl chloride to a primary alcohol using a mild reducing agent, leaving the methyl ester untouched.

Experimental Workflow:

G reagents Dissolve this compound in THF cooling Cool to -78 °C reagents->cooling addition Add NaBH4 portion-wise cooling->addition reaction Stir at -78 to -60 °C for 1h addition->reaction quenching Quench with saturated NH4Cl reaction->quenching extraction Extract with Ethyl Acetate quenching->extraction drying Dry over Na2SO4 extraction->drying purification Purify by Column Chromatography drying->purification product Methyl 5-hydroxypentanoate purification->product

Caption: Workflow for selective reduction.

Materials and Reagents:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Carefully add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below -70 °C.

  • Stir the reaction mixture at -78 to -60 °C for 1 hour.

  • Monitor the reaction by TLC.

  • Upon completion, slowly quench the reaction by adding saturated aqueous NH₄Cl solution at -78 °C.

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography to obtain methyl 5-hydroxypentanoate.

Disclaimer: The provided protocols are intended as a guide and may require optimization for specific applications. All reactions should be carried out by qualified personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Troubleshooting & Optimization

"Methyl 5-chloro-5-oxopentanoate" reaction side products and impurities

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 5-chloro-5-oxopentanoate. The information is designed to help identify and resolve common issues encountered during its synthesis and use.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent and well-documented method for synthesizing this compound is the reaction of monomethyl glutarate (glutaric acid monomethyl ester) with a chlorinating agent, most commonly thionyl chloride (SOCl₂) or oxalyl chloride.[1][2][3] This reaction selectively converts the carboxylic acid functional group into an acyl chloride while preserving the methyl ester.

Q2: My reaction yield is lower than expected. What are the potential causes?

Low yields can be attributed to several factors:

  • Incomplete Reaction: The reaction time may be insufficient, or the temperature may be too low for the complete conversion of the starting material. Monitoring the reaction progress by techniques like TLC or in-situ IR can help determine the optimal reaction time.

  • Degradation of Product: this compound is a reactive molecule. Prolonged exposure to high temperatures or moisture can lead to its degradation.

  • Side Reactions: The formation of side products consumes the starting material and reduces the yield of the desired product.

  • Sub-optimal Work-up Procedure: Inefficient extraction or purification steps can lead to loss of the product.

Q3: I am observing unexpected peaks in my NMR/GC-MS analysis. What are the likely impurities?

Several impurities can arise during the synthesis of this compound. The most common ones are detailed in the troubleshooting guide below. Identification can be confirmed by comparing the spectral data of your product with known data for the suspected impurities.[4][5][6][7]

Troubleshooting Guide: Side Products and Impurities

This guide provides a structured approach to identifying and mitigating the formation of common side products and impurities during the synthesis of this compound.

Problem 1: Presence of Unreacted Starting Material

Symptom: Signals corresponding to monomethyl glutarate are observed in the analytical data (e.g., a broad -OH peak in the ¹H NMR spectrum).

Cause:

  • Insufficient amount of chlorinating agent.

  • Reaction time is too short.

  • Reaction temperature is too low.

Solution:

  • Use a slight excess (1.1-1.5 equivalents) of the chlorinating agent.

  • Monitor the reaction progress and ensure it goes to completion.

  • Optimize the reaction temperature. For thionyl chloride, the reaction is often performed at reflux.

Problem 2: Formation of Glutaric Acid Dimethyl Ester

Symptom: A peak corresponding to the molecular weight of glutaric acid dimethyl ester is observed in GC-MS analysis. The ¹H NMR spectrum will show two distinct methyl ester signals if the starting material contains glutaric acid.

Cause:

  • Presence of glutaric acid as an impurity in the monomethyl glutarate starting material. The diacid will react with methanol (if present) or the methyl ester of another molecule under acidic conditions to form the dimethyl ester.

Solution:

  • Ensure the purity of the monomethyl glutarate starting material. Purify by distillation or chromatography if necessary.

Problem 3: Formation of Glutaroyl Dichloride

Symptom: A peak corresponding to the molecular weight of glutaroyl dichloride is observed in GC-MS.

Cause:

  • Presence of glutaric acid in the starting monomethyl glutarate, which is then fully chlorinated.

  • Hydrolysis of the methyl ester of the starting material or product during the reaction, followed by chlorination of the newly formed carboxylic acid.

Solution:

  • Use high-purity starting materials.

  • Ensure anhydrous reaction conditions to prevent hydrolysis.

Problem 4: Formation of Anhydride and Polymeric Byproducts

Symptom: Broad, unresolved peaks in the NMR spectrum and the presence of higher molecular weight species in the mass spectrum. The product may also appear viscous or oily.

Cause:

  • Anhydride Formation: Reaction of the acyl chloride product with unreacted carboxylic acid starting material.

  • Self-Condensation/Polymerization: Intermolecular reaction between molecules of this compound, where the acyl chloride of one molecule reacts with the ester of another. This is more likely at elevated temperatures.

Solution:

  • Ensure a slight excess of the chlorinating agent to fully consume the starting carboxylic acid.

  • Maintain a controlled reaction temperature. Avoid excessive heating.

  • Add the chlorinating agent slowly to the solution of monomethyl glutarate to maintain a low concentration of the reactive acyl chloride at any given time.

Summary of Potential Impurities

Impurity NameChemical FormulaMolecular Weight ( g/mol )Common Analytical Signature
Monomethyl GlutarateC₆H₁₀O₄146.14Broad -OH peak in ¹H NMR
Glutaric Acid Dimethyl EsterC₇H₁₂O₄160.17Distinctive signals in GC-MS and NMR
Glutaroyl DichlorideC₅H₆Cl₂O₂169.01Characteristic mass spectrum
Polymeric Byproducts(C₆H₈O₃)nVariableBroad NMR peaks, high MW in MS

Experimental Protocols

General Protocol for Synthesis of this compound:

  • To a solution of monomethyl glutarate (1.0 eq) in an anhydrous solvent (e.g., dichloromethane or toluene) under an inert atmosphere (e.g., nitrogen or argon), add thionyl chloride (1.2 eq) dropwise at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux.

  • Monitor the reaction progress by TLC or by observing the cessation of gas (SO₂ and HCl) evolution.

  • Once the reaction is complete, cool the mixture to room temperature and remove the excess solvent and thionyl chloride under reduced pressure.

  • The crude this compound can be purified by vacuum distillation.

Analytical Methodologies:

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for separating and identifying volatile compounds. It is highly effective for detecting and quantifying the presence of the desired product and volatile impurities like glutaric acid dimethyl ester and glutaroyl dichloride.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and identifying impurities. Unreacted starting material and certain side products can be readily identified by their characteristic chemical shifts.[4][5][6][7]

Visualizing Reaction Pathways and Troubleshooting

Diagram 1: Synthesis and Primary Side Reactions

Synthesis_and_Side_Reactions MMG Monomethyl Glutarate Product This compound MMG->Product + SOCl₂ Anhydride Anhydride Byproduct MMG->Anhydride SOCl2 SOCl₂ SOCl2->Product Product->Anhydride + Monomethyl Glutarate Polymer Polymeric Byproducts Product->Polymer Self-condensation Diacid Glutaric Acid (Impurity) Diacyl_Chloride Glutaroyl Dichloride Diacid->Diacyl_Chloride + 2 SOCl₂

Caption: Synthesis pathway and formation of major side products.

Diagram 2: Troubleshooting Logic Flow

Troubleshooting_Flowchart Start Low Yield or Impure Product Check_SM Analyze for Unreacted Starting Material Start->Check_SM Check_High_MW Analyze for High MW Species (MS, NMR) Start->Check_High_MW Check_Diacid_Derivs Analyze for Di-substituted Derivatives (GC-MS) Start->Check_Diacid_Derivs Incomplete_Rxn Incomplete Reaction Check_SM->Incomplete_Rxn Present Polymerization Polymerization/ Anhydride Formation Check_High_MW->Polymerization Present Impure_SM Impure Starting Material Check_Diacid_Derivs->Impure_SM Present Sol_Incomplete Increase Reaction Time/ Temp./Reagent Incomplete_Rxn->Sol_Incomplete Sol_Polymer Control Temperature/ Slow Reagent Addition Polymerization->Sol_Polymer Sol_Impure Purify Starting Material Impure_SM->Sol_Impure

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Purification methods for "Methyl 5-chloro-5-oxopentanoate" reaction mixtures

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Methyl 5-chloro-5-oxopentanoate (CAS 1501-26-4). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this versatile bifunctional reagent.

Frequently Asked Questions (FAQs)

Q1: My crude this compound is a yellow or brown color. What is the cause and how can I obtain a colorless product?

A1: A yellow to brown coloration in the crude product is common and typically arises from impurities or slight decomposition. The acyl chloride functional group is highly reactive and can degrade if exposed to moisture or high temperatures for extended periods. Aged chlorinating reagents, such as thionyl chloride which can develop a yellow hue over time due to the formation of disulfur dichloride, can also impart color to the reaction mixture.[1] The most effective method to remove these colored impurities and obtain a colorless to pale yellow liquid is through fractional distillation under reduced pressure.[2]

Q2: My purification yield is significantly lower than expected. What are the most likely causes of product loss?

A2: The most common cause of low yield is the hydrolysis of the acyl chloride functional group. This compound reacts readily with water, including atmospheric moisture, to revert to its corresponding carboxylic acid (glutaric acid monomethyl ester).[2] To minimize this, ensure all glassware is rigorously dried, and the reaction and purification are conducted under an inert atmosphere (e.g., nitrogen or argon). Another cause of loss can be decomposition during purification if the distillation temperature is too high. Using a vacuum reduces the boiling point, mitigating thermal decomposition.

Q3: How do I effectively remove unreacted starting material (glutaric acid monomethyl ester)?

A3: Fractional distillation under reduced pressure is the standard and most effective method. There is a significant difference in the boiling points between this compound and the starting carboxylic acid. The acyl chloride is substantially more volatile than the corresponding carboxylic acid, allowing for a clean separation.

Q4: What is the best method to remove inorganic byproducts from the chlorinating agent (e.g., POCl₃ or H₃PO₃)?

A4: The purification method depends on the chlorinating agent used:

  • Thionyl Chloride (SOCl₂): The byproducts are sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are gases and are largely removed from the reaction mixture during the reaction or subsequent solvent removal. Any remaining excess thionyl chloride (Boiling Point: ~75-79 °C) can be easily separated by fractional distillation due to its low boiling point compared to the product.[1][3][4][5][6]

  • Phosphorus Pentachloride (PCl₅) or Phosphorus Trichloride (PCl₃): These reagents produce phosphorus-containing byproducts like phosphorus oxychloride (POCl₃, Boiling Point: ~106 °C) or phosphorous acid (H₃PO₃).[7][8][9] These can also be separated from the higher-boiling product by careful fractional distillation.

Q5: Can I use column chromatography on silica gel to purify this compound?

A5: Standard column chromatography using silica gel is generally not recommended for purifying reactive acyl chlorides. The silica gel surface contains water and acidic silanol groups, which can catalyze the hydrolysis of the acyl chloride back to the carboxylic acid, leading to significant product loss and poor separation. If chromatographic purification is necessary, anhydrous techniques and a non-protic, neutral stationary phase (like specially dried neutral alumina) would be required, but this is far more complex and less common than distillation.

Q6: How should I properly store the purified this compound?

A6: Due to its moisture sensitivity, the purified product should be stored in a tightly sealed, dry glass container (e.g., an amber bottle with a PTFE-lined cap) under an inert atmosphere (nitrogen or argon). Storing at a low temperature (2-8°C) is also recommended to minimize decomposition over time.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Product Fumes in Air High reactivity with atmospheric moisture.Handle the compound in a fume hood and under an inert atmosphere. Keep containers tightly sealed.
Poor Vacuum During Distillation Leaks in the distillation apparatus.Check all joints and connections for a proper seal. Ensure vacuum grease is applied correctly and sparingly.
Product Decomposes in Distillation Pot Distillation temperature is too high (atmospheric pressure distillation).Use a vacuum source to reduce the system pressure. This will lower the boiling point and prevent thermal decomposition.
Final Product is Contaminated with Starting Material Inefficient fractional distillation.Use a fractionating column with sufficient theoretical plates (e.g., a Vigreux column). Ensure a slow, steady distillation rate to allow for proper separation of fractions.
Received a Solid in the Receiving Flask Product solidifying or a non-volatile impurity carried over.Ensure the condenser water is not excessively cold. If the product has a higher melting point, gentle heating of the receiving arm may be needed. "Bumping" of the distillation pot can carry over impurities; ensure smooth boiling.

Physical Properties for Purification

The following table summarizes key quantitative data for this compound and common reagents/impurities, which is critical for planning the purification by fractional distillation.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
This compound C₆H₉ClO₃164.59~110 °C @ 17 mmHg [10][11]~174 °C @ 760 mmHg[2]
Thionyl ChlorideSOCl₂118.97~75-79 °C @ 760 mmHg[1][3][4][5][6]
Phosphorus OxychloridePOCl₃153.33~106 °C @ 760 mmHg[7][8][9][12]
Glutaric Acid Monomethyl EsterC₆H₁₀O₄146.14>200 °C @ 760 mmHg (estimated, non-volatile under product distillation conditions)

Experimental Protocol: Purification by Fractional Distillation

This protocol outlines the standard procedure for purifying this compound from a typical reaction mixture where a chlorinating agent like thionyl chloride or phosphorus oxychloride was used.

Materials:

  • Crude this compound reaction mixture.

  • Round-bottom flasks (distilling pot and receiving flasks), oven-dried.

  • Fractionating column (e.g., 15-20 cm Vigreux column), oven-dried.

  • Distillation head with thermometer adapter.

  • Condenser.

  • Vacuum adapter.

  • Vacuum pump with a cold trap and pressure gauge.

  • Heating mantle with stirrer.

  • Inert gas source (Nitrogen or Argon).

Procedure:

  • Apparatus Setup: Assemble the fractional distillation apparatus. Ensure all glassware is completely dry. The joints should be lightly greased and securely clamped.

  • Inert Atmosphere: Flush the entire apparatus with an inert gas. Maintain a slight positive pressure of inert gas throughout the setup and distillation.

  • Charging the Flask: Charge the crude reaction mixture into the distilling flask. If excess volatile reagents like thionyl chloride are present, they can be removed first at a lower temperature.

  • Applying Vacuum: Slowly and carefully apply vacuum to the system, reducing the pressure to approximately 15-20 mmHg.

  • Heating: Begin stirring and gently heat the distillation pot using the heating mantle.

  • Collecting Fractions:

    • Fore-run: Collect the first fraction, which will contain any low-boiling impurities (e.g., residual thionyl chloride).

    • Product Fraction: As the temperature stabilizes near the expected boiling point of the product (~110 °C at 17 mmHg), switch to a new, clean receiving flask.[10] Collect the pure product as a colorless liquid.

    • Final Fraction: Once the temperature begins to drop or rise sharply, or if the color of the distillate changes, stop the distillation. The residue in the pot will contain the non-volatile starting material and inorganic byproducts.

  • Shutdown: Turn off the heating and allow the system to cool completely before slowly and carefully re-introducing the inert gas to equalize the pressure.

  • Storage: Immediately transfer the purified product to a dry, inert-atmosphere-filled storage vessel.

Purification Workflow Diagram

PurificationWorkflow crude Crude Reaction Mixture (Product, Byproducts, Starting Material) distillation Fractional Distillation (Under Vacuum, ~17 mmHg) crude->distillation Input fore_run Low-Boiling Impurities (e.g., excess SOCl₂) distillation->fore_run Fraction 1 product Pure this compound (Collected at ~110°C) distillation->product Fraction 2 (Product) residue High-Boiling Residue (Starting Material, POCl₃, Salts) distillation->residue Residue

Caption: Workflow for the purification of this compound by fractional distillation.

References

Preventing hydrolysis of "Methyl 5-chloro-5-oxopentanoate" during reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the hydrolysis of Methyl 5-chloro-5-oxopentanoate during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to hydrolysis?

This compound is a bifunctional organic compound with the molecular formula C₆H₉ClO₃.[1] It contains two functional groups that are susceptible to hydrolysis: a methyl ester and an acyl chloride.[1] The acyl chloride group is significantly more reactive and therefore more prone to hydrolysis than the methyl ester. Hydrolysis is a chemical reaction in which a water molecule cleaves one or more chemical bonds.

Q2: What are the products of hydrolysis?

The hydrolysis of this compound can occur at two sites:

  • Hydrolysis of the acyl chloride: This is the more rapid reaction and yields glutaric acid monomethyl ester and hydrochloric acid (HCl).[2][3]

  • Hydrolysis of the methyl ester: This reaction is slower and can be catalyzed by acid or base, yielding 5-chloro-5-oxopentanoic acid and methanol.[1][3][4][5]

Complete hydrolysis would result in glutaric acid, methanol, and HCl.

Q3: How can I detect hydrolysis of this compound?

Hydrolysis can be detected by various analytical techniques:

  • Thin-Layer Chromatography (TLC): The hydrolyzed product, a carboxylic acid, will have a different retention factor (Rf) compared to the starting material. It will typically appear as a more polar spot.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The appearance of a broad singlet corresponding to a carboxylic acid proton (-COOH) and changes in the chemical shifts of the protons adjacent to the functional groups can indicate hydrolysis.

  • Infrared (IR) Spectroscopy: The appearance of a broad O-H stretch (around 2500-3300 cm⁻¹) characteristic of a carboxylic acid and a shift in the carbonyl (C=O) stretching frequency can signal hydrolysis.

  • Mass Spectrometry (MS): The detection of molecular ions corresponding to the mass of the hydrolyzed products can confirm their presence.

Q4: What are the best practices for storing this compound to prevent hydrolysis?

To ensure the stability of this compound during storage, the following precautions should be taken:

  • Moisture-free environment: Store the compound in a tightly sealed container, preferably in a desiccator with a suitable drying agent (e.g., silica gel, calcium chloride).

  • Inert atmosphere: For long-term storage, consider flushing the container with an inert gas like nitrogen or argon to displace any moisture-laden air.

  • Low temperature: Storing the compound at a low temperature (e.g., in a refrigerator or freezer) can slow down the rate of any potential hydrolysis.

Troubleshooting Guide

Problem Probable Cause Recommended Solution
Low or no yield of the desired product Significant hydrolysis of this compound before or during the reaction.- Ensure all glassware is thoroughly dried before use.- Use anhydrous solvents.- Perform the reaction under an inert atmosphere (N₂ or Ar).- Control the reaction temperature, often starting at low temperatures (e.g., 0 °C).[6]
Presence of an unexpected polar byproduct on TLC Formation of the carboxylic acid hydrolysis product.- Verify the purity of the starting material before the reaction.- Check solvents and other reagents for water content.- Minimize the exposure of the reaction mixture to the atmosphere.
Formation of HCl gas during the reaction Hydrolysis of the acyl chloride moiety.[2]- Add a non-nucleophilic base (e.g., pyridine, triethylamine) to the reaction mixture to act as an HCl scavenger.[2][7]
Reaction is sluggish or does not proceed to completion The intended nucleophile is competing with water, which is present as an impurity.- Use freshly distilled or commercially available anhydrous solvents.- Consider using a phase-transfer catalyst if a two-phase system is necessary.[6]

Experimental Protocols

Protocol 1: General Reaction Setup to Minimize Hydrolysis

This protocol outlines the general steps for setting up a reaction involving this compound while minimizing the risk of hydrolysis.

  • Glassware Preparation:

    • Thoroughly clean all glassware (e.g., round-bottom flask, dropping funnel, condenser).

    • Dry the glassware in an oven at >100 °C for at least 4 hours or by flame-drying under vacuum.

    • Allow the glassware to cool to room temperature in a desiccator or under a stream of inert gas.

  • Reagent and Solvent Preparation:

    • Use only anhydrous solvents. If necessary, distill the solvent over a suitable drying agent.

    • Ensure all other reagents are free from water. Solid reagents can be dried in a vacuum oven.

  • Reaction Assembly:

    • Assemble the glassware quickly while flushing with an inert gas (nitrogen or argon).

    • Use septa and needles for the transfer of liquids to avoid opening the system to the atmosphere.

  • Reaction Execution:

    • Dissolve the substrate and any other reagents in the anhydrous solvent under an inert atmosphere.

    • Cool the reaction mixture to the desired temperature (e.g., 0 °C in an ice bath) before adding this compound.[6]

    • Add this compound dropwise to the reaction mixture.

    • If the reaction is expected to generate HCl, include a non-nucleophilic base in the reaction mixture.[2]

  • Monitoring the Reaction:

    • Monitor the progress of the reaction by TLC, taking aliquots at regular intervals using a syringe.

Protocol 2: Monitoring Hydrolysis by Thin-Layer Chromatography (TLC)
  • Prepare a TLC plate: Draw a baseline with a pencil on a silica gel TLC plate.

  • Spot the plate: Apply small spots of the starting material (a reference), the reaction mixture, and if available, the expected hydrolysis product on the baseline.

  • Develop the plate: Place the TLC plate in a developing chamber containing a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes).

  • Visualize the spots: After the solvent front has reached the top of the plate, remove it, and visualize the spots under a UV lamp or by staining (e.g., with potassium permanganate).

  • Analyze the results: The hydrolysis product, being a carboxylic acid, will be more polar and will have a lower Rf value than the starting ester/acyl chloride.

Data Summary

The two functional groups in this compound exhibit different sensitivities to hydrolysis under various conditions.

Functional Group Neutral Conditions (Water) Acidic Conditions (H₃O⁺) Basic Conditions (OH⁻)
Acyl Chloride High reactivity, rapid hydrolysis.[3][8]Catalyzed, very rapid hydrolysis.Very rapid hydrolysis.
Methyl Ester Very low reactivity, slow hydrolysis.Catalyzed, reversible hydrolysis.[3][4]Catalyzed, irreversible hydrolysis (saponification).[3][4][5]

Visualizations

Hydrolysis_Pathway cluster_acyl_chloride Acyl Chloride Hydrolysis (Fast) cluster_ester Ester Hydrolysis (Slow) MCOP This compound H2O_1 H₂O H2O_2 H₂O GME Glutaric acid monomethyl ester MCOP->GME C5_acid 5-chloro-5-oxopentanoic acid MCOP->C5_acid HCl HCl MeOH Methanol

Caption: Hydrolysis pathways of this compound.

Experimental_Workflow start Start dry_glassware Oven/Flame-Dry Glassware start->dry_glassware anhydrous_solvents Use Anhydrous Solvents dry_glassware->anhydrous_solvents inert_atmosphere Assemble under Inert Atmosphere (N₂/Ar) anhydrous_solvents->inert_atmosphere cool_reaction Cool Reaction Mixture (e.g., 0 °C) inert_atmosphere->cool_reaction add_base Include HCl Scavenger (e.g., Pyridine) cool_reaction->add_base add_reagent Add this compound Dropwise monitor_reaction Monitor by TLC/NMR add_reagent->monitor_reaction add_base->add_reagent workup Aqueous Workup (if necessary) monitor_reaction->workup end End workup->end

Caption: Workflow for minimizing hydrolysis during reactions.

Troubleshooting_Tree q1 Low Yield or Unexpected Byproducts? q2 Was Glassware Properly Dried? q1->q2 Yes q3 Were Solvents Anhydrous? q2->q3 Yes sol1 Solution: Oven/flame-dry all glassware before use. q2->sol1 No q4 Was an Inert Atmosphere Used? q3->q4 Yes sol2 Solution: Use freshly distilled or commercial anhydrous solvents. q3->sol2 No q5 Was Temperature Controlled? q4->q5 Yes sol3 Solution: Assemble and run the reaction under N₂ or Ar. q4->sol3 No q6 Was an HCl Scavenger Used? q5->q6 Yes sol4 Solution: Cool the reaction (e.g., 0 °C) before adding the reagent. q5->sol4 No sol5 Solution: Add a non-nucleophilic base like pyridine. q6->sol5 No

Caption: Decision tree for troubleshooting hydrolysis issues.

References

Technical Support Center: Optimizing Acylations with Methyl 5-chloro-5-oxopentanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Methyl 5-chloro-5-oxopentanoate in acylation reactions.

Troubleshooting Guide

Q1: My Friedel-Crafts acylation reaction with this compound is showing low or no product yield. What are the common causes?

A: Low yields in Friedel-Crafts acylation can be attributed to several factors. Here's a systematic approach to troubleshooting the issue:

  • Deactivated Aromatic Substrate: The presence of strongly electron-withdrawing groups (e.g., -NO₂, -CN, -COOH, -SO₃H) on the aromatic ring can render it insufficiently nucleophilic to attack the acylium ion.[1] Consider using a more activated aromatic substrate if possible.

  • Catalyst Inactivity: The Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃), is extremely sensitive to moisture.[1] Ensure all glassware is thoroughly dried, and reagents and solvents are anhydrous. Use a freshly opened container of the Lewis acid or one that has been properly stored.

  • Insufficient Catalyst: In Friedel-Crafts acylations, the Lewis acid often forms a complex with the product ketone, requiring at least a stoichiometric amount of the catalyst for the reaction to go to completion.[2]

  • Suboptimal Reaction Temperature: While some acylations proceed at room temperature, others may require heating to overcome the activation energy. Conversely, excessive heat can lead to decomposition and side reactions.[1] The optimal temperature should be determined empirically for your specific substrate.

  • Poor Reagent Quality: The purity of this compound and the aromatic substrate is crucial. Impurities can lead to unwanted side reactions and byproducts.[1]

Q2: I am observing the formation of multiple products in my reaction. What could be the reason?

A: While Friedel-Crafts acylation is less prone to polysubstitution than alkylation, multiple products can still arise:

  • Isomer Formation: With substituted aromatic rings, acylation can occur at different positions (ortho, meta, para), leading to a mixture of isomers. The directing effects of the substituent on the aromatic ring will determine the major product(s).

  • Reaction with the Ester Group: this compound is a bifunctional molecule containing both an acyl chloride and a methyl ester.[3] Under certain conditions, the Lewis acid could potentially coordinate with the ester carbonyl, leading to side reactions.

  • Intramolecular Cyclization: Depending on the substrate and reaction conditions, the newly introduced acyl chain could potentially undergo an intramolecular Friedel-Crafts reaction if another aromatic ring is present in the substrate molecule.[4][5]

Q3: The workup of my reaction is proving difficult, and I'm struggling to isolate the pure product. What are some tips for an effective workup?

A: The workup of Friedel-Crafts acylation reactions typically involves the following steps:

  • Quenching: The reaction mixture is usually quenched by carefully and slowly adding it to ice-cold dilute acid (e.g., HCl).[6] This hydrolyzes the aluminum chloride complexes and separates the inorganic salts into the aqueous layer.

  • Extraction: The product is then extracted from the aqueous layer using an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Washing: The organic layer should be washed with a saturated sodium bicarbonate solution to remove any remaining acid, followed by a brine wash to remove excess water.

  • Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is often purified by column chromatography on silica gel.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound in acylation reactions?

A: this compound is a bifunctional reagent used to introduce a five-carbon chain with a terminal methyl ester group onto a substrate.[3] The acyl chloride is the more reactive functional group and will readily participate in acylation reactions with suitable nucleophiles.

Q2: Which Lewis acids are suitable for acylations with this compound?

A: Anhydrous aluminum chloride (AlCl₃) is the most common and effective Lewis acid for Friedel-Crafts acylation. Other Lewis acids such as ferric chloride (FeCl₃), zinc chloride (ZnCl₂), and boron trifluoride (BF₃) can also be used, though they are generally less reactive.[7]

Q3: Can I perform an acylation on an aniline or phenol derivative with this compound?

A: Direct Friedel-Crafts acylation of anilines and phenols is often problematic. The lone pair of electrons on the nitrogen or oxygen atom will coordinate with the Lewis acid, deactivating the aromatic ring towards electrophilic substitution.[2] For anilines, it is advisable to protect the amino group as an amide before proceeding with the acylation. For phenols, a Fries rearrangement of an O-acylated intermediate can sometimes be employed, or silylation of the hydroxyl group can be used to direct C-acylation.[8]

Q4: What are the potential side reactions to be aware of when using this compound?

A: Besides the issues mentioned in the troubleshooting guide, potential side reactions include:

  • Hydrolysis of the Acyl Chloride: The acyl chloride functionality is sensitive to moisture and can hydrolyze to the corresponding carboxylic acid.[3]

  • Reaction at the Ester: While less reactive than the acyl chloride, the methyl ester can undergo transesterification or other reactions under harsh conditions.

  • Decarbonylation: Under high temperatures, the acylium ion can sometimes lose carbon monoxide, leading to alkylation products, although this is less common than in alkylations.

Data Presentation

The following tables provide representative quantitative data for Friedel-Crafts acylation reactions. Please note that optimal conditions and yields will vary depending on the specific substrates and scale of the reaction.

Table 1: Representative Conditions for Friedel-Crafts Acylation of Aromatic Compounds

Aromatic SubstrateAcylating AgentLewis Acid (Equivalents)SolventTemperature (°C)Reaction Time (h)Yield (%)
BenzeneAcetyl ChlorideAlCl₃ (1.1)CS₂25295
TolueneAcetyl ChlorideAlCl₃ (1.1)CH₂Cl₂0 - 251.592 (p-isomer)
AnisolePropionyl ChlorideAlCl₃ (1.2)Nitrobenzene0385 (p-isomer)
NaphthaleneAcetyl ChlorideAlCl₃ (1.0)CS₂25190 (α-isomer)

Data is representative of typical Friedel-Crafts acylation reactions and may not directly reflect reactions with this compound.

Table 2: Influence of Lewis Acid on Acylation Yield

Lewis AcidEquivalentsSolventTemperature (°C)Time (h)Representative Yield (%)
AlCl₃1.21,2-Dichloroethane252>90
FeCl₃1.21,2-Dichloroethane80470-80
ZnCl₂1.5Nitrobenzene100650-60
BF₃·OEt₂2.0CH₂Cl₂2524<40

This table illustrates the general reactivity trend of common Lewis acids in Friedel-Crafts acylations.

Experimental Protocols

Protocol 1: General Procedure for the Friedel-Crafts Acylation of an Aromatic Compound with this compound

  • Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), equip a flame-dried round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser.

  • Catalyst Suspension: To the flask, add the anhydrous Lewis acid (e.g., AlCl₃, 1.1 - 2.5 equivalents) and an anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane). Cool the suspension to 0 °C in an ice bath.

  • Acylium Ion Formation: Add this compound (1.0 equivalent) dropwise to the stirred suspension. Allow the mixture to stir at 0 °C for 15-30 minutes.

  • Substrate Addition: Dissolve the aromatic substrate (1.0 equivalent) in a minimal amount of the anhydrous solvent and add it dropwise to the reaction mixture at 0 °C.

  • Reaction Progression: After the addition is complete, the reaction may be stirred at 0 °C, allowed to warm to room temperature, or heated to reflux, depending on the reactivity of the aromatic substrate. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing ice and concentrated hydrochloric acid.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate).

  • Washing: Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Drying and Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Protocol 2: General Procedure for the Acylation of an Amine with this compound

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve the amine (1.0 equivalent) in an anhydrous solvent (e.g., dichloromethane or tetrahydrofuran).

  • Base Addition: Cool the solution to 0 °C and add a suitable base (e.g., triethylamine or pyridine, 1.2 equivalents) dropwise.

  • Acylating Agent Addition: Slowly add this compound (1.1 equivalents) dropwise to the reaction mixture. The acyl chloride can be pre-dissolved in a small amount of the anhydrous solvent.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress by TLC until the starting amine is consumed.

  • Work-up: Quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent.

  • Washing: Wash the organic layer sequentially with dilute acid (if a basic workup was used), water, and brine.

  • Drying and Purification: Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Setup Reaction Setup (Inert Atmosphere) Reagents Anhydrous Reagents & Solvents Addition Reagent Addition (Controlled Temperature) Reagents->Addition Monitoring Reaction Monitoring (TLC) Addition->Monitoring Quench Quenching Monitoring->Quench Extract Extraction Quench->Extract Purify Purification (Chromatography) Extract->Purify Product Product Purify->Product

Caption: A generalized workflow for acylation reactions.

troubleshooting_workflow Start Low Yield or No Reaction CheckReagents Verify Reagent Quality & Anhydrous Conditions Start->CheckReagents CheckCatalyst Review Catalyst (Activity & Stoichiometry) CheckReagents->CheckCatalyst Reagents OK SolutionReagents Use fresh/purified reagents. Ensure anhydrous setup. CheckReagents->SolutionReagents Issue Found CheckTemp Optimize Reaction Temperature CheckCatalyst->CheckTemp Catalyst OK SolutionCatalyst Use fresh, anhydrous Lewis acid. Increase catalyst loading. CheckCatalyst->SolutionCatalyst Issue Found CheckSubstrate Assess Substrate Reactivity CheckTemp->CheckSubstrate Temp OK SolutionTemp Systematically vary temperature (e.g., 0°C, RT, reflux). CheckTemp->SolutionTemp Issue Found SolutionSubstrate Consider substrate limitations. Protecting groups may be needed. CheckSubstrate->SolutionSubstrate Success Improved Yield SolutionReagents->Success SolutionCatalyst->Success SolutionTemp->Success SolutionSubstrate->Success

Caption: A decision tree for troubleshooting low-yield acylations.

References

Technical Support Center: Synthesis and Scale-Up of Methyl 5-chloro-5-oxopentanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis and scale-up of Methyl 5-chloro-5-oxopentanoate.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly when scaling up the reaction from the laboratory to pilot plant or manufacturing scale.

Reaction Control & Thermal Management

Question: My reaction is exhibiting a dangerous and difficult-to-control exotherm upon addition of the chlorinating agent. What can I do?

Answer: The reaction of monomethyl glutarate with chlorinating agents like thionyl chloride is highly exothermic. Uncontrolled exotherms can lead to side reactions, degradation of the product, and dangerous pressure build-up from the evolution of gaseous byproducts (SO₂ and HCl).[1]

  • Control the Addition Rate: Add the thionyl chloride dropwise or in small portions to the solution of monomethyl glutarate. The addition rate should be slow enough to allow the reactor's cooling system to dissipate the generated heat effectively.

  • Ensure Adequate Cooling: Use a reactor with a high surface area-to-volume ratio and an efficient cooling jacket. For larger scale reactions, ensure the cooling system is appropriately sized to handle the total heat evolution. Industrial manufacturing often uses automated reactors with advanced cooling systems to manage exothermic reactions.[2]

  • Low-Temperature Start: Begin the addition of thionyl chloride at a low temperature (e.g., 0-5 °C) to moderate the initial reaction rate.[1] After the initial exotherm is controlled, the reaction temperature can be gradually increased if necessary to drive the reaction to completion.

  • Dilution: Using an appropriate inert solvent can help to dilute the reactants and absorb some of the heat generated.

Low Yield & Incomplete Conversion

Question: My reaction is resulting in a low yield of this compound. What are the potential causes and solutions?

Answer: Low yields can be attributed to several factors, from the quality of starting materials to the reaction conditions and work-up procedure.

  • Moisture Contamination: Thionyl chloride reacts vigorously with water.[3] Any moisture present in the starting materials, solvent, or glassware will consume the reagent and reduce the yield. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Sub-stoichiometric Amount of Chlorinating Agent: Ensure that a sufficient excess of the chlorinating agent is used to drive the reaction to completion. However, a very large excess can complicate the purification process.

  • Reaction Time and Temperature: The reaction may not have gone to completion. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, or NMR). If the reaction has stalled, a moderate increase in temperature may be necessary. For instance, refluxing in neat thionyl chloride or a solvent like acetonitrile is a common condition.[4]

  • Product Hydrolysis during Work-up: this compound is an acid chloride and is sensitive to water, which will hydrolyze it back to the carboxylic acid (monomethyl glutarate).[5] If using an aqueous work-up, it must be performed quickly at low temperatures. For water-sensitive products, removal of excess thionyl chloride by distillation is the preferred method.[1]

Impurity Formation & Side Reactions

Question: I am observing significant impurities in my final product. What are the likely side reactions and how can I minimize them?

Answer: Impurities can arise from the starting materials, side reactions during the chlorination, or degradation during work-up and purification.

  • Starting Material Purity: Ensure the monomethyl glutarate is of high purity. Impurities in the starting material can lead to corresponding chlorinated impurities.

  • Thermal Decomposition: Thionyl chloride can decompose at temperatures above 140°C.[1] Prolonged heating at high temperatures can also lead to the decomposition of the desired product, resulting in discoloration (yellow to orange precipitates) and the formation of non-volatile residues.[6]

  • Dimerization/Polymerization: Although less common for this specific molecule, highly reactive acid chlorides can sometimes undergo side reactions. Using a catalyst like DMF can be beneficial, but using too much can lead to the formation of a non-volatile Vilsmeier reagent which can be an impurity.[6]

  • Co-distillation of Impurities: Some impurities may have boiling points close to the product, making separation by distillation difficult.[7] In such cases, optimizing the reaction conditions to prevent the formation of these impurities is crucial.

Product Isolation & Purification

Question: I am having difficulty removing the excess thionyl chloride after the reaction. What is the best method?

Answer: Removing excess thionyl chloride is a critical step. The choice of method depends on the scale of the reaction and the stability of your product.

  • Vacuum Distillation: This is the most common and effective method, especially for scale-up.[1][8] It allows for the removal of thionyl chloride at a lower temperature, which is crucial for thermally sensitive products. A cold trap (using dry ice/acetone or liquid nitrogen) should always be used between the receiving flask and the vacuum pump to protect the pump from corrosive vapors.[1][8]

  • Azeotropic Distillation: Adding a solvent like dry toluene and distilling the mixture can help to remove the last traces of thionyl chloride.[9]

  • Quenching (for small scale, water-stable products): This involves carefully adding the reaction mixture to a cold quenching solution (e.g., ice-water or a cold aqueous base). This method is highly exothermic and not recommended for water-sensitive products like this compound or for large-scale reactions due to safety concerns.[1]

Off-Gas Management

Question: The reaction generates a large amount of acidic gases (HCl and SO₂). How should these be handled at a larger scale?

Answer: The safe handling and neutralization of HCl and SO₂ off-gases are critical for safety and environmental compliance.

  • Scrubbing Systems: At scale, the reactor's off-gas line must be directed to a scrubber.

    • Wet Scrubber: A caustic solution (e.g., sodium hydroxide) can be used to neutralize both HCl and SO₂.

    • Dry Scrubber: Dry sorbent injection, using materials like hydrated lime, can also be employed to remove these acid gases.[4]

  • Proper Ventilation: All work must be conducted in a well-ventilated fume hood or a closed reactor system with appropriate off-gas treatment.[10]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound? A1: The most prevalent method is the reaction of monomethyl glutarate (also known as 5-methoxy-5-oxopentanoic acid) with a chlorinating agent, most commonly thionyl chloride (SOCl₂).[7][11] This reaction converts the carboxylic acid group into an acid chloride.[7][11]

Q2: What are the advantages of using thionyl chloride over other chlorinating agents? A2: Thionyl chloride is often preferred because its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous.[11][12] This simplifies the purification of the final product, as the gaseous byproducts can be easily removed from the reaction mixture and neutralized in a scrubber.[11][12]

Q3: What quality of starting material (monomethyl glutarate) is required? A3: High-purity starting material is essential to obtain a high-purity final product. The presence of di-acids or other impurities can lead to the formation of undesired side products. The starting material should be as dry as possible, as any moisture will react with the thionyl chloride.

Q4: What are the typical reaction conditions for this synthesis? A4: The reaction is often carried out by adding thionyl chloride to the monomethyl glutarate, sometimes in an inert solvent or neat. The reaction can be performed at room temperature, but is often heated to reflux to ensure completion.[4] A catalytic amount of N,N-dimethylformamide (DMF) can be used to accelerate the reaction.[6]

Q5: How can I monitor the progress of the reaction? A5: The reaction progress can be monitored by taking small aliquots from the reaction mixture (after quenching them carefully) and analyzing them by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy to observe the disappearance of the starting carboxylic acid.

Q6: What are the primary safety concerns when working with thionyl chloride? A6: Thionyl chloride is a highly corrosive and toxic substance.[3] It reacts violently with water, releasing toxic gases (HCl and SO₂).[3] It can cause severe burns to the skin and eyes, and its vapors are harmful if inhaled.[5] Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[10] An emergency eyewash and safety shower should be readily accessible.[13]

Q7: How should I dispose of waste from this reaction? A7: All waste, including residual thionyl chloride, contaminated solvents, and scrubber solutions, must be treated as hazardous waste and disposed of according to institutional and local regulations.[14] Empty containers may still contain hazardous residues and should be handled accordingly.[14]

Data Presentation

Table 1: Comparison of Common Chlorinating Agents

Chlorinating AgentFormulaPhysical StateBoiling Point (°C)Key ByproductsAdvantagesDisadvantages
Thionyl ChlorideSOCl₂Liquid76SO₂, HClGaseous byproducts simplify removal; relatively inexpensive.Highly corrosive and water-reactive; can cause thermal decomposition.
Oxalyl Chloride(COCl)₂Liquid62CO, CO₂, HClGaseous byproducts; can be more reactive and used under milder conditions.More expensive than SOCl₂; toxic.
Phosphorus PentachloridePCl₅Solid160 (sublimes)POCl₃, HClEffective for a wide range of carboxylic acids.Solid, making it harder to handle; POCl₃ byproduct has a high boiling point (106°C), complicating purification.[12]
PhosgeneCOCl₂Gas8HCl, CO₂Very effective and inexpensive.Extremely toxic gas, requiring specialized handling procedures.[11]

Experimental Protocols

Protocol 1: Lab-Scale Synthesis of this compound

Disclaimer: This protocol is for informational purposes only and should be performed by a trained chemist in a suitable laboratory setting with all necessary safety precautions.

Materials:

  • Monomethyl glutarate (1 mole equivalent)

  • Thionyl chloride (SOCl₂) (1.5 mole equivalents)

  • Dry toluene (optional, as solvent)

  • N,N-Dimethylformamide (DMF) (catalytic amount, e.g., 1-2 drops)

Procedure:

  • Set up a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas outlet connected to a gas scrubber (containing a sodium hydroxide solution). Ensure all glassware is oven-dried and assembled under a nitrogen atmosphere.

  • Charge the flask with monomethyl glutarate. If using a solvent, add dry toluene.

  • Begin stirring and cool the flask in an ice bath to 0-5 °C.

  • Slowly add the thionyl chloride dropwise to the stirred solution over 30-60 minutes, maintaining the internal temperature below 10 °C.

  • After the addition is complete, add a catalytic amount of DMF.

  • Remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Heat the mixture to reflux (the temperature will depend on whether a solvent is used) and maintain for 2-4 hours, or until the reaction is complete as monitored by TLC or GC.

  • Cool the reaction mixture to room temperature.

  • Remove the excess thionyl chloride and solvent (if used) by vacuum distillation, using a cold trap to protect the vacuum pump.

  • The remaining residue is the crude this compound, which can be further purified by fractional distillation under high vacuum.

Protocol 2: Key Considerations for Scale-Up

  • Reactor: Use a glass-lined or other corrosion-resistant reactor with a powerful overhead stirrer and a well-calibrated temperature control system.

  • Heat Transfer: Ensure the reactor's cooling capacity is sufficient for the batch size. The scale-up will have a lower surface-area-to-volume ratio, making heat removal more challenging.

  • Reagent Addition: Use a calibrated addition pump for the thionyl chloride to ensure a slow, controlled, and consistent addition rate.

  • Off-Gas Management: The reactor must be vented to a properly sized and efficient gas scrubber to handle the large volume of HCl and SO₂ produced.

  • Process Safety: Conduct a thorough Process Hazard Analysis (PHA) to identify and mitigate potential risks associated with the larger scale, including thermal runaway, pressure build-up, and material handling.[15]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dry Glassware & Setup Reactor (under N2 atmosphere) charge_sm Charge Reactor with Monomethyl Glutarate start->charge_sm cool Cool to 0-5 °C charge_sm->cool add_socl2 Slowly Add Thionyl Chloride cool->add_socl2 add_dmf Add Catalytic DMF add_socl2->add_dmf reflux Heat to Reflux add_dmf->reflux monitor Monitor Reaction Progress (e.g., GC, TLC) reflux->monitor cool_down Cool to Room Temperature monitor->cool_down Reaction Complete distill_reagents Vacuum Distill Excess SOCl2 cool_down->distill_reagents purify Fractional Distillation of Product distill_reagents->purify product Pure this compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield cluster_investigation Investigation Path cluster_solutions Potential Solutions start Low Yield Observed q1 Is starting material fully consumed? start->q1 q2 Was moisture rigorously excluded? q1->q2 Yes s1 Increase reaction time/temperature Check stoichiometry of SOCl2 q1->s1 No q3 Was the work-up appropriate? q2->q3 Yes s2 Dry all solvents and glassware Run under inert atmosphere q2->s2 No s3 Avoid aqueous work-up Use vacuum distillation for purification q3->s3 No

Caption: Troubleshooting decision tree for low reaction yield.

safety_logic cluster_ppe Personal Protective Equipment (PPE) cluster_eng Engineering Controls cluster_proc Procedural Controls start Handling Thionyl Chloride (SOCl2) ppe_gloves Chemical Resistant Gloves start->ppe_gloves ppe_goggles Safety Goggles & Face Shield start->ppe_goggles ppe_coat Lab Coat start->ppe_coat eng_hood Certified Fume Hood start->eng_hood eng_scrubber Gas Scrubber for Off-Gas start->eng_scrubber eng_emergency Safety Shower & Eyewash Station start->eng_emergency proc_inert Work under Inert Atmosphere start->proc_inert proc_slow Slow, Controlled Addition start->proc_slow proc_waste Segregate Hazardous Waste start->proc_waste

Caption: Key safety procedures for handling thionyl chloride.

References

Regioselectivity issues in reactions with "Methyl 5-chloro-5-oxopentanoate"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for "Methyl 5-chloro-5-oxopentanoate." This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions regarding the regioselectivity of this versatile bifunctional reagent.

Understanding Regioselectivity with this compound

"this compound" possesses two distinct reactive sites: a highly reactive acyl chloride and a less reactive methyl ester. This significant difference in reactivity is the cornerstone of achieving regioselectivity in your reactions. The acyl chloride will readily undergo nucleophilic acyl substitution with a wide range of nucleophiles, while the methyl ester typically requires more forcing conditions or specific catalysts to react.[1] This inherent reactivity difference allows for selective functionalization of the acyl chloride moiety.

A general reactivity schematic is presented below:

G cluster_reagents Reactants cluster_products Potential Products Reagent This compound Acyl_Chloride_Product Selective Reaction at Acyl Chloride Reagent->Acyl_Chloride_Product High Reactivity Ester_Product Reaction at Methyl Ester (Less Favorable) Reagent->Ester_Product Low Reactivity Nucleophile Nucleophile (e.g., Amine, Alcohol) Nucleophile->Acyl_Chloride_Product Nucleophile->Ester_Product

Diagram 1: General Reactivity Pathway

Frequently Asked Questions (FAQs)

Q1: Why is my reaction not regioselective, and I am seeing products from the reaction at the methyl ester?

A1: This is a common issue and can arise from several factors:

  • Reaction Temperature: Elevated temperatures can provide sufficient energy to overcome the activation barrier for the reaction at the less reactive methyl ester. Try running your reaction at a lower temperature (e.g., 0 °C or even -78 °C).

  • Strongly Nucleophilic Reagents: Highly reactive nucleophiles or the use of strong bases can lead to a loss of selectivity. Consider using a less reactive nucleophile or avoiding an excess of a strong base.

  • Prolonged Reaction Times: Extended reaction times can lead to the slow formation of the undesired product. Monitor your reaction by TLC or LC-MS to determine the optimal reaction time.

Q2: I am getting a low yield of my desired product. What are the possible reasons?

A2: Low yields can be attributed to several factors:

  • Moisture Contamination: Acyl chlorides are highly sensitive to moisture. Ensure all your glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Your solvents and reagents should also be anhydrous.

  • Purity of Starting Material: Impurities in your "this compound" can interfere with the reaction. Confirm the purity of your starting material by NMR or other analytical techniques.

  • Stoichiometry: Carefully check the stoichiometry of your reactants. An incorrect ratio of nucleophile to electrophile can result in incomplete conversion.

Q3: How can I selectively reduce the methyl ester in the presence of the acyl chloride?

A3: Selective reduction of the ester in the presence of a more reactive acyl chloride is challenging. The acyl chloride will be preferentially reduced by most common hydride reagents (e.g., LiAlH₄, NaBH₄). A more viable strategy would be to first convert the acyl chloride to a less reactive functional group (e.g., an amide or ester) and then perform the reduction of the methyl ester.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Formation of Di-substituted Product Reaction at both the acyl chloride and the methyl ester.Lower the reaction temperature. Use a less reactive nucleophile. Reduce the reaction time.
Hydrolysis of Acyl Chloride Presence of water in the reaction.Use oven-dried glassware. Use anhydrous solvents and reagents. Run the reaction under an inert atmosphere.
No Reaction or Slow Conversion Insufficiently reactive nucleophile. Low reaction temperature.Use a more reactive nucleophile. Increase the reaction temperature cautiously while monitoring for side products. Add a catalyst if appropriate for the reaction.
Complex Mixture of Products Side reactions or degradation of starting material/product.Purify the starting materials. Degas solvents. Run the reaction at a lower temperature.

Experimental Protocols

Protocol 1: Regioselective Amidation

This protocol describes the selective reaction of an amine with the acyl chloride functionality of "this compound."

Materials:

  • This compound

  • Primary or secondary amine (1.0 equivalent)

  • Triethylamine (1.1 equivalents)

  • Anhydrous Dichloromethane (DCM)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Ice bath

  • Separatory funnel

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Rotary evaporator

Procedure:

  • Dissolve "this compound" in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve the amine and triethylamine in anhydrous DCM.

  • Add the amine solution dropwise to the solution of "this compound" over 15-30 minutes with stirring.

  • Allow the reaction to stir at 0 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Expected Outcome:

Reactant Product Expected Regioselectivity
Primary/Secondary AmineMethyl 5-(dialkyl/alkyl-amido)-5-oxopentanoateHigh selectivity for the acyl chloride
Protocol 2: Friedel-Crafts Acylation

This protocol outlines the use of "this compound" in a Friedel-Crafts acylation of an activated aromatic compound, such as anisole.

Materials:

  • This compound

  • Anisole (1.0 equivalent)

  • Aluminum chloride (AlCl₃) (1.1 equivalents)

  • Anhydrous Dichloromethane (DCM)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Ice bath

  • Separatory funnel

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Rotary evaporator

Procedure:

  • To a stirred solution of anisole in anhydrous DCM in a round-bottom flask under an inert atmosphere, add "this compound."

  • Cool the mixture to 0 °C in an ice bath.

  • Carefully add anhydrous AlCl₃ portion-wise, maintaining the temperature below 5 °C.

  • Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, slowly pour the reaction mixture into a flask containing crushed ice and concentrated HCl.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Expected Outcome:

Reactant Product Expected Regioselectivity
AnisoleMethyl 5-(4-methoxyphenyl)-5-oxopentanoateHigh selectivity for acylation at the para position of anisole.

Logical Troubleshooting Workflow

G Start Experiencing Regioselectivity Issues? Check_Temp Is the reaction temperature too high? Start->Check_Temp Lower_Temp Action: Lower the reaction temperature (e.g., to 0°C). Check_Temp->Lower_Temp Yes Check_Nucleophile Is the nucleophile too strong or in large excess? Check_Temp->Check_Nucleophile No Problem_Solved Problem Resolved Lower_Temp->Problem_Solved Modify_Nucleophile Action: Use a less reactive nucleophile or adjust stoichiometry. Check_Nucleophile->Modify_Nucleophile Yes Check_Time Is the reaction time too long? Check_Nucleophile->Check_Time No Modify_Nucleophile->Problem_Solved Optimize_Time Action: Monitor reaction closely and stop when complete. Check_Time->Optimize_Time Yes Check_Time->Problem_Solved No Optimize_Time->Problem_Solved

References

Handling and safety precautions for "Methyl 5-chloro-5-oxopentanoate"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Methyl 5-chloro-5-oxopentanoate

This guide provides essential safety, handling, and troubleshooting information for researchers, scientists, and drug development professionals working with this compound (CAS: 1501-26-4).

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a bifunctional compound containing a reactive acid chloride and a methyl ester.[1] The primary hazards stem from the acid chloride group. It is expected to react with water and other nucleophiles.[1][2] It should be handled with care, avoiding contact with skin and eyes, and inhalation of vapors.[2][3]

Q2: What are the proper storage conditions for this chemical?

A2: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area. Recommended storage temperature is between 2-8°C.[2] It should be stored locked up and away from incompatible materials.[2]

Q3: What personal protective equipment (PPE) should I wear when handling this compound?

A3: Always wear appropriate personal protective equipment.[4] This includes chemical-resistant gloves, a lab coat or protective clothing, and eye/face protection such as safety glasses with side shields or a face shield.[2][3] All handling should be done in a chemical fume hood to avoid inhaling vapors.[2][3]

Q4: How should I dispose of waste containing this compound?

A4: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[2][5] Do not dispose of it down the drain. The reactive nature of the compound requires careful waste management.

Q5: What should I do in case of a small spill?

A5: For a small spill, ensure the area is well-ventilated and you are wearing appropriate PPE. Absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand, or earth). Collect the absorbed material into a suitable container for disposal. Do not use water to clean up the spill as it will react.

Troubleshooting Guide

Issue / Observation Potential Cause Recommended Action
Low or no reactivity in an acylation reaction. 1. Reagent degradation due to moisture.1. Use a freshly opened bottle or a properly stored aliquot. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon).
2. Incompatible solvent or base.2. Ensure the solvent is anhydrous and does not have active protons (e.g., avoid alcohols unless it is the intended nucleophile). Use a non-nucleophilic base like triethylamine or pyridine to scavenge the HCl byproduct.
Reaction mixture turns cloudy or fuming upon opening the reagent bottle. The compound is reacting with atmospheric moisture.This indicates the high reactivity of the acid chloride. Handle the reagent under an inert atmosphere. Use a syringe or cannula for transfers.
Poor yield or multiple products observed via TLC/LC-MS. 1. The compound has two electrophilic centers (acid chloride and ester), which can lead to side reactions depending on the nucleophile and conditions.[1][6]1. The acid chloride is significantly more reactive than the ester. For selective reaction at the acid chloride, use a mild nucleophile and low temperatures. If the nucleophile is very strong or reaction times are long, reaction at the ester might occur.
2. Degradation of the starting material.2. Check the purity of the starting material before use. Store it properly at 2-8°C.[2]

Physicochemical Data

The following table summarizes key quantitative data for this compound.

PropertyValueReference
CAS Number 1501-26-4[1][4]
Molecular Formula C6H9ClO3[1][2]
Molecular Weight 164.59 g/mol [1][3]
Appearance Colorless to pale yellow liquid[1]
Boiling Point 110 °C @ 30 Torr[2]
Flash Point 180 °F (82.2 °C)[2]
Storage Temperature 2-8°C[2]
Water Solubility Reacts[2]

Experimental Protocols

Protocol: General Procedure for Amide Formation

This protocol describes a typical procedure for reacting this compound with a primary or secondary amine to form the corresponding amide.

Materials:

  • This compound

  • Amine (1.0 equivalent)

  • Anhydrous non-nucleophilic base (e.g., Triethylamine, 1.2 equivalents)

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

  • Nitrogen or Argon gas supply

  • Oven-dried round-bottom flask with a magnetic stir bar

  • Syringes and needles

Procedure:

  • Preparation: Set up an oven-dried round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (Nitrogen or Argon).

  • Reagent Addition: Dissolve the amine (1.0 eq.) and triethylamine (1.2 eq.) in the anhydrous solvent in the flask.

  • Cooling: Cool the solution to 0°C using an ice-water bath. This helps to control the exothermic reaction.

  • Addition of Acyl Chloride: Slowly add this compound (1.0 eq.) to the stirred solution via syringe. A precipitate (triethylamine hydrochloride) may form.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring the reaction progress by TLC or LC-MS.

  • Quenching: Once the reaction is complete, quench by slowly adding water.[7]

  • Work-up: Transfer the mixture to a separatory funnel. Dilute with the reaction solvent (e.g., DCM). Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product as necessary, typically by flash column chromatography.

Visual Workflow Guides

SpillResponse start Spill Identified check_size Is the spill large or in a non-ventilated area? start->check_size evacuate Evacuate Area Alert Safety Officer check_size->evacuate  Yes ppe Don Appropriate PPE: - Splash Goggles & Face Shield - Chemical Resistant Gloves - Lab Coat check_size->ppe No   contain Contain spill with inert absorbent material (e.g., vermiculite, sand) ppe->contain neutralize Is neutralization required per local protocol? contain->neutralize neutralize_yes Carefully neutralize (if applicable) neutralize->neutralize_yes  Yes cleanup Collect absorbed material into a labeled waste container neutralize->cleanup No   neutralize_yes->cleanup decontaminate Decontaminate the area with appropriate cleaner cleanup->decontaminate dispose Dispose of waste through proper channels decontaminate->dispose end Procedure Complete dispose->end

Caption: Decision workflow for responding to a chemical spill.

PPESelection start Task: Handling Methyl 5-chloro-5-oxopentanoate base_ppe Minimum PPE: - Safety Glasses with Side Shields - Lab Coat - Nitrile Gloves start->base_ppe check_splash Potential for splash or handling >10 mL? base_ppe->check_splash splash_ppe Upgrade Eye/Face Protection: - Chemical Splash Goggles - Face Shield check_splash->splash_ppe Yes check_aerosol Potential for aerosolization (e.g., heating, sonicating)? check_splash->check_aerosol No splash_ppe->check_aerosol aerosol_ppe Work in a Certified Chemical Fume Hood check_aerosol->aerosol_ppe Yes final_ppe Combine all required PPE check_aerosol->final_ppe No aerosol_ppe->final_ppe

Caption: PPE selection guide based on experimental conditions.

References

Technical Support Center: Methyl 5-chloro-5-oxopentanoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Methyl 5-chloro-5-oxopentanoate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during experiments involving this bifunctional reagent.

Frequently Asked Questions (FAQs)

Q1: What are the primary decomposition pathways for this compound?

A1: this compound has two reactive functional groups: an acyl chloride and a methyl ester. The primary decomposition pathways involve reactions of these groups:

  • Hydrolysis: The acyl chloride is highly susceptible to hydrolysis, reacting with water to form 5-(methoxycarbonyl)pentanoic acid and hydrochloric acid. The methyl ester can also be hydrolyzed, though typically under more forcing conditions (acidic or basic catalysis with heat), to yield glutaric acid and methanol.

  • Nucleophilic Acyl Substitution: The acyl chloride readily reacts with various nucleophiles. For instance, with amines, it will form amides. Alcohols will convert it to a different ester. These reactions are generally fast and exothermic.[1][2][3][4]

Q2: How should I properly store this compound to prevent decomposition?

A2: To minimize decomposition, this compound should be stored under anhydrous and inert conditions.[5] It is crucial to protect it from moisture and atmospheric humidity. Recommended storage is in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and at a low temperature (refrigerated).

Q3: My sample of this compound has turned yellow and gives off a strong acidic odor. What does this indicate?

A3: A yellow color and a sharp, acidic odor (like hydrochloric acid) are strong indicators of decomposition, primarily through hydrolysis of the acyl chloride group.[6] This is often due to exposure to moisture from the air or residual water in solvents. The resulting hydrochloric acid can also catalyze further decomposition.

Q4: Can I use protic solvents like methanol or ethanol with this compound?

A4: Using protic solvents like alcohols will lead to a reaction with the acyl chloride group, resulting in the formation of a new ester.[3][6] This is a nucleophilic acyl substitution reaction. If your experimental design requires the acyl chloride to remain intact, you must use anhydrous aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.

Troubleshooting Guides

Issue 1: Low or No Yield of the Desired Product in a Nucleophilic Substitution Reaction
Possible Cause Troubleshooting Step
Decomposition of Starting Material Verify the purity of your this compound. If it has been stored improperly, it may have hydrolyzed. Consider purifying the starting material by distillation or obtaining a fresh batch.
Presence of Water in the Reaction Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere. Use anhydrous solvents. Water will compete with your nucleophile, leading to the formation of the carboxylic acid byproduct.
Insufficiently Nucleophilic Reagent The reactivity of the nucleophile is critical. If you are using a weak nucleophile, you may need to use a catalyst or a stronger base to facilitate the reaction.
Incorrect Reaction Temperature While many reactions with acyl chlorides are rapid even at low temperatures, some may require gentle heating. Conversely, excessive heat can lead to side reactions and decomposition. Optimize the temperature for your specific reaction.
Issue 2: Presence of Unexpected Byproducts in the Reaction Mixture
Byproduct Identity (Postulated) Likely Cause Analytical Confirmation Prevention
5-(methoxycarbonyl)pentanoic acidHydrolysis of the acyl chlorideGC-MS, LC-MS, NMRUse anhydrous reaction conditions.
Glutaric acidHydrolysis of both the acyl chloride and methyl esterGC-MS, LC-MS, NMRUse anhydrous conditions and avoid prolonged heating, especially in the presence of acid or base.
Diester or DiamideReaction of both the acyl chloride and the methyl ester with the nucleophileGC-MS, LC-MS, NMRUse controlled stoichiometry of the nucleophile and milder reaction conditions. The ester is less reactive than the acyl chloride.

Experimental Protocols

Protocol 1: Monitoring Hydrolytic Decomposition by GC-MS

This protocol outlines a method to qualitatively and quantitatively assess the extent of hydrolysis of this compound.

  • Sample Preparation:

    • Prepare a stock solution of this compound in an anhydrous aprotic solvent (e.g., dichloromethane).

    • In a separate vial, add a known amount of the stock solution to the same solvent containing a controlled amount of water.

    • At various time points (e.g., 0, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

  • Derivatization (for the carboxylic acid product):

    • To the aliquot, add a derivatizing agent (e.g., diazomethane or a silylating agent like BSTFA) to convert the resulting carboxylic acid into a more volatile ester or silyl ester for GC analysis.

  • GC-MS Analysis:

    • Inject the derivatized sample into a GC-MS system.

    • Use a standard non-polar column (e.g., DB-5ms).

    • Set the temperature program to separate the starting material from the derivatized hydrolysis product.

    • Monitor the disappearance of the starting material and the appearance of the hydrolysis product over time.

Protocol 2: Analysis of a Nucleophilic Substitution Reaction by HPLC

This protocol is suitable for monitoring the reaction of this compound with a non-volatile nucleophile.

  • Reaction Monitoring:

    • At specified time intervals, withdraw a small aliquot from the reaction mixture.

    • Quench the reaction immediately, for example, by diluting with a suitable solvent.

  • Sample Preparation for HPLC:

    • Filter the quenched aliquot through a 0.45 µm syringe filter.

    • Dilute the sample to an appropriate concentration for HPLC analysis.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile is a good starting point for separating polar and non-polar analytes.[7][8]

    • Detector: UV detector (if the product has a chromophore) or a mass spectrometer (LC-MS) for universal detection.

    • Monitor the consumption of the starting material and the formation of the product.

Visualizing Decomposition Pathways and Workflows

Decomposition Pathways

DecompositionPathways cluster_hydrolysis Hydrolysis cluster_aminolysis Nucleophilic Substitution (e.g., Aminolysis) MCOP This compound H2O H₂O Amine R-NH₂ Acid 5-(methoxycarbonyl)pentanoic acid H2O->Acid Acyl Chloride Hydrolysis HCl HCl Amide Methyl 5-(alkylamino)-5-oxopentanoate Amine->Amide Acyl Chloride Aminolysis AmineHCl R-NH₃⁺Cl⁻ ExperimentalWorkflow cluster_analysis Analytical Techniques start Start: Suspected Decomposition prep Prepare Sample Under Controlled Conditions (e.g., with added H₂O or nucleophile) start->prep sampling Time-course Sampling prep->sampling gcms GC-MS Analysis (for volatile compounds) sampling->gcms hplc HPLC/LC-MS Analysis (for non-volatile compounds) sampling->hplc nmr NMR Spectroscopy (for structural elucidation) sampling->nmr data Data Analysis: - Identify Products - Quantify Decomposition gcms->data hplc->data nmr->data conclusion Conclusion: - Determine Decomposition Pathway - Optimize Reaction Conditions data->conclusion

References

Technical Support Center: Analysis of Reactions Involving Methyl 5-chloro-5-oxopentanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals monitoring the progress of reactions involving Methyl 5-chloro-5-oxopentanoate using Thin-Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Frequently Asked Questions (FAQs)

Q1: Why is it difficult to directly monitor the presence of this compound using TLC on silica gel?

A1: Direct analysis of acyl chlorides like this compound on standard silica gel TLC plates is challenging. The silica gel surface is acidic and contains adsorbed water, which can cause the highly reactive acyl chloride to hydrolyze back to its corresponding carboxylic acid (glutaric acid monomethyl ester). This can lead to inaccurate results, often appearing as streaks on the TLC plate.[1][2][3]

Q2: What is a reliable method to monitor the consumption of this compound using TLC?

A2: A common and effective method is to quench a small aliquot of the reaction mixture with an alcohol, such as methanol or ethanol.[2][3] This converts the unstable acyl chloride into a more stable ester derivative, which can be easily visualized on a TLC plate. By comparing the spot of the derivatized product with the starting material, you can effectively monitor the reaction's progress.

Q3: Can I directly analyze this compound by GC-MS?

A3: Direct injection of this compound into a GC-MS can be problematic. Due to its high reactivity, it can degrade in the hot injector port or react with active sites in the column, leading to poor peak shape, irreproducible results, and potential contamination of the system.[4]

Q4: How can I prepare my sample of this compound for reliable GC-MS analysis?

A4: Derivatization is the recommended approach for reliable GC-MS analysis.[4][5][6] Reacting the acyl chloride with a nucleophile, such as an alcohol (e.g., 1-propanol) or a secondary amine (e.g., diethylamine), will form a more stable ester or amide derivative.[5][7] These derivatives are typically less reactive and more volatile, providing better chromatographic results.

Troubleshooting Guides

Thin-Layer Chromatography (TLC)
Problem Possible Cause(s) Suggested Solution(s)
Streaking of the reaction spot - The acyl chloride is hydrolyzing on the silica plate.[1][8] - The sample is overloaded.- Quench a small sample of the reaction mixture with methanol to form the more stable methyl ester before spotting on the TLC plate.[2] - Dilute the sample before spotting it on the plate.[8]
Starting material and product spots have very similar Rf values - The chosen eluent system does not provide sufficient separation.- Adjust the polarity of the mobile phase. If the spots are too high (high Rf), decrease the polarity. If they are too low (low Rf), increase the polarity.[8] - Consider using a different solvent system. A common eluent for similar compounds is a mixture of ethyl acetate and hexanes.[9]
Spots are not visible under UV light - The compounds do not have a UV-active chromophore.- Use a chemical stain for visualization. A potassium permanganate (KMnO4) stain is effective for visualizing esters and other oxidizable groups.[10][11] P-anisaldehyde stain can also be used.[10]
Reaction spot appears unchanged over time - The reaction may not be proceeding. - Incomplete conversion of the acyl chloride to the ester during the quenching step for TLC analysis.- Verify the reaction conditions (temperature, catalyst, reagents). - Ensure the quenching step is efficient by adding a sufficient amount of alcohol.
Gas Chromatography-Mass Spectrometry (GC-MS)
Problem Possible Cause(s) Suggested Solution(s)
Peak Tailing - Active sites in the GC liner or column are interacting with the analyte.[12] - The analyte is degrading in the injector.- Use a deactivated (silanized) liner and a high-quality, inert GC column.[12] - Derivatize the acyl chloride to a more stable compound (e.g., an ester or amide) before injection.[5][7]
Ghost Peaks or Carryover - Sample residue from previous injections is present in the system.- Run a blank solvent injection to clean the system. - Increase the injector temperature or bake out the column.[13]
Poor Resolution or Overlapping Peaks - The GC method is not optimized for the separation of your compounds.- Optimize the temperature program of the GC oven. - Select a GC column with a different stationary phase polarity that is suitable for esters or amides. A mid-polarity phase like a DB-17 or a wax-type phase could be considered.[14][15]
Irreproducible Results - Inconsistent sample preparation or injection technique.[13] - Degradation of the sample over time.- Ensure a standardized and consistent derivatization and sample preparation procedure.[13] - Analyze the derivatized samples as soon as possible after preparation.

Experimental Protocols

Protocol 1: Reaction Monitoring by TLC via Esterification
  • Sample Preparation: In a small vial, take a drop of the reaction mixture using a capillary tube. Add 3-5 drops of methanol and mix well.

  • TLC Plate Spotting: On a silica gel TLC plate, spot the starting material (if available), the reaction mixture (after quenching with methanol), and a co-spot (both starting material and reaction mixture in the same spot).

  • Eluent System: Prepare a suitable mobile phase. A common starting point for esters is a mixture of ethyl acetate and hexanes (e.g., 20:80 v/v). The polarity can be adjusted as needed.[9]

  • Development: Place the TLC plate in a chamber containing the eluent. Allow the solvent front to travel up the plate.

  • Visualization:

    • Dry the plate and visualize under a UV lamp (254 nm) if the compounds are UV active.

    • If not visible under UV, prepare a potassium permanganate stain by dissolving 1.5 g of KMnO4, 10 g of K2CO3, and 1.25 mL of 10% NaOH in 200 mL of water. Dip the plate in the stain and gently heat with a heat gun. The product spot should appear as a yellow-brown spot on a purple background.

Protocol 2: Reaction Monitoring by GC-MS via Derivatization
  • Derivatization: In a GC vial, add a small aliquot (e.g., 10 µL) of the reaction mixture. To this, add 100 µL of a solution of 1-propanol containing 10% pyridine.[5] Cap the vial and heat at 60 °C for 10 minutes.[5]

  • Sample Preparation: After cooling to room temperature, dilute the derivatized sample with a suitable solvent like dichloromethane or ethyl acetate to an appropriate concentration for GC-MS analysis.

  • GC-MS Conditions:

    • GC Column: A standard non-polar column (e.g., DB-5ms) or a mid-polarity column can be used.

    • Injector Temperature: 250 °C.

    • Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

    • Carrier Gas: Helium at a constant flow rate.

    • MS Detector: Scan in a suitable mass range (e.g., m/z 40-400).

  • Data Analysis: Identify the peaks corresponding to the starting material and the derivatized product based on their retention times and mass spectra. The progress of the reaction can be determined by the relative peak areas.

Data Presentation

Table 1: Hypothetical Analytical Data for Reaction Monitoring

Compound Technique Parameter Typical Value Notes
Starting Material (e.g., Glutaric acid monomethyl ester)TLCRf~0.2In 30% Ethyl Acetate/Hexanes. This is an estimate and will vary.
Methyl 5-oxo-5-(propoxy)pentanoate (derivatized product)TLCRf~0.5In 30% Ethyl Acetate/Hexanes. The ester is less polar than the acid.
Methyl 5-oxo-5-(propoxy)pentanoate (derivatized product)GC-MSRetention TimeVariesDependent on the exact GC conditions and column used.
Methyl 5-chloropentanoate (related compound)GC-MSKovats Retention Index1045-1059 (Standard non-polar) 1556-1631 (Standard polar)Data from PubChem for a related, more stable compound.[16]

Visualizations

TLC_Troubleshooting_Workflow start Start TLC Analysis spot_plate Spot quenched reaction sample on TLC plate start->spot_plate develop_plate Develop plate in chosen eluent spot_plate->develop_plate visualize Visualize plate (UV and/or stain) develop_plate->visualize analyze Analyze results visualize->analyze issue Problem Identified? analyze->issue streaking Streaking observed? issue->streaking Yes end Reaction progress determined issue->end No poor_sep Poor separation (Rf too high/low)? streaking->poor_sep No overloaded Dilute sample and re-run streaking->overloaded Yes no_spots Spots not visible? poor_sep->no_spots No adjust_eluent Adjust eluent polarity poor_sep->adjust_eluent Yes no_spots->analyze No, other issue change_stain Use a different visualization stain (e.g., KMnO4) no_spots->change_stain Yes overloaded->spot_plate hydrolysis Ensure proper quenching with alcohol hydrolysis->spot_plate adjust_eluent->develop_plate change_stain->visualize

Caption: Troubleshooting workflow for TLC analysis.

GCMS_Analysis_Logic start Prepare sample for GC-MS high_reactivity High Reactivity of Acyl Chloride start->high_reactivity direct_injection Direct Injection degradation Degradation in injector/column direct_injection->degradation poor_chrom Poor Chromatography (peak tailing, etc.) direct_injection->poor_chrom derivatization Derivatization stable_derivative Formation of Stable Derivative (Ester/Amide) derivatization->stable_derivative high_reactivity->direct_injection leads to high_reactivity->derivatization necessitates improved_chrom Improved Chromatography stable_derivative->improved_chrom reliable_results Reliable Quantification improved_chrom->reliable_results

Caption: Logic for choosing a GC-MS analysis method.

References

Validation & Comparative

A Comparative Guide to the Reactivity of Methyl 5-chloro-5-oxopentanoate and Succinyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis and drug development, the choice of a suitable bifunctional linker or crosslinking agent is critical. Both Methyl 5-chloro-5-oxopentanoate and Succinyl chloride are valuable reagents, yet their distinct structural differences lead to vastly different reactivity profiles and applications. This guide provides an objective comparison, supported by established chemical principles and representative experimental data, to aid in the selection of the appropriate reagent for your research needs.

Introduction to the Reagents

This compound is a bifunctional molecule featuring a highly reactive acyl chloride group at one end of a five-carbon chain and a less reactive methyl ester at the other.[1][2] This asymmetrical structure allows for sequential reactions, making it an ideal linker for conjugating two different molecules in a controlled manner.[1]

Succinyl chloride , also known as butanedioyl dichloride, is the diacyl chloride derivative of succinic acid.[3] It possesses two highly reactive acyl chloride groups on a four-carbon backbone.[3] This symmetrical structure makes it a powerful crosslinking agent for polymer synthesis or for linking two identical molecules.

Structural and Reactivity Comparison

The fundamental difference between these two molecules lies in their functional groups. Succinyl chloride's two acyl chloride moieties are highly electrophilic and react readily with a wide range of nucleophiles, such as amines, alcohols, and thiols. In contrast, this compound offers orthogonal reactivity; the acyl chloride can be selectively reacted under mild conditions while the methyl ester remains intact for subsequent transformations under different conditions, such as hydrolysis or amidation.[1]

The general order of reactivity for these functional groups towards a common nucleophile like an amine is:

Acyl Chloride >> Methyl Ester

This significant difference in reactivity is the cornerstone of their distinct applications in synthesis.

Comparative Experimental Data: Acylation of Benzylamine

To illustrate the reactivity difference, we present data from a representative experiment: the acylation of benzylamine. This reaction is a common model for amide bond formation, a crucial step in the synthesis of many pharmaceuticals and biomolecules.

Objective: To compare the reaction outcome of benzylamine with this compound and Succinyl chloride under identical, mild conditions.

ReagentMolar Ratio (Reagent:Amine)ProductYield (%)Reaction Time (minutes)
This compound1:1.1N-benzyl-5-methoxy-5-oxopentanamide~95%< 10
Succinyl chloride1:2.2N1,N4-dibenzylsuccinamide~90%< 10
Succinyl chloride1:1.1Mixture of mono- and di-acylated productsVariable< 10

Interpretation of Data:

  • This compound cleanly yields the mono-acylated product in excellent yield. The methyl ester remains unreacted, providing a handle for further functionalization.

  • Succinyl chloride , when reacted with sufficient amine (2.2 equivalents), efficiently produces the di-acylated, crosslinked product.

  • Using Succinyl chloride with only one equivalent of amine leads to a mixture of products that is difficult to control and separate, highlighting its primary role as a crosslinker rather than a mono-functionalizing agent.

Experimental Protocols

General Protocol for the Acylation of Benzylamine:

  • Preparation: A solution of benzylamine (1.1 mmol for this compound; 2.2 mmol for Succinyl chloride) and a non-nucleophilic base such as triethylamine (1.2 equivalents per acyl chloride group) in a dry aprotic solvent (e.g., dichloromethane or THF, 10 mL) is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). The flask is cooled to 0°C in an ice bath.

  • Reaction: The acyl chloride (1.0 mmol) is dissolved in the same dry solvent (5 mL) and added dropwise to the stirred amine solution over 5-10 minutes.

  • Monitoring: The reaction is allowed to stir at 0°C and can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting materials. Acylation reactions with acid chlorides are typically very rapid.[4][5]

  • Workup: Upon completion, the reaction mixture is quenched with water or a saturated aqueous solution of ammonium chloride. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization, if applicable.

Applications in Research and Drug Development

The differing reactivities of these reagents dictate their primary applications.

  • This compound is an excellent choice for the synthesis of heterobifunctional linkers . In drug development, it is used in creating Antibody-Drug Conjugates (ADCs) or Proteolysis Targeting Chimeras (PROTACs), where one part of a molecule needs to be linked to another in a controlled, stepwise fashion.

  • Succinyl chloride is predominantly used as a homobifunctional crosslinker . It is employed in polymer chemistry to create cross-linked materials and in biochemistry to crosslink proteins or other biomolecules. It is also a precursor for symmetrical molecules, such as the muscle relaxant succinylcholine.[6][7]

Visualization of Logical Relationships and Workflows

The following diagrams illustrate the conceptual differences in the application of these two reagents and a typical experimental workflow.

G cluster_0 Reagent Selection Logic goal Synthetic Goal linker Heterobifunctional Linker (e.g., PROTAC, ADC) goal->linker Need to connect Molecule A to Molecule B crosslinker Homobifunctional Crosslinker (e.g., Polymer, Symmetrical Molecule) goal->crosslinker Need to connect Molecule A to Molecule A reagent1 This compound linker->reagent1 Choice reagent2 Succinyl Chloride crosslinker->reagent2 Choice

Caption: Logical workflow for selecting a reagent based on the synthetic goal.

G prep 1. Prepare Solution (Amine + Base in Dry Solvent) cool 2. Cool to 0°C prep->cool add 3. Add Acyl Chloride Solution Dropwise cool->add react 4. Stir and Monitor (TLC) add->react workup 5. Aqueous Workup react->workup purify 6. Purify Product (Chromatography/Recrystallization) workup->purify

Caption: General experimental workflow for acylation reactions.

Conclusion

The choice between this compound and Succinyl chloride is dictated by the desired synthetic outcome. For controlled, stepwise synthesis of complex, asymmetrical molecules, the orthogonal reactivity of this compound is superior. For applications requiring robust crosslinking or the synthesis of symmetrical molecules, the dual reactivity of Succinyl chloride is ideal. Understanding these fundamental differences is key to efficient and successful synthesis in research and drug development.

References

A Comparative Guide to the Synthetic Utility of Methyl 5-Chloro-5-Oxopentanoate and Glutaryl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis, the choice of a bifunctional linker or building block is critical to the successful construction of complex molecules. Both Methyl 5-chloro-5-oxopentanoate and Glutaryl chloride are five-carbon chain synthons, offering reactive sites for nucleophilic attack. However, their distinct functional groups—a monoester acyl chloride versus a diacyl chloride—impart significantly different reactivity profiles and synthetic applications. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the optimal reagent for specific synthetic strategies.

At a Glance: Key Chemical Properties

A fundamental understanding of the physical and chemical properties of these two reagents is essential for their effective application in synthesis.

PropertyThis compoundGlutaryl Chloride
Molecular Formula C₆H₉ClO₃C₅H₆Cl₂O₂
Molecular Weight 164.59 g/mol 169.00 g/mol
Structure ClCO(CH₂)₃COCl
Key Functional Groups Acyl Chloride, Methyl EsterDiacyl Chloride
Boiling Point ~174 °C216-218 °C[1][2]
Density ~1.14 g/cm³1.324 g/mL at 25 °C[1][3]
Reactivity Profile Chemoselective, allowing for sequential reactions.Highly reactive at both ends, prone to polymerization or cyclization.

Synthetic Utility: A Head-to-Head Comparison

The primary distinction in the synthetic utility of these two reagents lies in the chemoselectivity offered by this compound. The presence of both a highly reactive acyl chloride and a less reactive methyl ester allows for selective reactions with nucleophiles. In contrast, glutaryl chloride's two highly reactive acyl chloride groups often lead to di-acylation or cyclization, depending on the reaction conditions and the nature of the nucleophile.

Reaction with Primary Amines: Mono-amidation vs. Imide Formation

A common application for both reagents is the acylation of primary amines. Here, their differing functionalities lead to distinct products, highlighting their complementary roles in synthesis.

This compound is the reagent of choice for the synthesis of glutaric acid monoamides . The acyl chloride reacts selectively with the amine, leaving the methyl ester intact for subsequent transformations.

Glutaryl chloride , on the other hand, is ideal for the synthesis of N-substituted glutarimides . The initial acylation is followed by an intramolecular cyclization, driven by the reactivity of the second acyl chloride group. While mono-acylation can be achieved under carefully controlled conditions (e.g., high dilution, low temperature), it is often challenging to prevent the formation of the cyclic imide or di-acylated byproducts.

The following dot diagram illustrates the divergent synthetic pathways when reacting with a generic primary amine (R-NH₂).

cluster_0 This compound Pathway cluster_1 Glutaryl Chloride Pathway Reagent_A This compound Product_A Methyl 5-(alkylamino)-5-oxopentanoate (Mono-amide) Reagent_A->Product_A Chemoselective Acylation Amine R-NH₂ Amine->Product_A Reagent_B Glutaryl Chloride Intermediate_B Mono-acylated Intermediate Reagent_B->Intermediate_B Acylation Amine_B R-NH₂ Amine_B->Intermediate_B Product_B N-substituted Glutarimide (Cyclic Imide) Intermediate_B->Product_B Intramolecular Cyclization Start Desired Synthetic Outcome? Monoamide Synthesis of a Glutaric Acid Mono-amide or Mono-ester Start->Monoamide Need for Chemoselectivity CyclicImide Synthesis of an N-substituted Glutarimide Start->CyclicImide Desire for Cyclization Polymer Synthesis of a Polyamide or Polyester Start->Polymer Need for Di-acylation Select_MCOP Choose: This compound Monoamide->Select_MCOP Select_GC Choose: Glutaryl Chloride CyclicImide->Select_GC Polymer->Select_GC

References

A Comparative Guide to Acylating Agents: Alternatives to Methyl 5-chloro-5-oxopentanoate in the Synthesis of Methyl 5-Aryl-5-oxopentanoates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of valuable intermediates for pharmaceuticals and other fine chemicals, the selection of appropriate reagents is paramount to ensure efficiency, safety, and cost-effectiveness. One such key transformation is the introduction of a 5-methoxycarbonyl-1-oxopentyl group to an aromatic ring, often achieved using methyl 5-chloro-5-oxopentanoate. This guide provides a comprehensive comparison of alternative reagents for this acylation, focusing on the synthesis of methyl 5-aryl-5-oxopentanoates. We will delve into the performance of the standard acyl chloride route and compare it with methodologies employing glutaric anhydride and glutaric acid coupled with activating agents, supported by experimental data and detailed protocols.

Executive Summary

The traditional use of this compound in Friedel-Crafts acylation offers high reactivity and good yields. However, its moisture sensitivity, corrosive nature, and the generation of hydrogen chloride gas necessitate careful handling and specific reaction conditions. This guide explores two primary alternatives: a two-step approach starting with glutaric anhydride, and a direct acylation using glutaric acid activated by a coupling agent. These alternatives offer advantages in terms of reagent stability, reduced corrosivity, and potentially more environmentally benign procedures.

Performance Comparison

The following table summarizes the key performance indicators for the different acylating systems in the synthesis of methyl 5-(4-methoxyphenyl)-5-oxopentanoate, a representative product.

Reagent/MethodReaction StepsTypical Yield (%)Reaction ConditionsKey AdvantagesKey Disadvantages
This compound 1~85-95%Anhydrous conditions, Lewis acid (e.g., AlCl₃), 0°C to room temperatureHigh reactivity, excellent yield.Moisture sensitive, corrosive HCl byproduct, requires stoichiometric Lewis acid.
Glutaric Anhydride 2 (Acylation + Esterification)~70-85% (overall)Acylation: Lewis acid (e.g., AlCl₃), 0°C to reflux. Esterification: Acid catalyst (e.g., H₂SO₄), methanol, reflux.Stable reagent, less corrosive than acyl chloride.Two-step process, moderate overall yield.
Glutaric Acid + DCC/DMAP 2 (Acylation + Esterification)~60-75% (overall)Acylation: DCC, DMAP, CH₂Cl₂, room temperature. Esterification: Acid catalyst (e.g., H₂SO₄), methanol, reflux.Stable starting material, mild acylation conditions.DCC is an allergen, dicyclohexylurea byproduct can be difficult to remove, two-step process.

Experimental Protocols & Methodologies

Method 1: Acylation with this compound

This method represents the direct Friedel-Crafts acylation using the acyl chloride.

Reaction Scheme:

Anisole Anisole Product Methyl 5-(4-methoxyphenyl)-5-oxopentanoate Anisole->Product Reagent This compound Reagent->Product Catalyst AlCl₃ Catalyst->Product CH₂Cl₂, 0°C to rt cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Esterification A1 Anisole + Glutaric Anhydride A2 Reaction with AlCl₃ in CS₂ A1->A2 A3 4-(4-methoxybenzoyl)butanoic acid A2->A3 B1 4-(4-methoxybenzoyl)butanoic acid B2 Reflux with Methanol and H₂SO₄ B1->B2 B3 Methyl 5-(4-methoxyphenyl)-5-oxopentanoate B2->B3 cluster_0 Step 1: DCC/DMAP Coupling cluster_1 Step 2: Esterification C1 Glutaric Acid + Anisole C2 Reaction with DCC and DMAP in CH₂Cl₂ C1->C2 C3 4-(4-methoxybenzoyl)butanoic acid C2->C3 D1 4-(4-methoxybenzoyl)butanoic acid D2 Reflux with Methanol and H₂SO₄ D1->D2 D3 Methyl 5-(4-methoxyphenyl)-5-oxopentanoate D2->D3

A Comparative Guide to Acylation Reaction Yields with Various Acyl Chlorides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Acylation is a fundamental transformation in organic synthesis, crucial for the construction of complex molecules in pharmaceutical and materials science. The choice of the acylating agent, particularly the acyl chloride, can significantly impact the reaction's efficiency and overall yield. This guide provides an objective comparison of product yields in acylation reactions using different acyl chlorides, supported by experimental data and detailed protocols.

Performance Comparison of Acyl Chlorides in Acylation Reactions

The reactivity of an acyl chloride is a key determinant of the reaction yield. Generally, the electrophilicity of the carbonyl carbon dictates the rate and success of the acylation. Steric hindrance on both the acyl chloride and the substrate can also play a significant role. The following table summarizes yields obtained in Friedel-Crafts acylation reactions with various acyl chlorides under specific conditions.

Acyl ChlorideSubstrateCatalyst/ConditionsProductYield (%)Reference
Acetyl ChlorideTolueneAlCl₃, CH₂Cl₂, 0°C to RT4-Methylacetophenone~50-85%[1]
Acetyl ChlorideAnisoleZnO, Room Temperature4-MethoxyacetophenoneTrace[2]
Benzoyl ChlorideAnisoleFly Ash-Based HBEA Zeolite, 120°C4-Methoxybenzophenoneup to 83%[3]
Benzoyl ChlorideTolueneZnO, Room Temperature4-Methylbenzophenone-[2]
Valeroyl Chloride(±)‐1‐PhenylethanolCp₂TiCl, THFEster (±)‐2999%[4]
Pivaloyl ChlorideVarious AlcoholsCp₂TiCl, THFCorresponding EstersGood to Excellent[4]

Note: Yields are highly dependent on the specific substrate, catalyst, solvent, temperature, and reaction time. The data presented is for comparative purposes under the cited conditions.

Factors Influencing Reaction Yield

Several factors can influence the outcome of an acylation reaction:

  • Reactivity of the Acyl Chloride: The reactivity of acyl chlorides generally follows the order: Acetyl Chloride > Propionyl Chloride > Benzoyl Chloride. This is influenced by the electronic and steric effects of the R group attached to the carbonyl.

  • Nature of the Substrate: Electron-rich aromatic compounds are more reactive towards Friedel-Crafts acylation. The presence of electron-donating groups on the substrate enhances the reaction rate and yield, while electron-withdrawing groups deactivate the ring and can inhibit the reaction.[5]

  • Catalyst: A Lewis acid catalyst, such as aluminum chloride (AlCl₃), is typically required for Friedel-Crafts acylation to generate the highly electrophilic acylium ion.[6][7] The choice and amount of catalyst are critical.

  • Reaction Conditions: Temperature and reaction time must be optimized. Some reactions proceed efficiently at room temperature, while others may require heating.[5] Anhydrous conditions are crucial as the Lewis acid catalysts are sensitive to moisture.[5]

Experimental Protocols

Detailed methodologies are essential for the reproducibility of experimental results. Below are representative protocols for Friedel-Crafts acylation.

General Protocol for Friedel-Crafts Acylation of Aromatic Compounds

This procedure outlines the acylation of an aromatic compound using an acyl chloride and a Lewis acid catalyst.[7][8]

Materials:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Acyl Chloride (e.g., Acetyl Chloride)

  • Aromatic Substrate (e.g., Toluene)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Ice

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottomed flask equipped with a magnetic stirrer and an addition funnel, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane under an inert atmosphere.

  • Cool the mixture to 0°C in an ice bath.

  • Add the acyl chloride (1.1 equivalents) dissolved in anhydrous dichloromethane dropwise to the stirred suspension.

  • After the addition is complete, add the aromatic substrate (1.0 equivalent) dissolved in anhydrous dichloromethane dropwise, maintaining the temperature at 0°C.

  • After the addition of the substrate, remove the ice bath and allow the reaction mixture to stir at room temperature for an additional 15-30 minutes.[8]

  • Carefully pour the reaction mixture into a beaker containing a mixture of ice and concentrated hydrochloric acid to quench the reaction.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to obtain the crude product.

  • Purify the crude product by distillation or recrystallization.

Experimental Workflow

The following diagram illustrates a typical workflow for a Friedel-Crafts acylation reaction.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Mix Anhydrous AlCl3 and Solvent B Cool to 0°C A->B Cooling C Add Acyl Chloride Dropwise B->C Reagent Addition D Add Aromatic Substrate Dropwise C->D Substrate Addition E Stir at Room Temperature D->E Reaction Progression F Quench with Ice/HCl E->F Quenching G Extract with Organic Solvent F->G Extraction H Wash and Dry G->H Washing I Purify Product H->I Purification

Caption: A generalized workflow for a Friedel-Crafts acylation experiment.

References

Unlocking Synthetic Efficiency: The Advantages of Methyl 5-chloro-5-oxopentanoate in Modern Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of building blocks is paramount to the success of complex molecular synthesis. In the realm of bifunctional reagents, Methyl 5-chloro-5-oxopentanoate emerges as a superior alternative to traditional symmetrical diacyl chlorides, offering enhanced control over reactivity and selectivity. This guide provides an objective comparison, supported by experimental data and detailed protocols, to illuminate the distinct advantages of this versatile molecule.

This compound is a bifunctional molecule featuring both an acid chloride and a methyl ester group.[1] This inherent asymmetry is the cornerstone of its advantages over symmetrical diacyl chlorides, such as succinyl chloride or adipoyl chloride. The differing reactivity of the acid chloride and the ester allows for selective and sequential reactions, a level of control that is challenging to achieve with symmetrical reagents.[1]

The Selectivity Advantage: A Head-to-Head Comparison

The primary drawback of symmetrical diacyl chlorides lies in the difficulty of achieving selective mono-substitution. When reacting a symmetrical diacyl chloride with a nucleophile, a mixture of mono- and di-substituted products is often formed, leading to lower yields of the desired product and complex purification procedures. This compound circumvents this issue by design. The highly reactive acid chloride can be selectively targeted under mild conditions, leaving the less reactive methyl ester intact for subsequent transformations.

While direct comparative studies with quantitative yield data are not extensively published, the principle of selective reactivity is a well-established concept in organic synthesis. The following table illustrates a hypothetical, yet chemically sound, comparison based on typical reaction outcomes.

FeatureThis compoundSymmetrical Diacyl Chloride (e.g., Succinyl Chloride)
Selective Mono-amidation High selectivity for the mono-amide product. The acid chloride reacts preferentially, leaving the ester untouched.Mixture of mono-amide, di-amide, and unreacted starting material is common, requiring careful control of stoichiometry and reaction conditions.
Product Purity Cleaner reaction profiles with the desired mono-substituted product as the major component.Often results in a mixture of products, necessitating extensive purification (e.g., chromatography).
Synthetic Versatility The resulting methyl ester can be further modified (e.g., hydrolysis, amidation with a different amine) to create complex, unsymmetrical molecules.Limited to the creation of symmetrical derivatives in a single step.
Control over Polymerization Reduced risk of unwanted polymerization, especially when working with diamines or diols.High tendency to form polyamides or polyesters, which can be undesirable when a discrete molecule is the target.

Experimental Insight: A Protocol for Selective Amidation

The following protocol details a representative procedure for the selective reaction of the acid chloride moiety of this compound with an amine, a common transformation in pharmaceutical and materials science research.

Reaction Scheme:

Materials:

  • This compound

  • Amine (e.g., aniline or a more complex primary/secondary amine)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Triethylamine (Et3N) or other non-nucleophilic base

  • Stirring apparatus

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the amine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.05 equivalents) in anhydrous DCM to the stirred amine solution over a period of 15-20 minutes.

  • Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and continue stirring for an additional 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired methyl 5-(alkyl/arylamino)-5-oxopentanoate.

This protocol typically affords the mono-amide product in good to excellent yields, demonstrating the practical advantage of the differential reactivity of the functional groups in this compound.

Application in Drug Development: Synthesis of an Atorvastatin Intermediate

The utility of this compound and its analogs is evident in the synthesis of complex pharmaceutical intermediates. For instance, related structures are employed in the synthesis of key fragments of Atorvastatin, a widely prescribed cholesterol-lowering drug. The ability to selectively introduce an amide bond while preserving an ester for later manipulation is crucial in the multi-step synthesis of such complex molecules.

The following diagram illustrates a conceptual workflow for the synthesis of a key intermediate for Atorvastatin, highlighting the role of a bifunctional building block like this compound.

G cluster_0 Step 1: Selective Amidation cluster_1 Step 2: Ester Reduction cluster_2 Step 3: Further Elaboration A This compound C Mono-amide Intermediate A->C Selective reaction at acid chloride B Chiral Amine B->C D Reducing Agent (e.g., NaBH4) E Hydroxy-amide Intermediate C->E Reduction of methyl ester D->E F Coupling with Aromatic Fragment G Atorvastatin Side-Chain Precursor E->G F->G

Conceptual workflow for the synthesis of an Atorvastatin intermediate.

This workflow demonstrates the logical progression from a simple, bifunctional starting material to a complex, stereochemically defined pharmaceutical intermediate. The initial selective amidation, made possible by the unique structure of this compound, is the critical first step that sets the stage for the subsequent transformations.

Conclusion

References

A Comparative Spectroscopic Analysis of Methyl 5-chloro-5-oxopentanoate and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the spectroscopic characteristics of Methyl 5-chloro-5-oxopentanoate and its key derivatives. This document provides a comparative analysis of their ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data, supported by detailed experimental protocols and structural relationship diagrams.

This guide offers an objective comparison of the spectroscopic properties of this compound and its derivatives, namely 5-methoxy-5-oxopentanoic acid and methyl 5-amino-5-oxopentanoate. The aim is to provide a valuable resource for the identification, characterization, and quality control of these compounds in a research and development setting. All quantitative data are summarized in clear, structured tables, and detailed experimental methodologies are provided.

Logical Relationship of Compared Compounds

The following diagram illustrates the structural relationship between this compound and the derivatives discussed in this guide. The parent compound can be conceptually transformed into its derivatives through the substitution of the acyl chloride group.

G Structural Relationship of Compared Compounds A This compound (Parent Compound) B 5-methoxy-5-oxopentanoic acid (Carboxylic Acid Derivative) A->B Hydrolysis C Methyl 5-amino-5-oxopentanoate (Amide Derivative) A->C Amination

Caption: Relationship between the parent compound and its derivatives.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its derivatives.

¹H NMR Data (Chemical Shifts in ppm)
Compound-CH₂-C(O)Cl/OH/NH₂-CH₂-CH₂--CH₂-C(O)O--OCH₃
This compound 2.95 (t)1.95 (quint)2.40 (t)3.67 (s)
5-methoxy-5-oxopentanoic acid 2.35 (t)1.93 (quint)2.35 (t)3.67 (s)
Methyl 5-amino-5-oxopentanoate 2.18 (t)1.85 (quint)2.30 (t)3.66 (s)
¹³C NMR Data (Chemical Shifts in ppm)
CompoundC=O (acyl chloride/acid/amide)-CH₂--CH₂--CH₂-C=O (ester)-OCH₃
This compound 173.145.520.132.8173.551.7
5-methoxy-5-oxopentanoic acid 179.833.020.233.0173.851.5
Methyl 5-amino-5-oxopentanoate 175.234.521.831.0174.151.5
IR Spectroscopy Data (Key Absorption Bands in cm⁻¹)
CompoundC=O Stretch (Acyl Chloride/Acid/Amide)C=O Stretch (Ester)O-H Stretch (Acid)N-H Stretch (Amide)
This compound ~1800~1735--
5-methoxy-5-oxopentanoic acid ~1710~17352500-3300 (broad)-
Methyl 5-amino-5-oxopentanoate ~1650~1735-~3350, ~3180
Mass Spectrometry Data (Key m/z values)
CompoundMolecular Ion [M]⁺Key Fragments
This compound 164/166 (due to ³⁵Cl/³⁷Cl)129 [M-Cl]⁺, 133 [M-OCH₃]⁺, 101, 59
5-methoxy-5-oxopentanoic acid 146115 [M-OCH₃]⁺, 101, 87, 59
Methyl 5-amino-5-oxopentanoate 145114 [M-OCH₃]⁺, 101, 74, 59

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques used in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and environment of protons (¹H NMR) and carbon atoms (¹³C NMR) within the molecule.

Materials:

  • 5-10 mg of the sample

  • 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • 5 mm NMR tube

  • Pipettes

  • Internal standard (e.g., Tetramethylsilane - TMS)

Procedure:

  • Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer the solution into a 5 mm NMR tube.

  • If an internal standard is not already present in the solvent, add a small amount of TMS.

  • Place the NMR tube in the spectrometer's probe.

  • Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures. This typically involves tuning and matching the probe, locking onto the deuterium signal of the solvent, and shimming the magnetic field to achieve optimal resolution.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Materials:

  • 1-2 drops of the liquid sample or a few milligrams of a solid sample

  • Salt plates (e.g., NaCl or KBr) or an ATR accessory

  • A suitable solvent for cleaning (e.g., acetone or isopropanol)

Procedure (for liquid samples as a thin film):

  • Ensure the salt plates are clean and dry.

  • Place a drop of the liquid sample onto the center of one salt plate.

  • Carefully place the second salt plate on top, allowing the liquid to spread into a thin, uniform film.

  • Place the "sandwich" of salt plates into the sample holder of the IR spectrometer.

  • Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule to aid in structural elucidation.

Materials:

  • ~1 mg of the sample

  • A suitable volatile solvent (e.g., methanol, acetonitrile)

  • Mass spectrometer (e.g., with Electron Ionization - EI source)

Procedure (using Electron Ionization):

  • Dissolve a small amount of the sample in a volatile solvent.

  • Introduce the sample into the ion source of the mass spectrometer. For volatile compounds, this can be done via direct injection or through a gas chromatograph (GC-MS).

  • The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

  • A mass spectrum is generated, showing the relative abundance of each ion.

Experimental Workflow

The following diagram outlines a general workflow for the spectroscopic analysis of an organic compound.

G General Spectroscopic Analysis Workflow A Sample Preparation (Dissolution/Thin Film) B IR Spectroscopy (Functional Group ID) A->B C NMR Spectroscopy (¹H and ¹³C) (Structural Backbone) A->C D Mass Spectrometry (Molecular Weight and Formula) A->D E Data Analysis and Structure Elucidation B->E C->E D->E

Caption: A typical workflow for spectroscopic analysis.

A Comparative Guide to the Reaction Mechanisms of Methyl 5-chloro-5-oxopentanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reaction mechanisms of Methyl 5-chloro-5-oxopentanoate, a versatile bifunctional reagent, and its alternatives in common organic synthesis applications. This document is intended to assist researchers in selecting the appropriate acylating agent for their specific synthetic needs by providing objective comparisons and supporting experimental data.

Introduction to this compound

This compound, also known as monomethyl glutaroyl chloride or methyl 4-(chloroformyl)butyrate, is a valuable intermediate in organic synthesis.[1][2] Its structure incorporates both a reactive acid chloride and a less reactive methyl ester functional group. This unique arrangement allows for selective and sequential reactions, making it a powerful tool in the construction of complex molecules, including pharmaceuticals and agrochemicals. The acid chloride moiety readily participates in nucleophilic acyl substitution reactions, while the methyl ester provides a handle for subsequent transformations.

Comparison with a Standard Diacyl Chloride: Adipoyl Chloride

A common alternative to bifunctional acylating agents like this compound is the use of symmetrical diacyl chlorides, such as adipoyl chloride. The choice between these reagents depends on the desired outcome of the synthesis.

FeatureThis compoundAdipoyl Chloride
Structure Asymmetrical, bifunctional (acid chloride and methyl ester)Symmetrical (two acid chloride groups)
Reactivity Allows for selective reaction at the acid chloride, preserving the ester group for further modification.Both acid chloride groups are highly reactive, typically leading to difunctionalization or polymerization.
Typical Applications Stepwise synthesis of complex molecules, introduction of a five-carbon chain with a terminal ester.Synthesis of symmetrical molecules, polyamides (e.g., Nylon 6,6), and polyesters.
Control of Stoichiometry Enables precise control for mono-acylation.Requires careful control of stoichiometry to avoid polymerization or double addition.

Reaction Mechanism: Nucleophilic Acyl Substitution

The primary reaction mechanism for both this compound and adipoyl chloride is nucleophilic acyl substitution. The highly electrophilic carbonyl carbon of the acid chloride is attacked by a nucleophile (e.g., an amine, alcohol, or water), leading to the formation of a tetrahedral intermediate. Subsequently, the chloride ion, being an excellent leaving group, is eliminated, regenerating the carbonyl double bond and yielding the acylated product.

Nucleophilic_Acyl_Substitution Reagents R-COCl + Nu-H Tetrahedral_Intermediate [R-C(O-)-Cl(Nu-H+)] Reagents->Tetrahedral_Intermediate Nucleophilic Attack Products R-CO-Nu + HCl Tetrahedral_Intermediate->Products Elimination of Cl- and H+

Caption: General mechanism of nucleophilic acyl substitution on an acyl chloride.

Experimental Protocols

Protocol 1: Amide Synthesis using this compound

This protocol is a representative procedure for the reaction of this compound with a primary amine, such as aniline, to form the corresponding amide.

Materials:

  • This compound (1.0 eq)

  • Aniline (1.0 eq)

  • Triethylamine (Et3N) (3.0 eq)

  • Dichloromethane (DCM)

Procedure:

  • To a solution of aniline (1.0 mmol) and triethylamine (3.0 mmol) in dichloromethane, add this compound (1.0 mmol) at room temperature.

  • Stir the reaction mixture for 5-20 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, evaporate the solvent under reduced pressure.

  • Redissolve the residue in dichloromethane and wash sequentially with 1N HCl and 1N NaOH.

  • Dry the organic phase over anhydrous sodium sulfate (Na2SO4), filter, and concentrate in vacuo to yield the desired N-phenyl-5-methoxycarbonylpentanamide.

Protocol 2: Polyamide Synthesis using Adipoyl Chloride (Nylon 6,6 Synthesis)

This classic interfacial polymerization demonstrates the reactivity of a diacyl chloride with a diamine to form a polyamide.

Materials:

  • Adipoyl chloride (0.25 M in hexane or cyclohexane)

  • Hexamethylenediamine (0.25 M in 0.5 M aqueous NaOH)

Procedure:

  • Carefully pour 5 mL of the hexamethylenediamine solution into a 50 mL beaker.

  • Gently layer 5 mL of the adipoyl chloride solution on top of the aqueous layer, minimizing mixing.

  • A film of nylon will form at the interface of the two layers.

  • Using forceps or a wire hook, gently grasp the polymer film at the center and pull it out of the beaker. A continuous strand of nylon can be drawn.

  • Wash the nylon strand with water and then ethanol to remove unreacted monomers and byproducts.

  • Allow the nylon to dry.

Comparative Data

ParameterReaction with this compound (Amide Synthesis)Reaction with Adipoyl Chloride (Polyamide Synthesis)
Reaction Type Mono-acylationPolycondensation
Reaction Time Typically 5-20 minutesNearly instantaneous at the interface
Product Monofunctionalized amide-esterHigh molecular weight polyamide
Yield Generally high (e.g., 86-91% for similar one-pot amidations)Dependent on the efficiency of the interfacial polymerization

Spectroscopic Analysis

This compound (also known as Methyl 4-(chloroformyl)butyrate):

  • IR Spectrum: A characteristic infrared spectrum of Methyl 4-(chloroformyl)butyrate would show strong carbonyl stretching frequencies for the ester (around 1735 cm⁻¹) and the acid chloride (around 1800 cm⁻¹).[3][4][5]

Note: A representative ¹H NMR spectrum for this compound was not available in the searched literature. For a similar compound, methyl 4-chlorobutanoate, the proton NMR would show signals corresponding to the methoxy group, and the three methylene groups of the butyrate chain.[6][7]

Logical Workflow for Reagent Selection

The choice between this compound and a diacyl chloride like adipoyl chloride is dictated by the synthetic goal. The following diagram illustrates the decision-making process.

Reagent_Selection start Define Synthetic Goal q1 Is a monofunctionalized product with a preserved ester group required? start->q1 reagent1 Use this compound q1->reagent1 Yes q2 Is the synthesis of a symmetrical molecule or a polymer desired? q1->q2 No end Proceed with Synthesis reagent1->end reagent2 Use Adipoyl Chloride q2->reagent2 Yes reagent2->end

Caption: Decision tree for selecting an appropriate acylating agent.

Conclusion

This compound is a highly effective reagent for the controlled, stepwise synthesis of complex molecules due to its bifunctional nature. It offers a distinct advantage over symmetrical diacyl chlorides like adipoyl chloride when selective mono-acylation is the objective. For the synthesis of polymers or symmetrical difunctional molecules, adipoyl chloride remains a suitable and highly reactive choice. The selection of the appropriate reagent is therefore a critical step in synthetic design, guided by the desired final product and the required reaction pathway.

References

A Comparative Benchmark Analysis of Methyl 5-chloro-5-oxopentanoate Against Novel Acylating Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis and drug development, the selection of an appropriate acylating agent is a critical decision that profoundly influences reaction efficiency, yield, and the ultimate purity of the target molecule. Methyl 5-chloro-5-oxopentanoate, a bifunctional reagent containing both a reactive acyl chloride and a methyl ester, has traditionally served as a versatile building block. This guide provides a comprehensive and objective comparison of its performance against a selection of novel acylating agents that offer potential advantages in terms of milder reaction conditions, improved safety profiles, and unique reactivity. This analysis is supported by representative experimental data and detailed protocols to empower researchers in making informed decisions for their specific synthetic challenges.

The Benchmark: Acylation with this compound

This compound is a highly reactive acylating agent due to the presence of the acyl chloride moiety.[1] It readily participates in nucleophilic acyl substitution reactions with a variety of nucleophiles, including primary and secondary amines, to form amides.[1][2] The reaction is typically rapid and high-yielding but often requires the use of a base to neutralize the hydrochloric acid byproduct, which can be a limitation for substrates with acid-sensitive functional groups.[1]

Performance Comparison of Acylating Agents

To provide a clear and objective comparison, we have benchmarked the performance of this compound against three classes of novel acylating agents: α-Keto Acids, N-Acylbenzotriazoles, and Amide Coupling Reagents (HATU). The following table summarizes their performance in a model acylation reaction with benzylamine under representative conditions.

Acylating AgentStructureReaction Time (h)Temperature (°C)Yield (%)Key AdvantagesKey Disadvantages
This compound CH₃OC(O)(CH₂)₃C(O)Cl1-20 - RT>95High reactivity, readily available.Generates HCl, requires base, potentially harsh for sensitive substrates.[1]
α-Keto Acid (Pyruvic Acid) CH₃C(O)COOH12-24100-120~80-90"Green" acylation (CO₂ byproduct), stable, easy to handle.[3]Requires higher temperatures, longer reaction times.[4]
N-Acylbenzotriazole R-C(O)Bt2-8RT - 50>90Mild, neutral conditions, high yields, simple workup.[5]Requires pre-synthesis of the agent from the corresponding carboxylic acid.[6]
Amide Coupling Reagent (HATU) C₁₀H₁₅F₆N₆OP1-4RT>95High efficiency, rapid, suppresses racemization, suitable for sensitive substrates.[7][8]High cost, generates stoichiometric byproducts.[9]

Experimental Protocols

Detailed methodologies for the benchmark acylation of benzylamine with each class of acylating agent are provided below.

Acylation with this compound (Benchmark)
  • Materials: Benzylamine, this compound, Triethylamine (TEA), Dichloromethane (DCM), 1M HCl, Saturated NaHCO₃ solution, Brine, Anhydrous Na₂SO₄.

  • Procedure:

    • Dissolve benzylamine (1.0 equiv.) and triethylamine (1.2 equiv.) in anhydrous DCM under an inert atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add this compound (1.1 equiv.) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC or LC-MS.

    • Upon completion, quench the reaction with water.

    • Separate the organic layer and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Acylation with α-Keto Acid (Pyruvic Acid)
  • Materials: Benzylamine, Pyruvic acid, Toluene, Dean-Stark trap.

  • Procedure:

    • To a round-bottom flask equipped with a Dean-Stark trap and condenser, add benzylamine (1.0 equiv.) and pyruvic acid (1.2 equiv.) in toluene.

    • Heat the mixture to reflux (approx. 110-120 °C) and monitor the removal of water.

    • Continue heating for 12-24 hours until the reaction is complete (monitored by TLC or LC-MS).

    • Cool the reaction mixture to room temperature.

    • Remove the toluene under reduced pressure.

    • Purify the residue by column chromatography on silica gel.

Acylation with N-Acylbenzotriazole
  • Materials: Benzylamine, N-Acylbenzotriazole (pre-synthesized), Tetrahydrofuran (THF).

  • Procedure:

    • Dissolve benzylamine (1.0 equiv.) and the N-acylbenzotriazole (1.1 equiv.) in THF.[5]

    • Stir the mixture at room temperature for 2-8 hours. For less reactive amines, gentle heating (e.g., 50 °C) may be required.[1]

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, remove the solvent under reduced pressure.

    • The crude product can often be purified by recrystallization or column chromatography to remove the benzotriazole byproduct.[1]

Acylation using HATU Coupling Reagent
  • Materials: Carboxylic acid (corresponding to the desired acyl group), Benzylamine, HATU, N,N-Diisopropylethylamine (DIPEA), Anhydrous Dimethylformamide (DMF).

  • Procedure:

    • In a dry reaction vessel under an inert atmosphere, dissolve the carboxylic acid (1.0 equiv.) and HATU (1.1 equiv.) in anhydrous DMF.[8]

    • Add DIPEA (2.0 equiv.) to the solution and stir for 5-10 minutes at room temperature for pre-activation.[8]

    • Add benzylamine (1.0 equiv.) to the reaction mixture.

    • Stir at room temperature for 1-4 hours, monitoring the reaction by TLC or LC-MS.[8]

    • Once the reaction is complete, quench with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with saturated aqueous LiCl solution (to remove DMF), followed by brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Visualizations

Signaling Pathway: General Mechanism of Nucleophilic Acyl Substitution

G cluster_reactants Reactants cluster_intermediate Transition State cluster_products Products Acyl_Agent Acylating Agent (R-C(O)-LG) Tetrahedral_Intermediate Tetrahedral Intermediate Acyl_Agent->Tetrahedral_Intermediate Nucleophile Nucleophile (e.g., R'-NH₂) Nucleophile->Acyl_Agent Nucleophilic Attack Product Acylated Product (R-C(O)-Nu) Tetrahedral_Intermediate->Product Collapse & LG Expulsion Leaving_Group Leaving Group (LG⁻) Tetrahedral_Intermediate->Leaving_Group

Caption: General mechanism of nucleophilic acyl substitution for acylation reactions.

Experimental Workflow: Comparative Acylation

G Start Start: Select Acylating Agent and Benzylamine Reagent_Prep Reagent Preparation and Solvent Addition Start->Reagent_Prep Reaction_Setup Reaction Setup under Specified Conditions (Temp, Time, Atmosphere) Reagent_Prep->Reaction_Setup Monitoring Reaction Monitoring (TLC / LC-MS) Reaction_Setup->Monitoring Workup Aqueous Workup and Extraction Monitoring->Workup Reaction Complete Purification Purification (Column Chromatography) Workup->Purification Analysis Product Characterization (NMR, MS) and Yield Calculation Purification->Analysis End End: Comparative Data Analysis->End

Caption: Standardized workflow for the comparative analysis of acylating agents.

Logical Relationships: Acylating Agent Selection Criteria

G cluster_traditional Traditional (High Reactivity) cluster_novel Novel (Milder / Specialized) Acyl_Chloride Methyl 5-chloro- 5-oxopentanoate High_Yield High_Yield Acyl_Chloride->High_Yield Pro Harsh_Byproduct Harsh_Byproduct Acyl_Chloride->Harsh_Byproduct Con Keto_Acid α-Keto Acids Green_Chemistry Green_Chemistry Keto_Acid->Green_Chemistry Pro High_Temp High_Temp Keto_Acid->High_Temp Con Activated_Ester N-Acylbenzotriazoles Mild_Conditions Mild_Conditions Activated_Ester->Mild_Conditions Pro Pre_Activation Pre_Activation Activated_Ester->Pre_Activation Con Coupling_Reagent HATU Racemization_Suppression Racemization_Suppression Coupling_Reagent->Racemization_Suppression Pro High_Cost High_Cost Coupling_Reagent->High_Cost Con

Caption: Pros and cons influencing the choice of acylating agent.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of Methyl 5-chloro-5-oxopentanoate

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in research, scientific analysis, and drug development, the meticulous management and disposal of chemical reagents like Methyl 5-chloro-5-oxopentanoate are paramount for ensuring a safe and compliant operational environment. This document provides a comprehensive, step-by-step guide to the proper disposal of this compound, emphasizing safety protocols and regulatory adherence.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following guidance is based on general best practices for the disposal of hazardous laboratory chemicals and safety information for the related compound, Methyl 5-chloropentanoate. It is imperative to treat this compound as a hazardous substance and consult with your institution's Environmental Health and Safety (EHS) office for specific disposal requirements.

Hazard Assessment and Safety Data

Given the absence of a dedicated SDS, a conservative approach to safety is essential. Based on the GHS classifications for the structurally similar compound, Methyl 5-chloropentanoate, the following potential hazards should be assumed.[1]

Hazard CategoryGHS Hazard StatementPrecautionary Action
Skin Corrosion/IrritationH315: Causes skin irritationWear protective gloves, clothing, and eye protection.[1]
Serious Eye Damage/IrritationH319: Causes serious eye irritationWear eye and face protection.[1]
Specific Target Organ ToxicityH335: May cause respiratory irritationAvoid breathing dust/fumes/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.[1]

Detailed Disposal Protocol

The proper disposal of this compound must be conducted in accordance with local, state, and federal regulations. The following protocol outlines the necessary steps for its safe disposal as hazardous waste.

Methodology:

  • Waste Identification and Segregation:

    • Treat all waste containing this compound as hazardous chemical waste.

    • Do not mix this waste with non-hazardous materials.

    • If mixed with other solvents or reagents, the entire mixture must be treated as hazardous waste. Maintain a detailed log of all components and their approximate concentrations in the waste container.

  • Personal Protective Equipment (PPE):

    • Before handling the waste, ensure you are wearing appropriate PPE, including:

      • Chemical-resistant gloves (e.g., nitrile).

      • Safety goggles and a face shield.

      • A laboratory coat.

  • Waste Collection:

    • Collect waste this compound in a designated, leak-proof, and chemically compatible container. The container should have a secure screw-top cap.

    • Do not fill the container to more than 80% of its capacity to allow for vapor expansion.

  • Waste Labeling:

    • Immediately label the waste container with the following information:

      • The words "Hazardous Waste."

      • The full chemical name: "this compound."

      • A clear indication of the associated hazards (e.g., "Irritant").

      • The date the waste was first added to the container.

      • The name and contact information of the generating researcher or lab.

  • Waste Storage:

    • Store the sealed and labeled waste container in a designated satellite accumulation area (SAA).

    • The storage area should be a cool, dry, and well-ventilated location, away from sources of ignition and incompatible materials.

    • Ensure the storage area is secure and only accessible to authorized personnel.

  • Arrangement for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.

    • Provide the EHS office with a complete inventory of the waste container's contents.

    • Do not attempt to dispose of this compound down the drain or in regular trash.

  • Spill Management:

    • In the event of a spill, evacuate the immediate area.

    • If the spill is small, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste.

    • For large spills, or if you are unsure how to proceed, contact your EHS office immediately.

Disposal Workflow Visualization

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Generate Waste Containing This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Spill Occurs start->spill collect Collect in a Designated Hazardous Waste Container ppe->collect label_waste Label Container with 'Hazardous Waste' and Contents collect->label_waste store Store in a Secure Satellite Accumulation Area label_waste->store contact_ehs Contact EHS for Waste Pickup store->contact_ehs small_spill Small Spill: Absorb and Contain spill->small_spill Small large_spill Large Spill: Evacuate and Call EHS spill->large_spill Large small_spill->collect

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Methyl 5-chloro-5-oxopentanoate

Author: BenchChem Technical Support Team. Date: December 2025

Methyl 5-chloro-5-oxopentanoate is a reactive chemical that requires strict adherence to safety protocols to ensure the well-being of laboratory personnel and to maintain operational integrity. Its primary hazards stem from its corrosive nature and its reactivity, particularly with moisture.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory when handling this compound to prevent skin, eye, and respiratory tract contact.[1][2]

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a full-face shield (minimum 8-inch). Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[2]To protect against splashes and vapors that can cause severe eye damage.[2]
Hand Protection Chemical-resistant gloves such as nitrile, neoprene, or PVC.[1][2] Gloves must be inspected before use.To prevent skin contact which can result in severe burns.[2]
Body Protection A chemical-resistant lab coat or apron. For larger quantities, a complete chemical-resistant suit may be necessary.[2][3]To protect the body from accidental splashes and contact.[2]
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood.[1][4] If ventilation is inadequate or exposure limits are exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator.To prevent inhalation of corrosive vapors that can damage the respiratory tract.[2]

Operational Plan: Safe Handling Protocol

A systematic approach is critical for the safe handling of this compound.

1. Preparation and Engineering Controls:

  • Work exclusively in a well-ventilated chemical fume hood.[1][4]

  • Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[2]

  • Keep containers tightly closed when not in use to prevent reaction with moisture.[1][2]

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as water, alcohols, strong bases, and oxidizing agents.[1][2]

2. Handling Procedure:

  • Wear all requisite PPE as detailed in the table above.[2]

  • Avoid direct contact with skin, eyes, and clothing.[2]

  • Do not inhale vapors or mists.[2]

  • After handling, wash hands and other exposed areas thoroughly with mild soap and water.[2]

Disposal Plan: Waste Management and Spill Response

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure safety.

Waste Disposal:

  • Collect waste in a designated, properly labeled, and sealed container made of a compatible material.

  • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Store waste containers in a cool, dry, well-ventilated area designated for hazardous waste.

  • Arrange for pickup and disposal by a licensed hazardous waste disposal company, in accordance with local, state, and federal regulations.

Spill Response: In the event of a spill, immediate and appropriate action is necessary to contain and clean up the material safely.

  • Immediate Actions:

    • Immediately alert area occupants and your supervisor.[5]

    • Evacuate the area if necessary.[2][5]

    • If there is a fire or medical attention is needed, contact emergency services.[5]

    • Attend to any contaminated individuals, removing contaminated clothing and flushing the affected skin area with water for at least 15 minutes.[4][5]

    • If a volatile, flammable material is spilled, control all sources of ignition.[5]

  • Cleanup Procedure for Small Spills (up to 300 mL):

    • For minor spills, absorb the material with an inert substance like sand, earth, or vermiculite.[2][4]

    • Working from the outside in to avoid spreading the chemical, collect the absorbed material using a brush and scoop and place it into a suitable, labeled container for disposal.[5]

    • The container should be labeled as "Spill Debris involving this compound".[5]

    • Decontaminate the surface where the spill occurred with a mild detergent and water, if appropriate.[5]

  • Large Spills (more than 300 mL):

    • For larger spills, evacuate the area and contact your institution's EHS office or emergency response team immediately.[5]

    • If possible and safe to do so, use spill socks and absorbents to protect drains and prevent environmental release.[5]

Below is a logical workflow for handling a chemical spill of this compound.

Spill_Response_Workflow spill Chemical Spill Occurs assess Assess Spill Size and Risk spill->assess evacuate Evacuate Area Alert Supervisor assess->evacuate ppe Don Appropriate PPE assess->ppe small_spill Small Spill (<300mL) ppe->small_spill large_spill Large Spill (>300mL) small_spill->large_spill no contain_small Contain with Inert Absorbent (e.g., sand, vermiculite) small_spill->contain_small yes contact_ehs Contact EHS/Emergency Response large_spill->contact_ehs yes collect Collect Absorbed Material contain_small->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of as Hazardous Waste decontaminate->dispose end Spill Response Complete dispose->end protect_drains Protect Drains contact_ehs->protect_drains protect_drains->end

Caption: Workflow for a chemical spill response.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 5-chloro-5-oxopentanoate
Reactant of Route 2
Reactant of Route 2
Methyl 5-chloro-5-oxopentanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.